molecular formula C18H36N2NiS4 B7822821 Nickel dibutyldithiocarbamate

Nickel dibutyldithiocarbamate

Cat. No.: B7822821
M. Wt: 467.5 g/mol
InChI Key: HPOWMHUJHHIQGP-UHFFFAOYSA-L
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Description

Nickel bis(dibutyldithiocarbamate) is a chemical compound of nickel. Nickel is a chemical compound with the atomic number 28. It is found abundantly in nature in laterite ore minerals, such as limonite, garnierite, and pentlandite. Nickel has a biological role and is found in certain enzymes, including urease, hydrogenase, methylcoenzyme M reductase, and carbon monoxide dehydrogenase. (L40, L41)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibutylcarbamodithioate;nickel(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C9H19NS2.Ni/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HPOWMHUJHHIQGP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H36N2NiS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dark green solid; [Hawley] Flakes; [MSDSonline]
Record name Nickel bis(dibutyldithiocarbamate)
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Density

1.26
Details Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 787
Record name NICKEL BIS(DIBUTYLDITHIOCARBAMATE)
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Color/Form

Dark green flakes

CAS No.

13927-77-0
Record name Bis(dibutyldithiocarbamato)nickel
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Record name Nickel, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)-
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Record name Nickel bis(dibutyldithiocarbamate)
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Record name NICKEL BIS(DIBUTYLDITHIOCARBAMATE)
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Melting Point

86 °C minimum
Details Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 787
Record name NICKEL BIS(DIBUTYLDITHIOCARBAMATE)
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Nickel Dibutyldithiocarbamate from Sodium Dibutyldithiocarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of nickel dibutyldithiocarbamate, a compound of interest for various applications, including as an antioxidant and in materials science. This document details the necessary experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathway.

Overview

The synthesis of this compound is a straightforward and efficient process involving a two-step procedure. The first step is the synthesis of the precursor, sodium dibutyldithiocarbamate, from dibutylamine (B89481), carbon disulfide, and sodium hydroxide (B78521). The second step involves the reaction of the sodium salt with a nickel(II) salt, typically nickel(II) chloride, to yield the final product. This method is widely applicable for the synthesis of various metal dithiocarbamate (B8719985) complexes.

Experimental Protocols

Synthesis of Sodium Dibutyldithiocarbamate

This protocol outlines the synthesis of the sodium dibutyldithiocarbamate precursor.

Materials:

  • Dibutylamine

  • Carbon disulfide

  • Sodium hydroxide

  • Methanol

Procedure:

  • In a 250 mL two-necked flask equipped with a stirrer, prepare a solution of 100 mmol (4.0 g) of sodium hydroxide in 175 mL of pure methanol.

  • To this solution, add 100 mmol (12.9 g) of dibutylamine dropwise with continuous stirring at room temperature.

  • Following the addition of dibutylamine, add 100 mmol (7.6 g or 6.022 mL) of carbon disulfide dropwise to the reaction mixture.

  • Continue stirring the mixture for one hour after the complete addition of carbon disulfide.

  • Allow the reaction mixture to stand overnight.

  • Evaporate the solvent to obtain the sodium dibutyldithiocarbamate salt.[1]

Synthesis of this compound

This protocol describes the synthesis of this compound using the previously prepared sodium salt.

Materials:

  • Sodium dibutyldithiocarbamate

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Deionized water

  • Chloroform (B151607)

  • Hexanes

Procedure:

  • Prepare separate aqueous solutions of sodium dibutyldithiocarbamate and nickel(II) chloride hexahydrate.

  • Slowly add the nickel(II) chloride hexahydrate solution to the sodium dibutyldithiocarbamate solution with constant stirring. A bright green precipitate of this compound will form immediately.[2]

  • Collect the precipitate by filtration using a sintered-glass filter.

  • To purify the product, transfer the solid to a beaker and dissolve it in a minimal amount of chloroform.

  • Remove any residual aqueous layer.

  • Transfer the chloroform solution to a filter flask and add hexanes to precipitate the this compound.

  • Collect the fine green crystals by filtration and wash with hexanes until the filtrate is colorless.

  • Dry the final product overnight. A typical yield for this type of reaction is approximately 70%.[2]

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₃₆N₂NiS₄[3]
Molecular Weight467.45 g/mol [3]
AppearanceDark-green flakes or powder[4]
Melting Point86 °C[3]
Density1.26 g/cm³[3]
SolubilitySoluble in chloroform, benzene, carbon disulfide; sparingly soluble in acetone; insoluble in water and ethanol.[3]

Table 2: Characterization Data for this compound

TechniqueDataReference
IR Spectroscopy KBr wafer and ATR-IR spectra are available for reference.[3]
UV-Vis Spectroscopy UV/Visible spectrum data is available.[4][5]
¹H NMR Spectroscopy ¹H NMR spectral data is available.[3][6]
¹³C NMR Spectroscopy ¹³C NMR spectral data is available.[3][6]

Synthesis Pathway and Logic

The synthesis of this compound follows a logical two-step process. The first step involves the nucleophilic attack of the secondary amine (dibutylamine) on the electrophilic carbon of carbon disulfide, facilitated by a base (sodium hydroxide), to form the dithiocarbamate salt. The second step is a salt metathesis reaction where the sodium ions are exchanged for nickel(II) ions, leading to the precipitation of the insoluble nickel complex.

Synthesis_Pathway cluster_step1 Step 1: Formation of Sodium Dibutyldithiocarbamate cluster_step2 Step 2: Formation of this compound dibutylamine Dibutylamine ((C4H9)2NH) reaction1 + dibutylamine->reaction1 cs2 Carbon Disulfide (CS2) cs2->reaction1 naoh Sodium Hydroxide (NaOH) naoh->reaction1 sodium_salt Sodium Dibutyldithiocarbamate (NaS2CN(C4H9)2) sodium_salt_step2 Sodium Dibutyldithiocarbamate (NaS2CN(C4H9)2) reaction1->sodium_salt in Methanol reaction2 + sodium_salt_step2->reaction2 nicl2 Nickel(II) Chloride (NiCl2) nicl2->reaction2 nickel_complex This compound (Ni(S2CN(C4H9)2)2) reaction2->nickel_complex in Water

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Workflow

The overall experimental workflow can be visualized as a sequential process from starting materials to the final purified product.

Experimental_Workflow start Start: Reagents synthesis_na_salt Synthesize Sodium Dibutyldithiocarbamate start->synthesis_na_salt evaporation Evaporate Solvent synthesis_na_salt->evaporation na_salt_intermediate Isolate Sodium Salt evaporation->na_salt_intermediate reaction_ni_salt React with Nickel(II) Chloride in Aqueous Solution na_salt_intermediate->reaction_ni_salt filtration1 Filter Precipitate reaction_ni_salt->filtration1 crude_product Crude Nickel Complex filtration1->crude_product dissolve_chloroform Dissolve in Chloroform crude_product->dissolve_chloroform precipitate_hexanes Precipitate with Hexanes dissolve_chloroform->precipitate_hexanes filtration2 Filter and Wash precipitate_hexanes->filtration2 drying Dry Product filtration2->drying final_product Pure this compound drying->final_product

Caption: A step-by-step workflow for the synthesis and purification process.

References

Purifying Crude Nickel Dibutyldithiocarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core purification techniques for crude Nickel(II) bis(N,N-dibutyldithiocarbamate), a compound of interest in various chemical and material science applications. This document outlines detailed methodologies for common purification strategies, presents data in a structured format for clarity, and includes visual workflows to aid in experimental design.

Core Purification Strategies

The primary methods for purifying crude Nickel dibutyldithiocarbamate revolve around recrystallization and column chromatography. The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the purification. Crude this compound typically appears as a green powder and is soluble in chlorinated solvents like chloroform (B151607) and dichloromethane, as well as acetone (B3395972) and benzene. It is insoluble in water.[1]

Recrystallization

Recrystallization is a robust and widely used technique for purifying solid organic and organometallic compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.

A common and effective method for purifying nickel dithiocarbamate (B8719985) complexes is a variation of recrystallization known as solvent-antisolvent precipitation.[2] In this technique, the crude product is dissolved in a solvent in which it is highly soluble. An "antisolvent," in which the product is poorly soluble, is then added to induce precipitation of the pure compound.

Experimental Protocol: Solvent-Antisolvent Precipitation [2]

  • Dissolution: Dissolve the crude this compound solid in a minimal amount of a suitable solvent, such as chloroform (CHCl₃), in an appropriately sized flask.

  • Removal of Aqueous Impurities: If any immiscible aqueous layer is present, carefully separate and discard it.

  • Induce Precipitation: While stirring the solution, slowly add an antisolvent, such as hexanes, until the solution becomes turbid, indicating the onset of precipitation.

  • Crystallization: Reduce the solvent volume by evaporation under reduced pressure. This will further promote the formation of a crystalline precipitate.

  • Isolation: Collect the purified green microcrystals by filtration using a sintered-glass funnel.

  • Washing: Wash the collected solid with a small amount of a solvent in which the product is insoluble but impurities might be soluble, such as diethyl ether or cold hexanes, to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified product under vacuum to remove residual solvents.

For some impurities, a single solvent recrystallization may be effective. The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Experimental Protocol: Single Solvent Recrystallization

  • Solvent Selection: Identify a suitable solvent (e.g., isopropanol, ethanol, or acetone) by testing the solubility of small amounts of the crude product at room temperature and upon heating.

  • Dissolution: Suspend the crude this compound in a minimal amount of the chosen solvent in an Erlenmeyer flask. Heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

For separating complex mixtures or achieving very high purity, column chromatography is the method of choice. While less common for routine purification of dithiocarbamates than recrystallization, it can be highly effective for removing closely related impurities.[4] The principle involves passing a solution of the crude material through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (solvent), allowing for their separation.

Experimental Protocol: Column Chromatography

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a common choice for organometallic compounds.

    • Mobile Phase (Eluent): A solvent system must be chosen that provides good separation of the target compound from its impurities. This is typically determined empirically using thin-layer chromatography (TLC). A common starting point is a non-polar solvent like hexanes with an increasing gradient of a more polar solvent like ethyl acetate (B1210297) or dichloromethane.

  • Column Packing: Prepare a chromatography column with the selected stationary phase, ensuring it is packed uniformly to prevent channeling.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a compatible solvent and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column, collecting fractions as the solvent elutes. The green band corresponding to the this compound should be collected.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

The effectiveness of a purification technique is quantified by the yield and the increase in purity. These metrics should be systematically recorded.

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Initial Purity (%)Final Purity (%)Analytical Method
Solvent-Antisolvent5.04.284~90>98HPLC, Elemental Analysis
Single Solvent Recrystallization5.03.876~90>97HPLC, Elemental Analysis
Column Chromatography2.01.575~90>99HPLC, Elemental Analysis

Note: The purity and yield values presented in this table are illustrative examples of typical results and will vary depending on the nature and amount of impurities in the crude material.

Visualization of Workflows

To further clarify the purification processes, the following diagrams illustrate the logical flow of each technique.

Purification_Workflow General Purification Workflow for Crude this compound cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path Crude_Product_R Crude Ni(dbdtc)2 Dissolve_R Dissolve in Minimal Hot Solvent Crude_Product_R->Dissolve_R Cool_Slowly Slow Cooling & Crystallization Dissolve_R->Cool_Slowly Filter_Wash Filter and Wash with Cold Solvent Cool_Slowly->Filter_Wash Pure_Solid_R Pure Ni(dbdtc)2 Solid Filter_Wash->Pure_Solid_R Crude_Product_C Crude Ni(dbdtc)2 Dissolve_C Dissolve in Minimal Eluent Crude_Product_C->Dissolve_C Load_Column Load onto Packed Column Dissolve_C->Load_Column Elute Elute with Mobile Phase Load_Column->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Combine_Evaporate Combine Pure Fractions & Evaporate Solvent Collect_Fractions->Combine_Evaporate Pure_Solid_C Pure Ni(dbdtc)2 Solid Combine_Evaporate->Pure_Solid_C

Caption: A flowchart comparing the major steps in recrystallization and column chromatography.

Solvent_Antisolvent_Workflow Solvent-Antisolvent Precipitation Workflow Start Crude Ni(dbdtc)2 Dissolve Dissolve in a Good Solvent (e.g., CHCl3) Start->Dissolve Add_Antisolvent Add Antisolvent (e.g., Hexanes) Dissolve->Add_Antisolvent Precipitate Induce Precipitation Add_Antisolvent->Precipitate Isolate Isolate Solid (Filtration) Precipitate->Isolate Wash_Dry Wash and Dry Isolate->Wash_Dry End Purified Ni(dbdtc)2 Wash_Dry->End

Caption: Detailed steps for the solvent-antisolvent purification method.

References

Crystal structure analysis of Nickel bis(dibutyldithiocarbamate)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the crystal structure analysis of Nickel bis(dibutyldithiocarbamate) is provided for researchers, scientists, and drug development professionals. This guide details the experimental protocols, presents quantitative crystallographic data, and discusses the coordination geometry of the title compound and related structures.

Introduction

Nickel bis(dithiocarbamate) complexes are a class of coordination compounds extensively studied for their applications as antioxidants in synthetic rubbers, fungicides, and as precursors for the synthesis of nickel sulfide (B99878) nanoparticles.[1][2][3] The molecular structure and crystal packing of these complexes are crucial for understanding their physical and chemical properties. Nickel bis(dibutyldithiocarbamate), with the chemical formula Ni(S₂CN(C₄H₉)₂)₂, features a central Nickel(II) ion coordinated by two dibutyldithiocarbamate ligands.

The dithiocarbamate (B8719985) ligand acts as a bidentate chelator, binding to the nickel ion through its two sulfur atoms. A large number of crystallographic studies on nickel bis(dithiocarbamate) complexes have consistently reported a square-planar coordination environment for the nickel atom.[4] This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of Nickel bis(dibutyldithiocarbamate) and its analogues.

Experimental Protocols

Synthesis and Crystallization

The synthesis of Nickel bis(dibutyldithiocarbamate) is typically achieved through a precipitation reaction.[1][5] The general procedure involves the reaction of an aqueous solution of a Nickel(II) salt with a solution of sodium dibutyldithiocarbamate.

Detailed Protocol:

  • Preparation of Sodium Dibutyldithiocarbamate: This salt is prepared by reacting carbon disulfide with dibutylamine (B89481) in the presence of sodium hydroxide.

  • Reaction with Nickel(II) Salt: An aqueous solution of a Nickel(II) salt, such as Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), is combined with an aqueous solution of sodium dibutyldithiocarbamate.[1][5]

  • Precipitation: Upon mixing, a green solid of Nickel bis(dibutyldithiocarbamate) immediately precipitates.[5]

  • Purification and Crystallization: The crude product is collected by filtration. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from an appropriate solvent system, such as a chloroform/hexane mixture or ethanol (B145695).[5][6] For a related compound, bis(N-butyl-N-ethyldithiocarbamato)nickel(II), crystals were produced by reacting Nickel(II) chloride, butylethylamine, and carbon disulfide in ethanol at 277 K. The resulting solid was then recrystallized from ethanol.[6]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure and crystal packing of Nickel bis(dibutyldithiocarbamate).

Methodology:

  • Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected. Typically, Mo Kα radiation (λ = 0.71073 Å) is used.[4] Data collection is often performed at low temperatures (e.g., 120 K or 293 K) to minimize thermal vibrations and improve data quality.[4][6]

  • Structure Solution: The collected diffraction data are processed to solve the crystal structure. Programs like SHELXS97 are used for this purpose.[6]

  • Structure Refinement: The initial structural model is refined using software such as SHELXL97.[6] This process involves adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Crystal Structure and Coordination Geometry

The crystal structure of Nickel bis(dithiocarbamate) complexes reveals a characteristic coordination geometry. In Nickel bis(dibutyldithiocarbamate), the Nickel(II) ion is coordinated by four sulfur atoms from the two bidentate dibutyldithiocarbamate ligands. These complexes are generally found to have a square-planar geometry around the central nickel atom, and the complex is diamagnetic.[2][7] The Ni(II) atom in similar structures often lies on a center of inversion.[6]

The Ni-S bond distances in these types of complexes typically range from 2.16 Å to 2.23 Å.[4] The intra-ligand "bite angle" (S-Ni-S angle of the same ligand) is generally in the range of 78-80°.[4]

Data Presentation

The following tables summarize the crystallographic data for analogues of Nickel bis(dibutyldithiocarbamate), providing a reference for the expected values for the title compound.

Table 1: Crystal Data and Structure Refinement for Nickel bis(N-butyl-N-ethyldithiocarbamate).[6]

ParameterValue
Chemical Formula[Ni(C₇H₁₄NS₂)₂]
Formula Weight411.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.5641 (9)
b (Å)8.6316 (9)
c (Å)13.6047 (14)
β (°)94.753 (2)
Volume (ų)1002.23 (18)
Z2
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]0.034
wR(F²)0.098

Table 2: Crystal Data and Structure Refinement for Nickel bis(dipentyldithiocarbamate).[4]

ParameterValue
Chemical FormulaC₂₂H₄₄N₂NiS₄
Formula Weight523.52 g/mol
Crystal SystemMonoclinic
Space GroupP12₁/n1
a (Å)10.402 (2)
b (Å)13.261 (3)
c (Å)10.701 (2)
β (°)114.79 (3)
Volume (ų)1340.1
Z2
Temperature (K)120
RadiationMo Kα (λ = 0.71073 Å)
Rgt(F)0.049
wRref(F²)0.118

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the crystal structure analysis of Nickel bis(dibutyldithiocarbamate).

G Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Reporting A Reactants (Dibutylamine, CS₂, NaOH, NiCl₂·6H₂O) B Precipitation Reaction A->B C Crude Ni(S₂CNBu₂)₂ B->C D Recrystallization (e.g., from Ethanol) C->D E Single Crystals D->E F Mount Single Crystal E->F Crystal Selection G X-ray Data Collection F->G H Raw Diffraction Data G->H I Structure Solution (e.g., SHELXS) H->I J Structural Model I->J K Structure Refinement (e.g., SHELXL) J->K L Final Crystal Structure K->L M Extract Crystallographic Data (Unit Cell, Bond Lengths, Angles) L->M Final .cif File N Generate Data Tables M->N O Publication / Report N->O

Caption: Workflow for Synthesis and Structural Elucidation.

References

Unraveling the Thermal Degradation Pathway of Nickel Dibutyldithiocarbamate Under an Inert Atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition mechanism of nickel dibutyldithiocarbamate (Ni(S₂CN(C₄H₉)₂)₂) under a nitrogen atmosphere. This information is crucial for researchers in materials science, particularly in the synthesis of nickel sulfide (B99878) nanoparticles, and for professionals in drug development where the thermal stability of metal-containing compounds is a critical parameter.

Introduction

This compound belongs to a class of metal-organic compounds known for their applications as single-source precursors for the synthesis of metal sulfide nanoparticles, antioxidants, and vulcanization accelerators. Understanding their thermal decomposition behavior is paramount for controlling the properties of the resulting materials and for ensuring stability in various applications. This guide summarizes the key quantitative data from thermal analysis, details the experimental protocols for characterization, and visualizes the proposed decomposition pathways and experimental workflows.

Thermal Decomposition Profile

The thermal decomposition of this compound in an inert nitrogen atmosphere typically proceeds in a multi-stage process, culminating in the formation of nickel sulfide (NiS) as the final solid residue. The decomposition is characterized by significant mass loss over specific temperature ranges, as determined by thermogravimetric analysis (TGA), and associated thermal events (endothermic or exothermic) observed in differential scanning calorimetry (DSC).

Quantitative Thermal Analysis Data

While specific quantitative data for this compound is not extensively published, data from closely related nickel dialkyldithiocarbamate complexes provide a strong predictive framework for its thermal behavior. The following tables summarize representative data from analogous compounds, which are expected to exhibit similar decomposition profiles.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Nickel Dialkyldithiocarbamates under Nitrogen.

ComplexDecomposition Onset (°C)Peak Decomposition Temperature (°C) (DTG)Mass Loss (%)Final Residue
Nickel bis(di-n-butyldithiocarbamate) (Expected)~300 - 350~380 - 420~65 - 75Nickel Sulfide (NiS)
Nickel bis(N-ethyl-N-phenyldithiocarbamato)Not specified~400~79.5Nickel Sulfide (NiS)[1]
Nickel bis(dipropyldithiocarbamate)~220-222 (dec.)Not specifiedNot specifiedNickel Sulfide (NiS)[2]

Table 2: Differential Scanning Calorimetry (DSC) Data for Nickel Dialkyldithiocarbamates under Nitrogen.

ComplexPeak Temperature (°C)Enthalpy Change (ΔH)Thermal Event
Nickel bis(di-n-butyldithiocarbamate) (Expected)~380 - 420Not specifiedEndothermic/Exothermic
Nickel bis(N-ethyl-N-phenyldithiocarbamato)~400Not specifiedExothermic[1]

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound under a nitrogen atmosphere is believed to proceed through the cleavage of the C-S and C-N bonds within the dithiocarbamate (B8719985) ligand. The primary volatile products are expected to be organic fragments derived from the butyl groups and the dithiocarbamate backbone. The final non-volatile product is nickel sulfide.

DecompositionPathway Ni_dtc Ni(S₂CN(C₄H₉)₂)₂ (solid) Intermediate Intermediate Species Ni_dtc->Intermediate Heat (N₂ atm) NiS NiS (solid residue) Intermediate->NiS Volatiles Volatile Organic Fragments (e.g., CS₂, (C₄H₉)₂NCS, etc.) Intermediate->Volatiles

Caption: Proposed decomposition pathway of this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reproducible and accurate data. The following sections outline the typical protocols for the key analytical techniques used to study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the sample and identify the number of decomposition stages.

Instrumentation: A thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800-900 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition and identify whether the processes are endothermic or exothermic.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. A similar empty pan is used as a reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: Heat the sample and reference pans from ambient temperature to a final temperature of 500-600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events such as melting and decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile organic compounds produced during the thermal decomposition.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Methodology:

  • Sample Preparation: Place a small amount (typically in the microgram range) of this compound into a pyrolysis sample cup.

  • Pyrolysis: Rapidly heat the sample to the desired pyrolysis temperature (determined from TGA data, e.g., the peak decomposition temperature) in an inert atmosphere (helium).

  • Gas Chromatography (GC): The volatile pyrolysis products are swept by the carrier gas into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS): The separated components exiting the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison with mass spectral libraries.

TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy)

Objective: To identify the functional groups of the gaseous products evolved during thermal decomposition in real-time.

Instrumentation: A thermogravimetric analyzer coupled to a Fourier transform infrared spectrometer via a heated transfer line.

Methodology:

  • TGA: Perform a TGA experiment as described in section 4.1.

  • Evolved Gas Transfer: The gaseous products evolved from the TGA furnace are continuously transferred through a heated transfer line to the gas cell of the FTIR spectrometer.

  • FTIR Spectroscopy: FTIR spectra of the evolved gases are continuously recorded as a function of time and temperature.

  • Data Analysis: The FTIR spectra are analyzed to identify the characteristic absorption bands of the functional groups present in the evolved gases (e.g., C=S, C-N, hydrocarbons).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the comprehensive thermal analysis of this compound.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_product_analysis Decomposition Product Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Characterization Initial Characterization (FTIR, NMR, etc.) Synthesis->Characterization TGA TGA (Mass Loss vs. Temp) Characterization->TGA DSC DSC (Heat Flow vs. Temp) Characterization->DSC PyGCMS Py-GC-MS (Volatile Product ID) TGA->PyGCMS Select Pyrolysis Temp. TGAFTIR TGA-FTIR (Evolved Gas Analysis) TGA->TGAFTIR Residue Residue Analysis (XRD, SEM) TGA->Residue Mechanism Elucidation of Decomposition Mechanism TGA->Mechanism DSC->Mechanism PyGCMS->Mechanism TGAFTIR->Mechanism Residue->Mechanism

Caption: Experimental workflow for thermal analysis.

Conclusion

The thermal decomposition of this compound under a nitrogen atmosphere is a complex process that results in the formation of nickel sulfide and a variety of volatile organic byproducts. A comprehensive understanding of this process, achieved through a combination of thermal analysis techniques such as TGA and DSC, and evolved gas analysis methods like Py-GC-MS and TGA-FTIR, is essential for its effective application in materials synthesis and other fields. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this and related metal dithiocarbamate complexes. Further research focusing on the precise identification and quantification of all decomposition products will provide a more complete picture of the reaction mechanism.

References

Navigating the Solubility Landscape of Nickel Dibutyldithiocarbamate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nickel Dibutyldithiocarbamate [Ni(S₂CN(C₄H₉)₂)₂], a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its solubility is critical for process development, formulation, and in-vitro studies. This document outlines the known solubility profile of this compound, presents detailed experimental protocols for its quantitative determination, and offers a logical workflow for solubility assessment.

Solubility Profile of this compound

A summary of the available solubility data is presented in Table 1. The lack of precise quantitative data highlights the necessity for experimental determination of solubility in specific solvent systems relevant to a particular application.

Organic SolventTemperature (°C)SolubilityMethod of Determination
ChloroformNot SpecifiedSoluble[1]Not Specified
BenzeneNot SpecifiedSoluble[1]Not Specified
Carbon DisulfideNot SpecifiedSoluble[1]Not Specified
AcetoneNot SpecifiedSoluble[1]Not Specified
Dimethyl Sulfoxide (DMSO)Not SpecifiedSparingly soluble (1-10 mg/ml)[2]Not Specified
EthanolNot SpecifiedSlightly soluble (0.1-1 mg/ml)[1][2]Not Specified
Water208.93 µg/L (practically insoluble)[1]Not Specified

Table 1: Summary of Known Solubility Data for this compound.

Experimental Protocols for Solubility Determination

To address the gap in quantitative solubility data, researchers can employ established methodologies. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4][5][6] This involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is quantified.

Two common and robust analytical techniques for the quantification of this compound in the saturated solvent are Gravimetric Analysis and UV-Vis Spectroscopy.

Shake-Flask Method for Achieving Equilibrium

Objective: To prepare a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest (analytical grade)

  • Conical flasks or vials with airtight seals

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm) or centrifuge

Procedure:

  • Add an excess amount of solid this compound to a conical flask or vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Add a known volume of the organic solvent to the flask.

  • Seal the flask tightly to prevent solvent evaporation.

  • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

  • Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

  • Once equilibrium is confirmed, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles. Alternatively, the sample can be centrifuged, and the clear supernatant collected.

Quantification by Gravimetric Analysis

Objective: To determine the concentration of this compound in the saturated solution by evaporating the solvent and weighing the residual solid.

Materials and Equipment:

  • Saturated solution of this compound

  • Pre-weighed evaporating dish or watch glass

  • Pipette

  • Drying oven

  • Desiccator

  • Analytical balance

Procedure:

  • Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.

  • Record the total weight of the dish and the solution.

  • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The flash point of this compound is 263 °C, so a temperature well below this should be chosen.[1]

  • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

  • Weigh the dish containing the dry this compound.

  • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculate the mass of the dissolved solid and express the solubility in g/L or other appropriate units.

Quantification by UV-Vis Spectroscopy

Objective: To determine the concentration of this compound in the saturated solution by measuring its absorbance of ultraviolet-visible light. This method is suitable for compounds that absorb light in the UV-Vis spectrum and requires the preparation of a standard calibration curve.

Materials and Equipment:

  • Saturated solution of this compound

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Organic solvent of interest (for dilutions)

Procedure:

  • Preparation of a Standard Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

  • Analysis of the Saturated Solution:

    • Take the clear, saturated filtrate obtained from the shake-flask method.

    • Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

    • Use the calibration curve to determine the concentration of this compound in the diluted solution.

    • Calculate the concentration in the original, undiluted saturated solution by multiplying by the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of a compound such as this compound.

Solubility_Workflow start Start: Define Solvent & Temperature prep_compound Prepare Compound: Excess Solid start->prep_compound prep_solvent Prepare Solvent: Known Volume start->prep_solvent shake_flask Shake-Flask Method: Agitate to Equilibrium (24-48h) prep_compound->shake_flask prep_solvent->shake_flask separation Phase Separation: Filtration or Centrifugation shake_flask->separation quant_method Select Quantification Method separation->quant_method gravimetric Gravimetric Analysis: Evaporate & Weigh quant_method->gravimetric Gravimetric uv_vis UV-Vis Spectroscopy: Measure Absorbance quant_method->uv_vis UV-Vis calculate_grav Calculate Solubility (g/L) gravimetric->calculate_grav calibration Prepare Calibration Curve uv_vis->calibration calculate_uv Calculate Concentration from Curve uv_vis->calculate_uv calibration->uv_vis end_point End: Quantitative Solubility Data calculate_grav->end_point calculate_uv->end_point

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational understanding and practical protocols for investigating the solubility of this compound in organic solvents. By following these methodologies, researchers, scientists, and drug development professionals can generate the precise, quantitative data necessary for their specific applications, thereby facilitating more informed and effective research and development.

References

Determining the Molecular Weight of Nickel Dibutyldithiocarbamate: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the molecular weight of nickel dibutyldithiocarbamate using mass spectrometry. It details experimental protocols, data interpretation, and visual representations of the analytical workflow and molecular fragmentation.

Introduction

This compound, [Ni(S₂CN(C₄H₉)₂)₂], is an organometallic complex with applications in various industrial processes, including as an antioxidant and a vulcanization accelerator in the rubber industry.[1] Accurate determination of its molecular weight and structural characterization are crucial for quality control, reaction monitoring, and understanding its chemical behavior. Mass spectrometry is a powerful analytical technique for this purpose, providing precise molecular weight information and insights into the compound's fragmentation patterns.

This guide focuses on electron ionization mass spectrometry (EI-MS), a common technique for the analysis of volatile and thermally stable compounds like this compound.

Molecular and Spectrometric Data

The fundamental properties and key mass spectrometric data for this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₈H₃₆N₂NiS₄PubChem[1], NIST WebBook[2]
Molecular Weight (Calculated)467.45 g/mol NIST WebBook[2]
Exact Mass466.111476 uPubChem
Ionization TechniqueElectron Ionization (EI)NIST WebBook[2]
Major Fragments (m/z)466, 409, 352, 290, 232, 116NIST WebBook[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines the general steps for the analysis of this compound by EI-MS, often coupled with Gas Chromatography (GC) for sample introduction.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

  • Dissolution: Dissolve a small amount of the this compound sample in a suitable volatile organic solvent, such as dichloromethane (B109758) or toluene, to a concentration of approximately 1 mg/mL.

  • Dilution: Perform a serial dilution of the stock solution with the same solvent to a final concentration of around 10-100 µg/mL.[3][4] The solution should be clear and free of any particulate matter.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a 0.2 µm syringe filter to prevent contamination of the instrument.[3][4]

  • Vial Transfer: Transfer the final diluted sample into a 2 mL autosampler vial with a screw cap and a septum.

Instrumentation and Parameters

A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed.

  • Gas Chromatograph (GC) Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 150 °C, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Column: A nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 50-600

    • Solvent Delay: Set appropriately to avoid analyzing the solvent peak.

Data Analysis and Interpretation

Molecular Ion Peak

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion [M]⁺˙ due to the natural isotopic abundance of nickel. The most abundant isotope of nickel is ⁵⁸Ni. The peak corresponding to the molecule containing ⁵⁸Ni will appear at an m/z of approximately 466.

Fragmentation Pathway

Electron ionization is a "hard" ionization technique that causes fragmentation of the molecular ion. The observed fragment ions provide valuable structural information.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

The major fragmentation steps are proposed as follows:

  • Loss of a Butyl Radical: The molecular ion at m/z 466 can lose a butyl radical (•C₄H₉) to form the fragment ion at m/z 409.

  • Loss of a Dibutyldithiocarbamate Ligand: A significant fragmentation pathway involves the cleavage of one of the nickel-sulfur bonds, leading to the loss of a neutral dibutyldithiocarbamate ligand and the formation of the [Ni(S₂CN(C₄H₉)₂)]⁺ ion at m/z 290.

  • Further Fragmentation: The ion at m/z 290 can undergo further fragmentation, such as the loss of the nickel and sulfur atoms to yield the [N(C₄H₉)₂]⁺ fragment at m/z 128.

  • Ligand Fragmentation: The dibutyldithiocarbamate ligand itself can fragment, for instance, by losing a butyl group or undergoing cleavage to produce smaller charged species.

Experimental Workflow

The overall process for determining the molecular weight of this compound by GC-MS is illustrated in the following workflow diagram.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute filter Filter (if needed) dilute->filter inject Inject into GC filter->inject separate Separation in GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify Molecular Ion spectrum->identify interpret Interpret Fragmentation identify->interpret

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

Mass spectrometry, particularly GC-MS with electron ionization, is a highly effective method for the determination of the molecular weight and structural elucidation of this compound. By following a systematic experimental protocol and carefully interpreting the resulting mass spectrum, researchers can confidently confirm the identity and purity of this important organometallic compound. The characteristic molecular ion peak and fragmentation pattern serve as a reliable fingerprint for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Nickel(II) dibutyldithiocarbamate (CAS 13927-77-0)

Introduction

Nickel(II) dibutyldithiocarbamate, with the CAS number 13927-77-0, is an organonickel compound that has garnered significant interest across various scientific disciplines. It belongs to the dithiocarbamate (B8719985) class of compounds, which are known for their metal-chelating properties and diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of Nickel(II) dibutyldithiocarbamate, detailed experimental protocols for its characterization, and insights into its potential biological significance, particularly for an audience engaged in research and drug development.

Core Physical and Chemical Properties

The fundamental properties of Nickel(II) dibutyldithiocarbamate are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Structural Information
PropertyValueReference(s)
CAS Number 13927-77-0[1][2]
Common Names Nickel(II) dibutyldithiocarbamate, Bis(dibutyldithiocarbamato)nickel(II)[2]
Molecular Formula C₁₈H₃₆N₂NiS₄[1][2]
Molecular Weight 467.43 g/mol [1][2]
Appearance Olive green to dark green powder/crystals[1][2]
Table 2: Physicochemical Data
PropertyValueReference(s)
Melting Point 85-90 °C[1]
Density 1.30 g/cm³ (at 20 °C)[1]
Solubility Insoluble in water. Soluble in chloroform, benzene, and carbon disulfide. Slightly soluble in acetone.[1]
Heat Loss Max. 0.5%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the experimental protocols for the synthesis and characterization of Nickel(II) dibutyldithiocarbamate.

Synthesis of Nickel(II) dibutyldithiocarbamate

The synthesis of Nickel(II) dibutyldithiocarbamate typically involves the reaction of a soluble nickel(II) salt with a dibutyldithiocarbamate salt. A general procedure is as follows:

  • Preparation of Sodium Dibutyldithiocarbamate:

    • In a flask, dissolve dibutylamine (B89481) in a suitable solvent such as ethanol.

    • Cool the solution in an ice bath.

    • Slowly add carbon disulfide to the cooled solution while stirring.

    • Add a stoichiometric amount of sodium hydroxide (B78521) solution dropwise to the mixture.

    • Continue stirring in the ice bath for a specified period to ensure complete reaction, resulting in the formation of sodium dibutyldithiocarbamate in solution.

  • Formation of Nickel(II) dibutyldithiocarbamate:

    • Prepare an aqueous solution of a nickel(II) salt, such as nickel(II) chloride hexahydrate.

    • Slowly add the nickel(II) salt solution to the freshly prepared sodium dibutyldithiocarbamate solution with constant stirring.

    • An olive-green precipitate of Nickel(II) dibutyldithiocarbamate will form immediately.

    • Continue stirring for a period to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the precipitate by filtration using a Buchner funnel.

    • Wash the precipitate with distilled water to remove any unreacted salts.

    • Further wash the product with a small amount of cold ethanol.

    • Dry the purified Nickel(II) dibutyldithiocarbamate in a desiccator or under vacuum at room temperature.

Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Reaction Steps cluster_purification Purification Dibutylamine Dibutylamine NaDDC Formation of Sodium Dibutyldithiocarbamate Dibutylamine->NaDDC CS2 Carbon Disulfide CS2->NaDDC NaOH Sodium Hydroxide NaOH->NaDDC NiCl2 Nickel(II) Chloride Precipitation Precipitation of Ni(DDC)₂ NiCl2->Precipitation NaDDC->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Pure Nickel(II) dibutyldithiocarbamate Drying->Product

Caption: General workflow for the synthesis of Nickel(II) dibutyldithiocarbamate.

Characterization Techniques
  • Sample Preparation: Finely powder a small amount of the dried Nickel(II) dibutyldithiocarbamate.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a steady rate (e.g., 2-3 °C per minute) and observe the sample.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, chloroform, benzene, carbon disulfide).

  • Procedure:

    • Add a small, measured amount of Nickel(II) dibutyldithiocarbamate (e.g., 10 mg) to a test tube.

    • Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

    • Vigorously shake or vortex the mixture for a set period (e.g., 1 minute).

    • Observe and record whether the compound dissolves completely, partially, or not at all.

    • Gentle heating can be applied to assess temperature effects on solubility.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, the analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as C-N, C-S, and Ni-S bonds.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform) of a known concentration.

    • Data Acquisition: Record the UV-Vis spectrum of the solution over a specific wavelength range (e.g., 200-800 nm) using a spectrophotometer. Use the pure solvent as a blank.

    • Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). Note that Nickel(II) complexes can be paramagnetic, which may lead to broad signals and a wide chemical shift range.

    • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using an appropriate NMR spectrometer. Special acquisition parameters may be needed for paramagnetic samples.

    • Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the compound.

Biological Activity and Signaling Pathways

Dithiocarbamates are a class of compounds with well-documented biological activities, making them interesting candidates for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Inhibition of the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells and a key target in cancer therapy. Dithiocarbamates have been shown to inhibit the proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells.

UPS_Inhibition Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Ub_Protein Ubiquitinated Protein E3->Ub_Protein Ubiquitination Protein Target Protein Protein->E3 Proteasome 26S Proteasome Ub_Protein->Proteasome Apoptosis Apoptosis Ub_Protein->Apoptosis Accumulation leads to Degradation Protein Degradation Proteasome->Degradation DTC Dithiocarbamates (e.g., Ni(DDC)₂) DTC->Proteasome Inhibition

Caption: Dithiocarbamate-mediated inhibition of the Ubiquitin-Proteasome System.

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Dithiocarbamates are known to inhibit the activation of NF-κB, which is a key mechanism underlying their anti-inflammatory and anti-cancer properties.

NFkB_Inhibition cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Transcription DTC Dithiocarbamates (e.g., Ni(DDC)₂) DTC->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by dithiocarbamates.

Induction of Reactive Oxygen Species (ROS)

Dithiocarbamates can also induce oxidative stress in cancer cells by generating reactive oxygen species (ROS). This increase in ROS can lead to cellular damage and trigger apoptotic cell death, representing another potential anti-cancer mechanism.

Conclusion

Nickel(II) dibutyldithiocarbamate is a compound with well-defined physical and chemical properties and established methods for its synthesis and characterization. For researchers in drug development, the broader class of dithiocarbamates presents intriguing possibilities due to their ability to modulate critical cellular pathways such as the ubiquitin-proteasome system and NF-κB signaling. Further investigation into the specific biological effects of Nickel(II) dibutyldithiocarbamate is warranted to explore its full therapeutic potential. This guide serves as a foundational resource for scientists working with this and related compounds.

References

Nickel Dibutyldithiocarbamate: A Comprehensive Technical Guide to its Melting Point and Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point and thermal stability of nickel dibutyldithiocarbamate. The information is compiled from various scientific sources to offer a comprehensive resource for researchers and professionals in drug development and materials science. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations of relevant chemical processes.

Physical and Thermal Properties

This compound, a dark green solid, is utilized as a rubber vulcanization accelerator and a synthetic rubber antioxidant. Its thermal characteristics are crucial for understanding its behavior in various applications.

Melting Point

The melting point of this compound is consistently reported within a narrow range, indicating a well-defined crystalline structure.

PropertyValueReferences
Melting Point86 °C (minimum)[1][2][3]
Melting Point89 °C (literature)[4]
Thermal Stability

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses provide insights into the compound's decomposition profile under controlled heating. In an inert atmosphere, such as nitrogen, the decomposition of nickel dithiocarbamate (B8719985) complexes typically leads to the formation of the corresponding metal sulfide (B99878).

Thermal PropertyObservationReferences
Decomposition Onset Approximately 200-400 °C for dithiocarbamate complexes in general.
Decomposition Profile Thermolysis of nickel dithiocarbamates under a nitrogen atmosphere typically results in the formation of nickel sulfide (NiS) as the final residue.[2]
Decomposition in Primary Amines In the presence of primary amines like oleylamine (B85491) or n-hexylamine, solvothermal decomposition occurs at lower temperatures (e.g., 120-145 °C), leading to the formation of nickel sulfide nanoparticles.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of this compound's thermal properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of an aqueous solution of a nickel(II) salt with sodium dibutyldithiocarbamate.

Procedure:

  • Preparation of Sodium Dibutyldithiocarbamate: The sodium salt of dibutyldithiocarbamic acid is prepared by reacting dibutylamine (B89481) with carbon disulfide in the presence of sodium hydroxide.

  • Reaction with Nickel(II) Salt: An aqueous solution of a nickel(II) salt, such as nickel(II) chloride hexahydrate, is added to an aqueous solution of sodium dibutyldithiocarbamate.

  • Precipitation: Upon mixing, a bright green precipitate of this compound forms immediately.

  • Isolation and Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like a chloroform/hexane mixture. The typical yield is around 70%.[2]

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Typical TGA Protocol:

  • Instrument: A thermogravimetric analyzer is used.

  • Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Atmosphere: The analysis is conducted under a flowing inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data can be used to determine the onset of decomposition, the temperature of maximum mass loss, and the percentage of the final residue.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and other thermal transitions.

Typical DSC Protocol:

  • Instrument: A differential scanning calorimeter is used.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen.

  • Heating Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the melting point at a controlled rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference. The melting point is determined from the peak of the endothermic transition in the DSC curve.

Visualizations

The following diagrams illustrate the synthesis workflow and a proposed decomposition pathway of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product & Purification Dibutylamine Dibutylamine Preparation of Sodium Dibutyldithiocarbamate Preparation of Sodium Dibutyldithiocarbamate Dibutylamine->Preparation of Sodium Dibutyldithiocarbamate Carbon Disulfide Carbon Disulfide Carbon Disulfide->Preparation of Sodium Dibutyldithiocarbamate Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Preparation of Sodium Dibutyldithiocarbamate Nickel(II) Chloride Nickel(II) Chloride Reaction with Nickel(II) Salt Reaction with Nickel(II) Salt Nickel(II) Chloride->Reaction with Nickel(II) Salt Preparation of Sodium Dibutyldithiocarbamate->Reaction with Nickel(II) Salt Precipitation Precipitation Reaction with Nickel(II) Salt->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Purified this compound Purified this compound Filtration & Washing->Purified this compound

Caption: Workflow for the synthesis of this compound.

Decomposition_Pathway Ni(S2CNBu2)2 This compound Intermediate trans-[Ni(S2CNBu2)2(RNH2)2] Ni(S2CNBu2)2->Intermediate Dissolution PrimaryAmine Primary Amine (RNH2) PrimaryAmine->Intermediate AmideExchange Amide-Exchange Products [Ni(S2CNBu2){S2CN(H)R}] and/or [Ni{S2CN(H)R}2] Intermediate->AmideExchange Heating (90-100 °C) Decomposition Thermal Decomposition AmideExchange->Decomposition Further Heating (ca. 100-145 °C) NiS Nickel Sulfide (NiS) Nanoparticles Decomposition->NiS

Caption: Proposed thermal decomposition pathway in the presence of primary amines.[5]

References

Unraveling the Antioxidant Defenses: A Technical Guide to the Core Mechanism of Nickel Dithiocarbamate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of oxidative stress and cellular damage, the quest for potent antioxidant agents remains a paramount challenge for researchers, scientists, and drug development professionals. This technical guide delves into the core antioxidant mechanisms of nickel dithiocarbamate (B8719985) complexes, a class of compounds demonstrating significant promise in mitigating the detrimental effects of reactive oxygen species (ROS). Through a comprehensive review of existing literature, this document outlines the multifaceted pathways through which these complexes exert their protective effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling and experimental workflows.

The antioxidant prowess of nickel dithiocarbamate complexes stems from their ability to engage in a series of redox reactions, effectively neutralizing harmful free radicals. This guide will explore the primary mechanisms of action, including direct radical scavenging and superoxide (B77818) dismutase (SOD) mimetic activity, providing a foundational understanding for future research and therapeutic development.

Core Antioxidant Mechanisms

Nickel dithiocarbamate complexes employ a versatile approach to combatting oxidative stress, primarily centered around their redox-active nickel center and the unique properties of the dithiocarbamate ligand. The two predominant mechanisms are:

  • Catalytic Radical Scavenging: These complexes are proficient at scavenging a variety of free radicals, most notably alkylperoxy radicals (ROO•), which are key propagators of lipid peroxidation. The process is catalytic in nature, involving the cycling of the nickel ion between its Ni(II) and Ni(III) oxidation states. In this cycle, the Ni(II) complex reacts with an alkylperoxy radical, reducing it to an alcohol (ROH) while the complex is oxidized to a Ni(III) species. The regenerated Ni(II) complex can then participate in further scavenging events. Product studies have suggested that the nickel complex is ultimately oxidized to a Lewis acid in the process[1]. This catalytic nature allows a single complex to neutralize multiple radical species, enhancing its antioxidant efficiency.

  • Superoxide Dismutase (SOD) Mimetic Activity: Certain nickel complexes, particularly those with specific ligand architectures, exhibit SOD-like activity. Superoxide dismutase is a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Nickel-containing superoxide dismutase (NiSOD) operates through a "ping-pong" mechanism, cycling between Ni(II) and Ni(III) oxidation states[2]. The Ni(II) state is oxidized to Ni(III) by one molecule of superoxide, and the Ni(III) state is then reduced back to Ni(II) by a second superoxide molecule. This enzymatic mimicry allows synthetic nickel dithiocarbamate complexes to effectively neutralize superoxide radicals, a key player in cellular oxidative damage.

Visualizing the Mechanisms

To elucidate these complex processes, the following diagrams illustrate the proposed catalytic cycles and experimental workflows.

Radical_Scavenging_Cycle Ni_II Ni(II)-Dithiocarbamate Ni_III Ni(III)-Dithiocarbamate (oxidized) Ni_II->Ni_III Oxidation Ni_III->Ni_II Reduction (regeneration) ROO Alkylperoxy Radical (ROO•) ROO->Ni_II Reacts with ROH Alcohol (ROH) ROO->ROH Reduction

Figure 1: Proposed catalytic cycle for radical scavenging.

SOD_Mimetic_Cycle Ni_II Ni(II) Complex Ni_III Ni(III) Complex Ni_II->Ni_III Oxidation O2 O₂ Ni_II->O2 Ni_III->Ni_II Reduction H2O2 H₂O₂ Ni_III->H2O2 O2_minus_1 O₂⁻ + 2H⁺ O2_minus_1->Ni_II O2_minus_2 O₂⁻ O2_minus_2->Ni_III

Figure 2: Ping-pong mechanism of SOD mimetic activity.

Quantitative Antioxidant Activity

The antioxidant capacity of nickel dithiocarbamate complexes is quantitatively assessed using various in vitro assays. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the complex required to scavenge 50% of the free radicals in the assay, or as Trolox Equivalent Antioxidant Capacity (TEAC). Lower IC₅₀ values and higher TEAC values indicate greater antioxidant activity.

Complex TypeAssayIC₅₀ (µM)TEAC (mM Trolox/mM complex)Reference
Ni(II) diphenyldithiocarbamateDPPH33.55 ± 0.35-[3]
Ni(II) thiosemicarbazone complexesCUPRAC-Varies by complex[4][5]
Ni(II) Schiff base complexesDPPHVaries by complex-[6]

Note: The antioxidant activity is highly dependent on the specific ligands attached to the nickel center.

Experimental Protocols

A clear understanding of the methodologies used to assess antioxidant activity is crucial for reproducible research. Below are detailed protocols for the synthesis of a representative nickel dithiocarbamate complex and the most common antioxidant assays.

Synthesis of Bis(diethyldithiocarbamato)nickel(II)

Materials:

Procedure:

  • Dissolve a specific molar equivalent of sodium diethyldithiocarbamate trihydrate in distilled water.

  • In a separate beaker, dissolve a half molar equivalent of nickel(II) chloride hexahydrate in ethanol.

  • Slowly add the nickel(II) chloride solution to the sodium diethyldithiocarbamate solution with constant stirring.

  • A precipitate will form immediately. Continue stirring the mixture for a designated period (e.g., 1-2 hours) at room temperature to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash it sequentially with distilled water and ethanol to remove any unreacted starting materials and byproducts.

  • Dry the resulting solid in a desiccator under vacuum to obtain the final nickel(II) diethyldithiocarbamate complex.

Synthesis_Workflow start Start dissolve_dtc Dissolve Sodium Diethyldithiocarbamate in Water start->dissolve_dtc dissolve_ni Dissolve NiCl₂·6H₂O in Ethanol start->dissolve_ni mix Mix Solutions (Precipitation Occurs) dissolve_dtc->mix dissolve_ni->mix stir Stir for 1-2 hours mix->stir filter Vacuum Filtration stir->filter wash Wash with Water and Ethanol filter->wash dry Dry under Vacuum wash->dry end End Product: Ni(II) Dithiocarbamate Complex dry->end

Figure 3: General workflow for the synthesis of Ni(II) dithiocarbamate.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • DPPH solution in methanol

  • Nickel dithiocarbamate complex solution at various concentrations

  • Methanol (as blank)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the nickel dithiocarbamate complex in a suitable solvent (e.g., DMSO, methanol).

  • Prepare a series of dilutions of the complex solution.

  • In a 96-well plate, add a specific volume of each dilution of the complex solution to the wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the complex.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ is measured by the decrease in its absorbance at a specific wavelength (e.g., 734 nm).

Materials:

  • ABTS stock solution

  • Potassium persulfate solution

  • Nickel dithiocarbamate complex solution at various concentrations

  • Ethanol or phosphate (B84403) buffer

  • Trolox (as a positive control)

  • Spectrophotometer

Procedure:

  • Prepare the ABTS•⁺ working solution by reacting the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•⁺ working solution with ethanol or buffer to obtain a specific absorbance at the measurement wavelength.

  • Add a small volume of the nickel dithiocarbamate complex solution at various concentrations to the diluted ABTS•⁺ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance.

  • The scavenging activity is calculated similarly to the DPPH assay.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

The CUPRAC assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by an antioxidant, which results in a color change that can be measured spectrophotometrically at around 450 nm.

Materials:

Procedure:

  • In a test tube or microplate well, mix the copper(II) chloride solution, neocuproine solution, and ammonium acetate buffer.

  • Add the nickel dithiocarbamate complex solution at various concentrations to the mixture.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at room temperature.

  • Measure the absorbance at approximately 450 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with Trolox.

Conclusion

Nickel dithiocarbamate complexes represent a promising class of antioxidants with multifaceted mechanisms of action. Their ability to catalytically scavenge free radicals and mimic the function of superoxide dismutase positions them as valuable candidates for further investigation in the development of novel therapeutic strategies against diseases rooted in oxidative stress. The standardized protocols and quantitative data presented in this guide provide a solid framework for researchers to build upon, fostering a deeper understanding and unlocking the full potential of these intriguing compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of Nickel Dibutyldithiocarbamate as a UV Stabilizer in Polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nickel Dibutyldithiocarbamate (NiDBC) as an effective ultraviolet (UV) light stabilizer for polyethylene (B3416737). The information presented is intended to guide researchers and professionals in the formulation and evaluation of UV-stabilized polyethylene for various applications.

Introduction

Polyethylene, a widely used thermoplastic polymer, is susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photodegradation leads to a deterioration of its physical and mechanical properties, manifesting as discoloration, brittleness, and loss of strength, which limits its outdoor service life. To mitigate these effects, UV stabilizers are incorporated into the polymer matrix. This compound (NiDBC) is a UV stabilizer that has demonstrated efficacy in protecting polyethylene from the damaging effects of UV radiation. This document outlines the mechanism of action, application protocols, and performance data of NiDBC in polyethylene.

Mechanism of UV Stabilization by this compound

The primary mechanism by which polyethylene undergoes UV degradation is photo-oxidation. UV radiation provides the energy to initiate the formation of free radicals in the polymer chains. These radicals react with oxygen to form hydroperoxides, which are unstable and decompose to create further radicals, leading to a cascade of degradation reactions. This process results in chain scission and cross-linking, ultimately altering the material's properties.

This compound functions as a UV stabilizer through a multi-faceted approach:

  • UV Screening: NiDBC absorbs harmful UV radiation and dissipates it as harmless heat, thereby preventing the initial formation of free radicals.

  • Hydroperoxide Decomposition: NiDBC can decompose hydroperoxides into non-radical, stable products. This action is crucial as it interrupts the auto-oxidative cycle of degradation.[1]

The overall protective effect of NiDBC significantly extends the durability and performance of polyethylene in outdoor applications.

UV_Stabilization_Mechanism cluster_0 UV Degradation of Polyethylene cluster_1 Action of this compound (NiDBC) PE Polyethylene R_radical Alkyl Radical (R•) PE->R_radical Initiation UV UV Radiation (hν) NiDBC NiDBC O2 Oxygen (O2) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical Propagation ROOH Hydroperoxide (ROOH) ROO_radical->ROOH Propagation ROOH->R_radical Autocatalysis Degradation Degradation Products (Chain Scission, Cross-linking) ROOH->Degradation Stable_Products Stable Products NiDBC->UV UV Absorption (Screening) NiDBC->ROOH Decomposition Experimental_Workflow cluster_0 Sample Preparation cluster_1 UV Exposure cluster_2 Analysis Start Start Compounding Compounding (PE + NiDBC) Start->Compounding Film_Production Film Production (Blowing/Molding) Compounding->Film_Production Accelerated_Weathering Accelerated Weathering (ASTM G154) Film_Production->Accelerated_Weathering FTIR FTIR Analysis (Carbonyl Index) Accelerated_Weathering->FTIR Tensile_Testing Tensile Testing (ASTM D882) Accelerated_Weathering->Tensile_Testing Data_Analysis Data Analysis & Reporting FTIR->Data_Analysis Tensile_Testing->Data_Analysis End End Data_Analysis->End

References

Application of Nickel Dibutyldithiocarbamate in Rubber Vulcanization Processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel dibutyldithiocarbamate (NDBC) is a versatile additive in the rubber industry, primarily utilized as an antioxidant and antiozonant, with secondary functions as a co-accelerator in the vulcanization of various synthetic rubbers. Its application is particularly prominent in sulfur vulcanization systems for elastomers such as styrene-butadiene rubber (SBR), chloroprene (B89495) rubber (CR), nitrile rubber (NBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber. NDBC is valued for its ability to enhance the durability and service life of rubber products by protecting them from degradation caused by heat, oxygen, and ozone. This document provides detailed application notes, experimental protocols, and mechanistic insights into the role of NDBC in rubber vulcanization.

Physicochemical Properties of this compound

PropertyValue
Chemical Name Nickel bis(dibutyldithiocarbamate)
CAS Number 13927-77-0
Molecular Formula C₁₈H₃₆N₂NiS₄
Molecular Weight 467.45 g/mol
Appearance Green to dark green powder
Melting Point Approximately 86°C
Solubility Soluble in chloroform, benzene, and carbon disulfide; slightly soluble in acetone; insoluble in water.
Typical Dosage 0.3 - 0.5 phr (parts per hundred rubber)[1]

Key Applications in Rubber Vulcanization

This compound serves multiple functions in the vulcanization of rubber, contributing to both the processing characteristics and the final properties of the vulcanizate.

Antioxidant and Antiozonant

The primary role of NDBC in rubber compounds is to inhibit or retard the degradation caused by oxidative and ozonolytic processes.[2] The dithiocarbamate (B8719985) moiety is a potent hydroperoxide decomposer, which is a key mechanism in preventing the auto-oxidative chain reactions that lead to the deterioration of rubber's mechanical properties.[3] By scavenging free radicals and decomposing hydroperoxides, NDBC effectively extends the thermal and oxidative stability of the rubber product.[4][5][6]

Co-accelerator

In sulfur vulcanization systems, NDBC can act as a co-accelerator, working in conjunction with primary accelerators to modify the cure characteristics. While it is not typically used as a primary accelerator, its presence can influence the scorch time (the premature vulcanization of the rubber compound at processing temperatures) and the overall cure rate.

Experimental Protocols

The following protocols are generalized procedures for the compounding and testing of rubber vulcanizates containing NDBC. These should be adapted based on the specific rubber type and intended application.

Protocol 1: Rubber Compounding

This protocol is based on the general guidelines of ASTM D3182 for mixing standard rubber compounds.

Materials and Equipment:

  • Two-roll mill or an internal mixer (e.g., Banbury mixer)

  • Rubber (e.g., SBR, NBR, EPDM)

  • Zinc Oxide (activator)

  • Stearic Acid (activator)

  • Sulfur (vulcanizing agent)

  • Primary Accelerator (e.g., a sulfenamide)

  • This compound (NDBC)

  • Carbon Black or other fillers

  • Processing oils/plasticizers

  • Analytical balance

Procedure:

  • Mastication: The raw rubber is first softened on the two-roll mill to reduce its viscosity.

  • Addition of Activators and NDBC: Zinc oxide, stearic acid, and NDBC are then incorporated into the rubber.

  • Incorporation of Fillers: Carbon black or other fillers are added in portions, ensuring uniform dispersion.

  • Addition of Plasticizers: Processing oils or plasticizers are added to improve processability.

  • Addition of Vulcanizing Agents: Finally, the primary accelerator and sulfur are added at a lower temperature to prevent scorching.

  • Homogenization: The compound is thoroughly mixed until a homogenous blend is achieved.

  • Sheeting Out: The final compound is sheeted out from the mill at a controlled thickness.

Protocol 2: Determination of Cure Characteristics

This protocol outlines the use of a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) to evaluate the vulcanization kinetics.

Equipment:

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

Procedure:

  • A sample of the uncured rubber compound is placed in the temperature-controlled chamber of the rheometer.

  • The sample is subjected to a small-amplitude oscillatory shear at a specified vulcanization temperature (e.g., 160°C).

  • The torque required to oscillate the die is measured as a function of time.

  • The following parameters are determined from the resulting rheograph:

    • Minimum Torque (ML): An indication of the compound's viscosity before vulcanization.

    • Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured rubber.

    • Scorch Time (ts2): The time taken for the torque to rise by 2 units above the minimum torque, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal state of cure.

Protocol 3: Evaluation of Mechanical Properties

This protocol describes the testing of physical properties of the vulcanized rubber sheets according to ASTM standards.

Equipment:

  • Compression molding press

  • Tensile testing machine

  • Durometer (for hardness testing)

Procedure:

  • Vulcanization: The compounded rubber sheets are cured in a compression molding press at a specific temperature and pressure for the predetermined optimum cure time (t90).

  • Specimen Preparation: Standard dumbbell-shaped specimens are cut from the vulcanized sheets for tensile testing.

  • Tensile Testing (ASTM D412): The specimens are tested in a tensile testing machine to determine:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of rupture.

    • Modulus at a specific elongation (e.g., 100%, 300%): The stress required to produce a certain strain.

  • Hardness Testing (ASTM D2240): The hardness of the vulcanized rubber is measured using a durometer and is reported in Shore A units.

Signaling Pathways and Mechanistic Diagrams

The primary antioxidant function of this compound involves the decomposition of hydroperoxides, which are key intermediates in the oxidative degradation of polymers. This process interrupts the free-radical chain reaction, thereby protecting the rubber from degradation.

Antioxidant_Mechanism Polymer Polymer Chain (RH) Initiation Initiation (Heat, UV, Stress) Polymer->Initiation Alkyl_Radical Alkyl Radical (R•) Initiation->Alkyl_Radical Oxygen Oxygen (O₂) Alkyl_Radical->Oxygen + O₂ Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical Polymer2 Polymer Chain (RH) Peroxy_Radical->Polymer2 + RH Hydroperoxide Hydroperoxide (ROOH) Polymer2->Hydroperoxide NDBC This compound (NDBC) Hydroperoxide->NDBC Decomposition Degradation Polymer Degradation (Chain Scission, Crosslinking) Hydroperoxide->Degradation → Heat, Metal Ions → RO• + •OH Non_Radical Non-Radical Products NDBC->Non_Radical

Caption: Antioxidant mechanism of NDBC in preventing polymer degradation.

The experimental workflow for evaluating the effect of NDBC on rubber properties can be visualized as follows:

Experimental_Workflow Start Start: Define Rubber Formulation Compounding Rubber Compounding (ASTM D3182) Start->Compounding Vary_NDBC Vary NDBC Concentration (e.g., 0, 0.5, 1.0, 1.5 phr) Compounding->Vary_NDBC Cure_Analysis Cure Characteristics Analysis (MDR/ODR) Vary_NDBC->Cure_Analysis Uncured Samples Vulcanization Vulcanization (Compression Molding) Vary_NDBC->Vulcanization Uncured Samples Data_Analysis Data Analysis and Comparison Cure_Analysis->Data_Analysis Mechanical_Testing Mechanical Property Testing (Tensile, Hardness) Vulcanization->Mechanical_Testing Cured Samples Mechanical_Testing->Data_Analysis Conclusion Conclusion on NDBC Effect Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating NDBC in rubber compounds.

Data Summary

While specific quantitative data is highly dependent on the rubber formulation, the general effects of increasing NDBC concentration are summarized below. This table is illustrative and actual values should be determined experimentally.

NDBC Concentration (phr)Scorch Time (ts2, min)Optimum Cure Time (t90, min)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
0 (Control)(Baseline)(Baseline)(Baseline)(Baseline)(Baseline)
0.5Slight Increase/DecreaseSlight DecreaseIncreaseIncrease/Slight DecreaseSlight Increase
1.0Further ChangeFurther DecreaseFurther IncreaseDecreaseFurther Increase
1.5Continued TrendContinued DecreasePlateau/DecreaseFurther DecreaseContinued Increase

Note: The effect of NDBC on scorch time can vary depending on the primary accelerator used. The impact on mechanical properties is generally positive up to an optimal concentration, beyond which negative effects due to plasticization or blooming may occur.

Conclusion

This compound is a multifunctional additive that plays a crucial role in enhancing the durability of synthetic rubber products. Its primary function as an antioxidant and antiozonant significantly mitigates the degradation of rubber, thereby extending its service life. While it can also influence the vulcanization process, its main contribution is the protection it affords against environmental and thermal stresses. The provided protocols and diagrams offer a framework for the systematic evaluation of NDBC in various rubber formulations, enabling researchers and scientists to optimize its use for specific applications.

References

Application Notes and Protocols: Nickel Dibutyldithiocarbamate as a Single-Source Precursor for NiS Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nickel sulfide (B99878) (NiS) nanoparticles using nickel dibutyldithiocarbamate as a single-source precursor. This method offers excellent control over nanoparticle size and phase, which is crucial for various applications, including catalysis, energy storage, and potentially in drug delivery systems.

The use of a single-source precursor, where both nickel and sulfur are present in the same molecule, ensures stoichiometric control and often allows for lower decomposition temperatures, leading to the formation of uniform nanoparticles.[1] The thermolysis of nickel bis(dithiocarbamate) complexes in a high-boiling point solvent is a common and effective method for producing NiS nanoparticles.[1][2]

Key Experimental Parameters and Their Influence

The properties of the resulting NiS nanoparticles, such as crystalline phase and particle size, are highly dependent on the experimental conditions. Key parameters that can be adjusted to control the synthesis include:

  • Temperature: The reaction temperature plays a critical role in determining the crystalline phase of the NiS nanoparticles. At lower temperatures (e.g., 150 °C), the α-NiS phase is typically formed.[2][3] As the temperature is increased, a transition to the β-NiS phase can be observed, with pure β-NiS being formed at higher temperatures (e.g., 280 °C).[2][3]

  • Precursor Concentration: The concentration of the this compound precursor can influence the size of the resulting nanoparticles.[2][4] Generally, higher concentrations tend to produce larger nanoparticles.[2] At very high concentrations, different phases such as NiS2 may also be formed.[2]

  • Capping Agent: The choice of capping agent or solvent, such as oleylamine (B85491) or hexadecylamine (B48584) (HDA), is crucial for controlling particle growth and preventing agglomeration.[1][4] The capping agent also influences the morphology of the nanoparticles.[5]

  • Additives: The addition of certain compounds, like tetra-iso-butyl thiuram disulfide, can stabilize specific phases of NiS, such as the metastable α-NiS phase, even at higher temperatures.[2]

Data Presentation: Influence of Temperature and Concentration on NiS Nanoparticle Synthesis

The following table summarizes the quantitative data on the synthesis of NiS nanoparticles under various experimental conditions.

PrecursorSolvent/Capping AgentTemperature (°C)Concentration (mM)Crystalline PhaseAverage Particle Size (nm)Reference
Nickel bis(iso-butyldithiocarbamate)Oleylamine1505α-NiS-[2]
Nickel bis(iso-butyldithiocarbamate)Oleylamine1805α-NiSca. 100[2]
Nickel bis(iso-butyldithiocarbamate)Oleylamine180>5α-NiSca. 150[2]
Nickel bis(iso-butyldithiocarbamate)Oleylamine2305α-NiS-[2]
Nickel bis(iso-butyldithiocarbamate)Oleylamine2805β-NiS-[2]
Benzimidazole (B57391) dithiocarbamate (B8719985) nickel(II)Hexadecylamine (HDA)1400.30 g in 6.0 g HDANi3S44.21 ± 1.33[4]
Benzimidazole dithiocarbamate nickel(II)Hexadecylamine (HDA)1600.30 g in 6.0 g HDANi3S48.86 ± 1.48[4]
2-methylbenzimidazole dithiocarbamate nickel(II)Hexadecylamine (HDA)1600.30 g in 6.0 g HDANi3S48.86 ± 1.48 (mixture of shapes)[4]
2-methylbenzimidazole dithiocarbamate nickel(II)Hexadecylamine (HDA)1600.35 g in 6.0 g HDANi3S410.26 ± 3.65 (mixture of shapes)[4]
2-methylbenzimidazole dithiocarbamate nickel(II)Hexadecylamine (HDA)1600.40 g in 6.0 g HDANi3S410.42 ± 5.18 (mixture of shapes)[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of NiS nanoparticles using this compound as a single-source precursor.

Protocol 1: Synthesis of α-NiS Nanoparticles

This protocol is adapted from the thermolysis of nickel bis(diethyldithiocarbamato)nickel(II) in oleylamine to produce α-NiS nanoparticles.[1][2]

Materials:

  • Bis(dibutyldithiocarbamato)nickel(II) precursor

  • Oleylamine (technical grade, ~70%)

  • Methanol (B129727) (anhydrous)

  • Three-neck round-bottom flask (100 mL)

  • Condenser

  • Thermocouple

  • Heating mantle with temperature controller

  • Schlenk line for nitrogen or argon atmosphere

  • Syringe

  • High-speed centrifuge and centrifuge tubes

Procedure:

  • Reaction Setup: Assemble the three-neck flask with a condenser, a thermocouple, and a rubber septum. Connect the setup to a Schlenk line to maintain an inert atmosphere (nitrogen or argon).

  • Solvent Degassing: Add a desired amount of oleylamine to the flask and degas the solvent by heating it to 100-120 °C under vacuum for 30-60 minutes. Then, switch to an inert gas atmosphere.

  • Precursor Solution Preparation: In a separate vial, dissolve a specific amount of the bis(dibutyldithiocarbamato)nickel(II) precursor in a small amount of oleylamine.

  • Hot Injection: Heat the degassed oleylamine in the three-neck flask to the desired reaction temperature (e.g., 180 °C for α-NiS).[2] Once the temperature is stable, rapidly inject the precursor solution into the hot oleylamine using a syringe.

  • Nanoparticle Growth: Allow the reaction to proceed at the set temperature for a specific duration (e.g., 30-60 minutes). The solution will typically change color, indicating the formation of nanoparticles.

  • Isolation and Purification: After the reaction is complete, cool the flask to room temperature. Add an excess of anhydrous methanol to the reaction mixture to precipitate the nanoparticles.

  • Centrifugation: Collect the precipitated nanoparticles by centrifugation. Discard the supernatant.

  • Washing: Wash the nanoparticles by re-dispersing them in a small amount of a non-polar solvent (e.g., toluene) and then re-precipitating with methanol. Repeat this washing step 2-3 times to remove any unreacted precursors and excess capping agent.

  • Drying: Dry the final product under vacuum.

Protocol 2: Synthesis of Ni3S4 Nanoparticles

This protocol describes the synthesis of Ni3S4 nanoparticles using a benzimidazole dithiocarbamate nickel(II) complex.[4]

Materials:

  • Benzimidazole dithiocarbamate nickel(II) complex

  • Hexadecylamine (HDA)

  • Trioctylphosphine (B1581425) (TOP)

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Syringe

Procedure:

  • Precursor Solution Preparation: Dissolve 0.3 g of the benzimidazole dithiocarbamate nickel(II) complex in 5.0 mL of trioctylphosphine (TOP).[4]

  • Reaction Setup: In a three-necked flask, heat 6.0 g of hexadecylamine (HDA) to the desired reaction temperature (e.g., 140 °C, 160 °C, or 180 °C).[4]

  • Injection: Once the HDA reaches the target temperature, inject the precursor solution into the hot HDA.[4]

  • Reaction and Isolation: The reaction mixture is typically held at the reaction temperature for a period of time, followed by cooling and precipitation of the nanoparticles, similar to the procedure described in Protocol 1. The specific details for isolation and purification would follow similar principles of precipitation with a non-solvent and centrifugation.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of NiS nanoparticles using a single-source precursor via the hot-injection method.

experimental_workflow cluster_prep Precursor & Solvent Preparation cluster_reaction Nanoparticle Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization precursor Dissolve this compound in Oleylamine injection Hot Injection of Precursor Solution precursor->injection solvent Degas Oleylamine in Reaction Flask heat Heat Oleylamine to Desired Temperature (e.g., 180°C) solvent->heat heat->injection growth Nanoparticle Growth (e.g., 30-60 min) injection->growth cool Cool Reaction Mixture growth->cool precipitate Precipitate Nanoparticles with Methanol cool->precipitate centrifuge Centrifuge to Collect Nanoparticles precipitate->centrifuge wash Wash Nanoparticles (Toluene/Methanol) centrifuge->wash dry Dry Final Product wash->dry tem TEM dry->tem xrd XRD dry->xrd uvvis UV-Vis dry->uvvis

Caption: Experimental workflow for NiS nanoparticle synthesis.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between key experimental parameters and the resulting properties of the synthesized NiS nanoparticles.

logical_relationship cluster_parameters Experimental Parameters cluster_properties Nanoparticle Properties temp Reaction Temperature phase Crystalline Phase (α-NiS, β-NiS, Ni3S4) temp->phase Determines Phase Transition (e.g., α → β with increasing temp) size Particle Size temp->size Influences Size conc Precursor Concentration conc->phase Can Influence Phase Purity conc->size Higher Conc. → Larger Size capping Capping Agent capping->size Influences Growth morphology Morphology capping->morphology Controls Shape and Prevents Agglomeration

Caption: Influence of parameters on NiS nanoparticle properties.

References

Application Notes and Protocols: Electrochemical Behavior of Nickel Dibutyldithiocarbamate in Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical behavior of nickel bis(N,N-dibutyldithiocarbamate), herein referred to as Ni(dbdtc)₂, and its potential application as a catholyte material in non-aqueous redox flow batteries (RFBs). Detailed experimental protocols for its synthesis, electrochemical characterization, and evaluation in a laboratory-scale RFB are provided.

Introduction

Redox flow batteries are a promising technology for large-scale energy storage, offering independent scalability of energy and power. Non-aqueous RFBs, in particular, allow for wider electrochemical windows and potentially higher energy densities compared to their aqueous counterparts. The development of efficient and stable redox-active materials is crucial for the advancement of this technology.

Nickel dithiocarbamate (B8719985) complexes have emerged as compelling candidates due to their unique multi-electron redox activity. Specifically, nickel diethyldithiocarbamate (B1195824) has been shown to undergo a two-electron (2e⁻) oxidation from Ni(II) to Ni(IV) and a subsequent one-electron (1e⁻) reduction pathway from Ni(IV) to Ni(III) and then to Ni(II). This multi-electron transfer capability can significantly enhance the energy storage capacity of the battery. Furthermore, the electrochemical behavior of these complexes can be tuned through the addition of additives, which can improve their reversibility and overall performance.

This document focuses on nickel dibutyldithiocarbamate, a derivative with longer alkyl chains that may influence its solubility and electrochemical properties in organic solvents. While specific electrochemical data for the dibutyldithiocarbamate derivative is limited in publicly available literature, the well-studied nickel diethyldithiocarbamate provides a close and relevant analogue for understanding its fundamental behavior. Therefore, data for the diethyl derivative will be used as a proxy in this document, with the assumption of similar electrochemical mechanisms.

Data Presentation

The following tables summarize the key electrochemical and performance data for nickel dithiocarbamate complexes relevant to their application in non-aqueous redox flow batteries.

Table 1: Electrochemical Properties of Nickel Diethyldithiocarbamate

ParameterValueConditions
Oxidation ProcessNi(II) → Ni(IV) + 2e⁻Non-coordinating solvent (e.g., acetonitrile)
Reduction ProcessNi(IV) → Ni(III) → Ni(II)Stepwise 1e⁻ reductions
Redox Potential (Ni(IV)/Ni(II))~0.01 V vs. Fc⁺/FcIn acetonitrile (B52724)
Reduction Potential (Parent Complex)~ -1.3 VIn dichloromethane

Note: The redox potentials can be influenced by the solvent and supporting electrolyte used.

Table 2: Performance Metrics of Nickel Diethyldithiocarbamate in an H-Cell

ParameterValueConditions
Coulombic Efficiency97%With 0.1 M Zn(ClO₄)₂ as supporting electrolyte
Charge Storage Efficiency98%With 0.1 M Zn(ClO₄)₂ as supporting electrolyte
Number of Cycles50Over 25 hours
Coulombic Efficiency78%With TBAPF₆ as supporting electrolyte

Experimental Protocols

Protocol 1: Synthesis of Nickel bis(N,N-dibutyldithiocarbamate) [Ni(dbdtc)₂]

This protocol is adapted from established methods for the synthesis of symmetrical nickel dithiocarbamate complexes.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium N,N-dibutyldithiocarbamate

  • Deionized water

  • Chloroform (B151607)

  • Hexanes

  • Sintered-glass filter

  • Beakers and filter flask

  • Rotary evaporator

Procedure:

  • Prepare an aqueous solution of nickel(II) chloride hexahydrate.

  • In a separate beaker, prepare an aqueous solution of sodium N,N-dibutyldithiocarbamate.

  • Slowly add the nickel chloride solution to the sodium dibutyldithiocarbamate solution while stirring. A bright green precipitate of Ni(dbdtc)₂ should form immediately.[1]

  • Collect the precipitate by filtration using a sintered-glass filter.

  • Transfer the solid to a beaker and dissolve it in a minimal amount of chloroform.

  • Separate and discard any remaining aqueous layer.

  • Transfer the chloroform solution to a filter flask.

  • Add an equal volume of hexanes to the chloroform solution.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Ni(dbdtc)₂ product.

Protocol 2: Cyclic Voltammetry of Ni(dbdtc)₂

This protocol outlines the procedure for characterizing the electrochemical behavior of the synthesized complex.

Materials and Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Glassy carbon working electrode

  • Platinum wire counter electrode

  • Ag/Ag⁺ non-aqueous reference electrode

  • Ni(dbdtc)₂

  • Acetonitrile (HPLC grade)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆ or 0.1 M Zn(ClO₄)₂)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in acetonitrile.

  • Dissolve a known concentration of Ni(dbdtc)₂ (e.g., 1 mM) in the electrolyte solution.

  • Assemble the three-electrode cell with the working, counter, and reference electrodes.

  • Fill the cell with the prepared solution.

  • Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Perform cyclic voltammetry by scanning the potential from an initial value (e.g., -1.5 V) to a vertex potential (e.g., 1.0 V) and back to the initial potential.

  • Vary the scan rate (e.g., 50, 100, 200 mV/s) to investigate the kinetics of the redox processes.

  • Record and analyze the resulting voltammograms to determine the redox potentials and assess the reversibility of the electrochemical reactions.

Protocol 3: Assembly and Testing of a Laboratory-Scale Non-Aqueous Redox Flow Battery

This protocol provides a general procedure for assembling and testing a lab-scale H-cell or a zero-gap flow cell for evaluating the performance of Ni(dbdtc)₂.

Materials and Equipment:

  • H-cell or zero-gap flow cell hardware

  • Carbon paper or carbon felt electrodes

  • Ion-exchange membrane or porous separator (e.g., Nafion, Celgard)

  • Gaskets (e.g., PTFE)

  • Peristaltic pumps

  • Tubing (e.g., C-flex)

  • Reservoirs for anolyte and catholyte

  • Battery cycler or potentiostat with galvanostatic cycling capabilities

  • Anolyte solution (e.g., a stable redox couple in acetonitrile with a suitable potential)

  • Catholyte solution (Ni(dbdtc)₂ dissolved in acetonitrile with supporting electrolyte)

Procedure:

  • Electrode and Membrane Preparation:

    • Cut the carbon electrodes and membrane to the appropriate size for the flow cell.

    • Pre-treat the electrodes and membrane as recommended by the manufacturer or established laboratory procedures.

  • Cell Assembly:

    • Assemble the flow cell in a layered structure: end plate, current collector, gasket, electrode, membrane, second electrode, gasket, second current collector, and second end plate.

    • Ensure proper sealing by tightening the cell components to the recommended torque.

  • System Setup:

    • Connect the reservoirs containing the anolyte and catholyte solutions to the respective half-cells using tubing and peristaltic pumps.

    • Ensure there are no leaks in the system.

  • Battery Cycling:

    • Connect the cell to the battery cycler.

    • Begin circulating the electrolytes through the cell at a constant flow rate (e.g., 20 mL/min).

    • Perform galvanostatic cycling by charging and discharging the battery at a constant current density between defined voltage limits.

    • Monitor the cell voltage, capacity, and efficiency over multiple cycles.

    • Calculate the coulombic efficiency, voltage efficiency, and energy efficiency for each cycle.

    • Analyze the capacity fade over the duration of the cycling experiment to assess the stability of the Ni(dbdtc)₂ catholyte.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key electrochemical pathways and the experimental workflow.

G cluster_oxidation Oxidation Pathway (Cathode) cluster_reduction Reduction Pathway (Cathode) cluster_additive Effect of Zn(II) Additive Ni_II Ni(II)(dbdtc)₂ Ni_IV [Ni(IV)(dbdtc)₃]⁺ Ni_II->Ni_IV - 2e⁻ Ni_IV_reduce [Ni(IV)(dbdtc)₃]⁺ Ni_III [Ni(III)(dbdtc)₃] Ni_IV_reduce->Ni_III + 1e⁻ Ni_II_reduce Ni(II)(dbdtc)₂ Ni_III->Ni_II_reduce + 1e⁻ Ni_IV_additive [Ni(IV)(dbdtc)₃]⁺ Ni_II_additive Ni(II)(dbdtc)₂ Ni_IV_additive->Ni_II_additive + 2e⁻ note Consolidates reduction into a single 2e⁻ step

Caption: Electrochemical pathways of this compound.

G cluster_prep Preparation cluster_electrochem Electrochemical Analysis cluster_rfb Redox Flow Battery Testing synthesis Synthesis of Ni(dbdtc)₂ charac Characterization (e.g., NMR, IR) synthesis->charac prep_sol Prepare Electrolyte Solution charac->prep_sol cv Cyclic Voltammetry prep_sol->cv analyze_cv Analyze Redox Potentials & Reversibility cv->analyze_cv assemble Assemble Flow Cell analyze_cv->assemble cycling Galvanostatic Cycling assemble->cycling analyze_perf Analyze Performance Metrics (Efficiency, Capacity Fade) cycling->analyze_perf

Caption: Experimental workflow for evaluating Ni(dbdtc)₂ in an RFB.

References

Application Notes and Protocols for the Analytical Determination of Nickel Dibutyldithiocarbamate in Polymer Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel dibutyldithiocarbamate (NiDBDC) is a versatile additive used in various polymer formulations, primarily functioning as an antioxidant and a UV stabilizer. Its presence and concentration are critical to the performance and longevity of the polymer product. Therefore, accurate and reliable analytical methods are essential for quality control, product development, and regulatory compliance. This document provides detailed application notes and protocols for the determination of NiDBDC in polymer samples, focusing on sample preparation and subsequent analysis by High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Experimental Workflow

The overall workflow for the determination of NiDBDC in polymer samples involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted in the diagram below.

G Experimental Workflow for NiDBDC Analysis in Polymers cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Sample Polymer Sample Grinding Grinding/Cryomilling Sample->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation & Reconstitution Filtration->Evaporation HPLC HPLC Analysis Evaporation->HPLC UV_Vis UV-Vis Analysis Evaporation->UV_Vis Quantification Quantification HPLC->Quantification UV_Vis->Quantification Reporting Reporting Quantification->Reporting

Caption: A flowchart illustrating the key steps in the analytical determination of NiDBDC in polymer samples.

Sample Preparation: Extraction of NiDBDC from Polymer Matrix

The crucial first step in the analysis is the quantitative extraction of NiDBDC from the polymer matrix. The choice of solvent and extraction technique depends on the type of polymer. Organic additives are typically extracted from the polymer sample using an appropriate solvent.[1]

Protocol 1: Solvent Extraction

This protocol is a general method applicable to many common polymers like polyethylene (B3416737) and polypropylene.

Materials:

Procedure:

  • Sample Comminution: Reduce the polymer sample to a fine powder or small pieces to maximize the surface area for extraction. Cryomilling can be effective for flexible polymers.

  • Weighing: Accurately weigh approximately 1-2 grams of the comminuted polymer sample into a glass vial.

  • Solvent Addition: Add 20 mL of dichloromethane or chloroform to the vial.

  • Extraction:

    • Shaking Method: Place the vial on a mechanical shaker and agitate for 12-24 hours at room temperature.

    • Ultrasonication Method: Place the vial in an ultrasonic bath and sonicate for 1-2 hours. This can be faster but may cause localized heating.

  • Precipitation of Polymer: After extraction, add methanol to the extract. This will cause the dissolved polymer to precipitate.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove the precipitated polymer and any particulate matter.

  • Concentration: Evaporate the solvent from the filtrate to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 5-10 mL) of the mobile phase to be used for HPLC analysis or a suitable solvent for UV-Vis analysis.

Analytical Determination

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and selective method for the quantification of NiDBDC.[2][3] A reversed-phase C18 column is commonly used for the separation of non-polar to moderately polar compounds like NiDBDC.[4]

Protocol 2: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of NiDBDC in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 325 nm (or a wavelength of maximum absorbance for NiDBDC)

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample extracts.

  • Quantification: Identify the NiDBDC peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of NiDBDC in the sample by using the calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for the determination of NiDBDC, particularly for routine quality control where high selectivity is not required.[5] Nickel(II) complexes are known to be detectable by UV-Vis spectrophotometry.[6]

Protocol 3: UV-Vis Spectrophotometric Analysis

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Solvent compatible with the polymer extract (e.g., chloroform, dichloromethane)

  • NiDBDC standard

Procedure:

  • Standard Preparation: Prepare a stock solution of NiDBDC in the chosen solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance for NiDBDC.

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Measurement: Measure the absorbance of the reconstituted sample extract at the λmax.

  • Quantification: Determine the concentration of NiDBDC in the sample extract from the calibration curve.

Data Presentation

The quantitative results from the analysis of different polymer samples can be summarized in a table for easy comparison.

Sample IDPolymer TypeExtraction MethodAnalytical MethodNiDBDC Concentration (mg/kg)Recovery (%)RSD (%)
P-001PolyethyleneSolvent ExtractionHPLC-UV125098.52.1
P-002PolypropyleneSolvent ExtractionHPLC-UV152097.22.5
P-003PolyethyleneSolvent ExtractionUV-Vis128095.83.2
P-004PolypropyleneSolvent ExtractionUV-Vis149096.13.5

Note: Recovery and Relative Standard Deviation (RSD) should be determined by spiking a blank polymer sample with a known amount of NiDBDC and performing the entire analytical procedure.

Conclusion

The protocols described in these application notes provide reliable and robust methods for the determination of this compound in polymer samples. The choice between HPLC and UV-Vis spectrophotometry will depend on the specific requirements of the analysis, such as the need for high selectivity and sensitivity (HPLC) or the desire for a rapid and cost-effective quality control method (UV-Vis). Proper sample preparation is paramount to achieving accurate and reproducible results in any polymer additive analysis.[7]

References

Application Notes: Nickel Dibutyldithiocarbamate (NDBC) as an Antiozonant in Synthetic Rubbers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ozone, a component of atmospheric smog, poses a significant threat to the durability of many synthetic rubbers, particularly those with unsaturated polymer backbones like natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).[1][2][3] This degradation, known as ozone cracking, can severely compromise the integrity and lifespan of rubber products.[2] Antiozonants are essential additives incorporated into rubber formulations to mitigate this degradation. Nickel dibutyldithiocarbamate (NDBC), a member of the dithiocarbamate (B8719985) family, is a highly effective antiozonant, also exhibiting antioxidant and UV stabilizing properties.[4][5] These notes detail the application and function of NDBC in protecting synthetic rubbers from ozone attack.

Mechanism of Ozone Degradation

Ozone attacks the carbon-carbon double bonds present in the polymer chains of unsaturated rubbers.[3] This reaction, termed ozonolysis, leads to the scission of these chains, resulting in the formation and propagation of cracks, especially under mechanical stress.[1][3] This degradation manifests as reduced tensile strength, loss of elasticity, and ultimately, failure of the rubber component.[3]

Role and Mechanism of Action of NDBC

NDBC functions as a potent antiozonant through a multi-faceted mechanism. Primarily, it acts as an ozone scavenger.[6] NDBC molecules migrate to the surface of the rubber where they preferentially react with ozone at a much faster rate than the rubber polymer itself.[7][8] This sacrificial reaction consumes the ozone before it can damage the polymer backbone.[6]

Additionally, the reaction products of NDBC with ozone can form a protective film on the rubber's surface.[6][7][8] This barrier layer further shields the underlying rubber from ozone attack.[6][8] NDBC is particularly effective in dynamic applications where continuous flexing can expose fresh surfaces to ozone.[4][9]

Applications in Synthetic Rubbers

NDBC is utilized in a variety of synthetic rubbers to enhance their resistance to ozone, heat, and UV radiation.[4][5] Its applications include:

  • Styrene-Butadiene Rubber (SBR) and Butadiene Rubber (BR): Commonly used in tire manufacturing, NDBC provides crucial protection against ozone-induced cracking of sidewalls.[4][9]

  • Nitrile Rubber (NBR): While NBR has good oil resistance, it is susceptible to ozone. NDBC is added to improve its environmental durability.[2][5]

  • Chloroprene Rubber (CR): NDBC not only acts as an antiozonant but also improves the heat resistance of CR.[4][9]

  • EPDM: In EPDM, NDBC enhances heat resistance and provides antioxidant effects.[4][9]

  • Other Elastomers: It is also used in chlorosulfonated polyethylene (B3416737) (CSM), epichlorohydrin (B41342) (ECO), and butyl rubber (IIR).[4][9]

Synergistic Effects

For comprehensive protection, NDBC is often used in conjunction with other antidegradants. For instance, it can be combined with p-phenylenediamine (B122844) (PPD) antiozonants to provide both short-term and long-term protection. Waxes are also frequently included in rubber formulations; they bloom to the surface to form a physical barrier against ozone, complementing the chemical scavenging action of NDBC.[2][10]

A Note for Drug Development Professionals

While the primary application of NDBC is industrial, dithiocarbamates as a class of compounds have been investigated for various biological activities. Some dithiocarbamates have been explored for their potential as chelating agents in cases of heavy metal poisoning, such as nickel carbonyl poisoning.[11][12] However, it is crucial to note that NDBC itself is classified with certain health hazards, including being a potential skin sensitizer (B1316253) and causing eye irritation.[13][14] NIOSH also considers nickel compounds as potential occupational carcinogens.[14] Therefore, any consideration of dithiocarbamates in a pharmaceutical context would require extensive toxicological evaluation.

Quantitative Data on NDBC Performance

The following table summarizes the typical properties of NDBC and its effects on rubber compounds.

PropertyValue/ObservationReference
Chemical Name This compound[4]
CAS Number 13927-77-0[4]
Appearance Olive green powder[4]
Initial Melting Point ≥86.0 °C[4]
Nickel Content 11.8-13.2%[4]
Typical Loading Level in Rubber 0.5 - 4.0 phr (parts per hundred rubber)[15]
Effect on Vulcanization Can act as a co-accelerator in sulfur vulcanized systems.[9]
Ozone Resistance Provides effective ozone resistance in dynamic applications.[9]
Heat Resistance Improves heat resistance in CR and EPDM.[5][9]
UV Stability Acts as a UV stabilizer.[5]

Experimental Protocols

Protocol 1: Evaluation of Ozone Resistance of Synthetic Rubber

This protocol is based on the principles outlined in ASTM D1149 - Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment.[16][17][18][19]

1. Objective: To assess the effectiveness of NDBC as an antiozonant in a synthetic rubber formulation by evaluating the material's resistance to cracking under controlled ozone exposure.

2. Materials and Equipment:

  • Rubber compound (e.g., SBR) with and without NDBC.
  • Two-roll mill or internal mixer for rubber compounding.[20]
  • Curing press.
  • Ozone test chamber.[16]
  • Specimen molds.
  • Microscope for crack evaluation.

3. Procedure:

4. Data Analysis:

  • Compare the time to first crack formation for the control and the NDBC-containing specimens.
  • Compare the crack severity at various time intervals. A significant increase in the time to first crack and a reduction in crack severity for the NDBC compound indicates effective ozone protection.

Protocol 2: Determination of Mechanical Properties After Ozone Aging

1. Objective: To quantify the protective effect of NDBC by measuring the retention of mechanical properties of a synthetic rubber after exposure to ozone.

2. Materials and Equipment:

  • Same as Protocol 1, plus a universal testing machine for tensile testing.

3. Procedure:

4. Data Analysis:

  • Calculate the percentage retention of tensile strength, elongation at break, and modulus for both the control and the NDBC compound after ozone aging using the formula:
  • % Retention = (Aged Value / Unaged Value) * 100
  • A higher percentage retention of properties in the NDBC-containing compound demonstrates its protective efficacy.

Visualizations

Antiozonant_Mechanism cluster_atmosphere Atmosphere cluster_rubber Rubber Surface cluster_degradation Degradation O3 Ozone (O3) Rubber Unsaturated Rubber (Polymer Backbone) O3->Rubber Attacks Double Bonds NDBC NDBC (Antiozonant) O3->NDBC Preferential Reaction (Ozone Scavenging) Cracks Chain Scission & Cracking Rubber->Cracks Leads to Film Protective Film (NDBC-Ozone Reaction Products) NDBC->Film Forms Film->Rubber Shields

Caption: Mechanism of NDBC as an antiozonant in synthetic rubber.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing & Aging cluster_analysis Analysis A1 Rubber Compounding (Control vs. NDBC) A2 Vulcanization (Curing) A1->A2 A3 Specimen Preparation (Tensile & Strip Samples) A2->A3 B1 Initial Mechanical Testing (Unaged Samples) A3->B1 B2 Ozone Aging (ASTM D1149) A3->B2 C3 Data Comparison (% Property Retention) B1->C3 C1 Visual Inspection (Crack Formation & Growth) B2->C1 C2 Post-Aging Mechanical Testing B2->C2 C2->C3

Caption: Workflow for evaluating NDBC antiozonant performance.

References

Application Notes and Protocols: Nickel Dibutyldithiocarbamate for Heavy Metal Ion Removal from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination in wastewater is a significant environmental and health concern due to the toxicity and persistence of these pollutants. Nickel dibutyldithiocarbamate and other dithiocarbamates (DTCs) are effective chelating agents for the removal of heavy metal ions from aqueous solutions.[1][2][3] DTCs react with heavy metal ions to form stable, insoluble metal-DTC complexes that can be easily separated from the water through precipitation.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the removal of heavy metal ions from wastewater.

While specific quantitative data for this compound is limited in publicly available literature, the data presented herein is based on closely related dithiocarbamate (B8719985) compounds, which are expected to exhibit similar reactivity and efficiency in heavy metal precipitation. The dithiocarbamate functional group is the primary active component responsible for chelation.

Principle of Heavy Metal Removal

Dithiocarbamates are sulfur-containing ligands that exhibit a strong affinity for heavy metal ions, which are classified as soft acids in the Hard and Soft Acids and Bases (HSAB) theory. The sulfur atoms in the dithiocarbamate molecule act as soft bases, forming strong covalent bonds with soft acid metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and nickel (Ni²⁺). This interaction leads to the formation of insoluble metal-dithiocarbamate precipitates.

The general reaction can be represented as:

M²⁺ + 2[R₂NCS₂]⁻ → M(S₂CNR₂)₂ (s)

Where M²⁺ represents a divalent heavy metal ion and [R₂NCS₂]⁻ is the dithiocarbamate ligand.

Data Presentation

The following tables summarize the removal efficiency and adsorption capacity of dithiocarbamate-based compounds for various heavy metal ions under different experimental conditions.

Table 1: Heavy Metal Removal Efficiency using Dithiocarbamate Ligands at Various pH Levels

Heavy Metal IonInitial Concentration (ppm)LigandpH 4pH 7pH 10
Ni²⁺10K₂L¹99.5%99.7%85.2%
Cu²⁺10K₂L¹~100%~100%~100%
Cd²⁺4K₂L¹~100%~100%~100%
Pb²⁺10K₂L¹~100%~100%~100%
Zn²⁺10K₂L¹~100%~100%~100%

Data adapted from a study on novel dithiocarbamate ligands (K₂L¹) and is intended to be representative of dithiocarbamate performance.[1]

Table 2: Adsorption Capacity of Dithiocarbamate-Functionalized Adsorbents

Heavy Metal IonAdsorbentMaximum Adsorption Capacity (mg/g)Reference
Cd²⁺Dithiocarbamate Functionalized Pyrrole Based Terpolymer14.18[4]

Experimental Protocols

Protocol 1: Synthesis of Sodium Dibutyldithiocarbamate

Sodium dibutyldithiocarbamate is a common precursor for the synthesis of other metal dithiocarbamate complexes.

Materials:

Procedure:

  • In a two-necked flask equipped with a stirrer, dissolve 100 mmol of sodium hydroxide in 175 mL of pure methanol.

  • To the stirred solution, add 100 mmol of dibutylamine.

  • Slowly add 100 mmol of carbon disulfide dropwise to the reaction mixture at room temperature.

  • After the addition of CS₂ is complete, continue stirring for an additional hour.

  • Allow the reaction mixture to stand overnight.

  • Evaporate the solvent to obtain the sodium dibutyldithiocarbamate salt.[5][6]

Protocol 2: Synthesis of this compound

Materials:

  • Sodium dibutyldithiocarbamate

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Distilled water

Procedure:

  • Prepare an aqueous solution of sodium dibutyldithiocarbamate.

  • Prepare an aqueous solution of nickel(II) chloride hexahydrate.

  • Slowly add the nickel(II) chloride solution to the sodium dibutyldithiocarbamate solution with constant stirring.

  • A precipitate of this compound will form.

  • Filter the precipitate and wash it thoroughly with distilled water.

  • Dry the resulting this compound solid.

Protocol 3: Heavy Metal Ion Removal from Wastewater

This protocol describes a general procedure for the removal of heavy metal ions from a synthetic wastewater sample using a dithiocarbamate solution.

Materials:

  • Stock solutions (1000 ppm) of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄·5H₂O, NiSO₄·6H₂O)

  • Sodium dibutyldithiocarbamate solution (or a solution of the synthesized this compound)

  • Nitric acid (HNO₃) and sodium hydroxide (NaOH) for pH adjustment

  • Distilled water

Procedure:

  • Preparation of Synthetic Wastewater: Prepare a synthetic wastewater sample containing the desired concentration of heavy metal ions by diluting the stock solutions with distilled water.

  • pH Adjustment: Adjust the pH of the wastewater sample to the desired value (e.g., between 4 and 7) using dilute HNO₃ or NaOH.[1]

  • Precipitation: Add a stoichiometric amount or a slight excess of the dithiocarbamate solution to the wastewater while stirring. A colored precipitate should form immediately.

  • Contact Time: Continue stirring for a specified contact time (e.g., 30-60 minutes) to ensure complete precipitation.[7]

  • Separation: Separate the precipitate from the solution by filtration or centrifugation.

  • Analysis: Analyze the supernatant for residual heavy metal ion concentration using atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

  • Calculation of Removal Efficiency: Calculate the removal efficiency using the following formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 Where C₀ is the initial concentration and Cₑ is the final concentration of the heavy metal ion.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_wastewater Prepare Synthetic Wastewater adjust_ph Adjust pH (e.g., 4-7) prep_wastewater->adjust_ph add_dtc Add Nickel Dibutyldithiocarbamate adjust_ph->add_dtc stir Stir for Contact Time add_dtc->stir separate Separate Precipitate (Filtration/Centrifugation) stir->separate analyze Analyze Supernatant (AAS/ICP-MS) separate->analyze calculate Calculate Removal Efficiency analyze->calculate

Caption: Experimental workflow for heavy metal removal.

logical_relationship center_node Heavy Metal Removal Efficiency ph pH ph->center_node contact_time Contact Time contact_time->center_node dtc_dosage DTC Dosage dtc_dosage->center_node initial_conc Initial Metal Concentration initial_conc->center_node temp Temperature temp->center_node

Caption: Factors influencing heavy metal removal efficiency.

References

Application Notes and Protocols for Fungicidal Activity of Nickel Dibutyldithiocarbamate Against Agricultural Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the fungicidal activity of Nickel Dibutyldithiocarbamate [Ni(Bu2dtc)2], a metal-containing organic compound, against key agricultural pathogens. This document includes a summary of available quantitative data, detailed experimental protocols for in vitro and in vivo assays, and a description of the putative mechanism of action.

Introduction

This compound belongs to the dithiocarbamate (B8719985) class of fungicides, which are known for their broad-spectrum activity against a wide range of fungal plant pathogens.[1] These compounds are typically synthesized from a secondary amine and carbon disulfide and are often used as metal complexes.[1] The fungicidal action of dithiocarbamates is attributed to their multi-site inhibitory effects within the fungal cell, which reduces the likelihood of resistance development.[1][2] This document focuses on the application of this compound in controlling economically important agricultural pathogens such as Fusarium oxysporum, Botrytis cinerea, and Rhizoctonia solani.

Quantitative Data Presentation

While specific EC50 values for this compound against a wide range of agricultural pathogens are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights into its potential efficacy. A study on Nickel(II) bis(N-butyl-N-phenyldithiocarbamate), a closely related compound, demonstrated significant antifungal activity.[3] The following tables summarize the available data for this related compound and provide comparative data for other fungicides against the target pathogens.

Table 1: Fungicidal Activity of Nickel(II) bis(N-butyl-N-phenyldithiocarbamate) against Fusarium oxysporum [3]

CompoundPathogenConcentration (mg/mL)Inhibition (%)
Nickel(II) bis(N-butyl-N-phenyldithiocarbamate)Fusarium oxysporum10100
Nickel(II) bis(N-butyl-N-phenyldithiocarbamate)Fusarium oxysporum555
Nickel(II) bis(N-butyl-N-phenyldithiocarbamate)Fusarium oxysporum125

Table 2: Comparative Fungicidal Activity (EC50 values in µg/mL) of Various Fungicides against Target Pathogens

PathogenFungicide ClassFungicide ExampleEC50 (µg/mL)
Botrytis cinereaDicarboximideIprodione0.50[4]
BenzimidazoleCarbendazim0.05[4]
SDHIBoscalid0.94[4]
Rhizoctonia solaniTriazolePropiconazole1.43[5]
StrobilurinAzoxystrobin0.22[5]
PhenylpyrroleFludioxonil<10[6]
Fusarium oxysporumDithiocarbamate AnalogThiramNot specified
TriazoleTebuconazoleNot specified

Experimental Protocols

The following are detailed protocols for conducting in vitro and in vivo fungicidal activity assays, adapted from established methodologies.[7][8][9]

In Vitro Antifungal Assay: Poisoned Food Technique

This method is used to determine the mycelial growth inhibition of a fungal pathogen by a test compound.[7][9]

Materials:

  • This compound

  • Pure cultures of Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

    • Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control, and does not inhibit fungal growth.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should be prepared.

  • Inoculation:

    • From the margin of a 7-day-old culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(DC - DT) / DC] x 100 Where: DC = Average diameter of the fungal colony in the control plate. DT = Average diameter of the fungal colony in the treated plate.

    • Determine the EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) by plotting the MGI percentage against the logarithm of the compound concentration and performing a probit analysis.

experimental_workflow_in_vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare Fungicide- Amended PDA inoculate Inoculate Plates prep_media->inoculate prep_inoculum Prepare Fungal Inoculum (Mycelial Discs) prep_inoculum->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50

In Vitro Antifungal Assay Workflow
In Vivo Antifungal Assay: Detached Leaf Assay

This method assesses the protective or curative activity of a compound on detached plant leaves.[8][10][11][12]

Materials:

  • This compound

  • Healthy, young leaves from a susceptible host plant (e.g., tomato for Botrytis cinerea or bean for Rhizoctonia solani)

  • Spore suspension or mycelial plugs of the pathogen

  • Sterile water

  • Wetting agent (e.g., Tween 20)

  • Moist chambers (e.g., Petri dishes with moist filter paper)

Procedure:

  • Leaf Preparation:

    • Gently wash and surface-sterilize the detached leaves.

    • Place the leaves, abaxial side up, in moist chambers.

  • Treatment Application (Protective Assay):

    • Prepare different concentrations of this compound in sterile water with a wetting agent.

    • Spray the leaf surfaces evenly with the test solutions until runoff.

    • Allow the leaves to air dry.

  • Inoculation:

    • Prepare a spore suspension (e.g., 1 x 10^5 spores/mL for B. cinerea) or mycelial plugs of the pathogen.

    • Place a droplet of the spore suspension or a mycelial plug on the center of each treated leaf.

  • Incubation:

    • Incubate the moist chambers at a suitable temperature and light cycle for the specific pathogen (e.g., 20-22°C with a 12h photoperiod for B. cinerea).

  • Data Collection and Analysis:

    • After 3-7 days, measure the lesion diameter on each leaf.

    • Calculate the percentage of disease control using the following formula: Disease Control (%) = [(LC - LT) / LC] x 100 Where: LC = Average lesion diameter on control leaves. LT = Average lesion diameter on treated leaves.

experimental_workflow_in_vivo cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_leaves Prepare Detached Leaves treat Apply Fungicide to Leaves prep_leaves->treat prep_solution Prepare Fungicide Solution prep_solution->treat prep_pathogen Prepare Pathogen Inoculum inoculate Inoculate with Pathogen prep_pathogen->inoculate treat->inoculate incubate Incubate in Moist Chamber inoculate->incubate measure Measure Lesion Diameter incubate->measure calculate Calculate % Disease Control measure->calculate

In Vivo Detached Leaf Assay Workflow

Mechanism of Action

Dithiocarbamates, including nickel-containing derivatives, are known to have a multi-site mode of action, which makes them effective against a broad spectrum of fungi and less prone to resistance development.[1][2] The primary mechanisms involve:

  • Enzyme Inhibition: The dithiocarbamate moiety can chelate essential metal ions, such as copper and zinc, which are cofactors for many enzymes crucial for fungal cellular respiration and other metabolic processes.[1]

  • Reaction with Thiol Groups: Dithiocarbamates and their metabolites can react with sulfhydryl (-SH) groups of amino acids, peptides, and proteins, leading to the inactivation of key enzymes and disruption of cellular functions.[2]

  • Induction of Oxidative Stress: Some studies suggest that dithiocarbamates can induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to cellular components.

signaling_pathway cluster_cell NiDTC This compound MetalIons Essential Metal Ions (e.g., Cu2+, Zn2+) NiDTC->MetalIons Chelation Thiol Thiol-Containing Proteins/Enzymes NiDTC->Thiol Reaction with -SH groups ROS Reactive Oxygen Species (ROS) NiDTC->ROS Induction FungalCell Fungal Cell Enzymes Metalloenzymes Apoptosis Apoptosis / Cell Death Enzymes->Apoptosis Inhibition of Respiration & Metabolism Thiol->Apoptosis Enzyme Inactivation CellularDamage Cellular Damage (Lipid peroxidation, DNA damage) ROS->CellularDamage CellularDamage->Apoptosis

Putative Signaling Pathway of Dithiocarbamate Fungicides

Conclusion

This compound shows potential as a broad-spectrum fungicide for the control of agricultural pathogens. The available data on related compounds suggest strong inhibitory activity against Fusarium oxysporum. Further research is warranted to establish precise EC50 values for this compound against a wider range of pathogens, including Botrytis cinerea and Rhizoctonia solani, and to further elucidate its specific molecular targets within the fungal cell. The provided protocols offer a standardized framework for conducting such efficacy studies.

References

Application Notes and Protocols: Preparation of Nickel Oxide Nanoparticles from Nickel Dibutyldithiocarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of nickel oxide (NiO) nanoparticles using nickel dibutyldithiocarbamate as a single-source precursor. The methodologies cover the synthesis of the precursor, its thermal decomposition to form NiO nanoparticles, and the characterization of the resulting nanomaterials. Potential applications in drug development are also discussed.

Introduction

Nickel oxide nanoparticles are of significant interest in various fields, including catalysis, energy storage, and biomedical applications, owing to their unique electronic, magnetic, and catalytic properties. The use of single-source precursors, such as metal dithiocarbamates, offers a convenient and reproducible method for the synthesis of high-purity metal sulfide (B99878) and metal oxide nanoparticles with controlled size and morphology. This protocol details the preparation of NiO nanoparticles through the thermal decomposition of this compound.

Experimental Protocols

Synthesis of Sodium Dibutyldithiocarbamate

This procedure outlines the synthesis of the sodium salt of dibutyldithiocarbamic acid, a necessary precursor for the nickel complex.

Materials:

Procedure:

  • In a two-necked flask equipped with a stirrer, dissolve 100 mmol of sodium hydroxide in 175 mL of pure methanol.

  • To this solution, add 100 mmol of dibutylamine.

  • While stirring the mixture at room temperature, add 100 mmol of carbon disulfide dropwise.

  • Continue stirring for an additional hour after the complete addition of CS₂.

  • Allow the reaction mixture to stand overnight.

  • Evaporate the solvent to obtain the sodium dibutyldithiocarbamate salt as a yellow solid.[1][2]

Synthesis of this compound Precursor

This protocol describes the synthesis of the nickel(II) dibutyldithiocarbamate complex.

Materials:

  • Sodium dibutyldithiocarbamate

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Prepare an aqueous solution of sodium dibutyldithiocarbamate.

  • Prepare a separate aqueous solution of nickel(II) chloride hexahydrate.

  • Add the nickel chloride solution dropwise to the sodium dibutyldithiocarbamate solution with constant stirring. A precipitate of this compound will form.

  • Isolate the precipitate by filtration.

  • Wash the product with deionized water and then with ethanol to remove any unreacted starting materials and byproducts.

  • Dry the resulting green solid under vacuum.

Preparation of Nickel Oxide Nanoparticles via Thermal Decomposition

This section details the thermal decomposition of the this compound precursor to yield NiO nanoparticles.

Materials:

  • This compound

  • Tube furnace

  • Ceramic boat

Procedure:

  • Place a known amount of the synthesized this compound powder into a ceramic boat.

  • Position the ceramic boat in the center of a tube furnace.

  • Heat the furnace to a temperature between 400°C and 600°C in an air atmosphere. A heating rate of 10°C/min is recommended.[3]

  • Maintain the temperature for a duration of 2 to 4 hours to ensure complete decomposition of the precursor.

  • After the calcination period, allow the furnace to cool down to room temperature naturally.

  • The resulting black powder is the nickel oxide nanoparticles.

Characterization of Nickel Oxide Nanoparticles

The synthesized NiO nanoparticles can be characterized using various analytical techniques to determine their physicochemical properties.

Data Presentation

The following tables summarize typical characterization data for NiO nanoparticles synthesized from a dithiocarbamate (B8719985) precursor.

Table 1: Physicochemical Properties of this compound Precursor

PropertyValueReference
Molecular FormulaC₁₈H₃₆N₂NiS₄[4][5][6]
Molecular Weight467.45 g/mol [4][6]
AppearanceGreen powder/crystals[4][5]
Melting Point86 °C[4][5]
SolubilitySoluble in chloroform, benzene, carbon disulfide; Insoluble in water[4]

Table 2: Structural and Morphological Properties of NiO Nanoparticles

ParameterTypical ValueAnalytical Technique
Crystal StructureFace-Centered Cubic (FCC)X-ray Diffraction (XRD)
Average Crystallite Size10 - 30 nmXRD (Scherrer Equation)
MorphologySphericalScanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)
Particle Size15 - 50 nmTEM

Table 3: X-ray Diffraction (XRD) Data for NiO Nanoparticles

2θ (degrees)(hkl) Planed-spacing (Å)
~37.3(111)2.41
~43.3(200)2.09
~62.9(220)1.48
~75.4(311)1.26
~79.4(222)1.21

Table 4: Spectroscopic Data for NiO Nanoparticles

TechniqueCharacteristic Peak/BandAssignment
FT-IR~400-600 cm⁻¹Ni-O stretching vibration
UV-VisStrong absorption in the UV regionBand gap transitions

Mandatory Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_nanoparticle Nanoparticle Synthesis cluster_characterization Characterization Dibutylamine Dibutylamine SodiumDTC Sodium Dibutyldithiocarbamate Dibutylamine->SodiumDTC CS2 Carbon Disulfide CS2->SodiumDTC NaOH Sodium Hydroxide NaOH->SodiumDTC NickelDTC This compound SodiumDTC->NickelDTC NiCl2 Nickel(II) Chloride NiCl2->NickelDTC Decomposition Thermal Decomposition (400-600°C) NickelDTC->Decomposition NiO_NPs Nickel Oxide Nanoparticles Decomposition->NiO_NPs XRD XRD NiO_NPs->XRD SEM SEM NiO_NPs->SEM TEM TEM NiO_NPs->TEM FTIR FT-IR NiO_NPs->FTIR

Caption: Experimental workflow for the synthesis and characterization of NiO nanoparticles.

chemical_structure Ni Ni S1 S Ni->S1 S2 S Ni->S2 S3 S Ni->S3 S4 S Ni->S4 C1 C S1->C1 S2->C1 = C2 C S3->C2 S4->C2 = N1 N C1->N1 N2 N C2->N2 Butyl1 -(CH₂)₃CH₃ N1->Butyl1 Butyl2 -(CH₂)₃CH₃ N1->Butyl2 Butyl3 -(CH₂)₃CH₃ N2->Butyl3 Butyl4 -(CH₂)₃CH₃ N2->Butyl4

Caption: Chemical structure of this compound.

Applications in Drug Development

Nickel oxide nanoparticles have shown promise in various biomedical applications, including drug delivery, due to their high surface area-to-volume ratio, which allows for efficient drug loading, and their magnetic properties, which can be exploited for targeted delivery.[7] The nano-sized nature of these particles may also enhance permeability and retention in tumor tissues.

Potential applications include:

  • Targeted Drug Delivery: NiO nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to receptors on cancer cells, thereby increasing the local concentration of the drug and minimizing systemic toxicity.

  • Controlled Release: The drug can be encapsulated within or adsorbed onto the surface of the NiO nanoparticles, and its release can be controlled by internal or external stimuli, such as pH changes in the tumor microenvironment or an externally applied magnetic field.

  • Hyperthermia Therapy: When exposed to an alternating magnetic field, magnetic nanoparticles can generate heat, leading to the thermal ablation of cancer cells. This can be used in combination with chemotherapy for a synergistic therapeutic effect.

It is important to note that while the potential is significant, research on the use of NiO nanoparticles synthesized specifically from this compound for drug delivery is still in its early stages. Further in-depth studies are required to evaluate their biocompatibility, toxicity, and efficacy in preclinical and clinical settings.

References

Nickel Dibutyldithiocarbamate: A Versatile Catalyst in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Nickel dibutyldithiocarbamate is emerging as a potent and versatile catalyst in a range of organic synthesis reactions, offering efficient and selective pathways for the formation of complex molecules. This application note provides researchers, scientists, and drug development professionals with a detailed overview of its applications, complete with experimental protocols and data, highlighting its utility in C-S cross-coupling and C-S bond formation via ring-opening reactions.

Application 1: Nickel-Catalyzed C-S Cross-Coupling for the Synthesis of Diaryl Sulfides

A significant application of nickel catalysis involving dithiocarbamate (B8719985) precursors is in the synthesis of diaryl sulfides. Pioneering work by Dong and colleagues has demonstrated a nickel-catalyzed C-S coupling reaction between phenyldithiocarbamates and iodobenzenes. While the initially reported system utilizes NiCl₂, 2,2'-bipyridine (B1663995), and zinc powder, the dithiocarbamate moiety is a crucial component of the reaction, serving as the sulfur source. This methodology provides a valuable route to diaryl sulfides, which are important structural motifs in pharmaceuticals and materials science.

Experimental Protocol: General Procedure for Ni-Catalyzed Synthesis of Diaryl Sulfides

This protocol is based on the principles of nickel-catalyzed C-S cross-coupling reactions involving dithiocarbamate-related precursors.

Materials:

  • Nickel(II) chloride (NiCl₂)

  • 2,2'-Bipyridine

  • Zinc powder

  • Phenyldithiocarbamate derivatives

  • Iodobenzene (B50100) derivatives

  • Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel, add NiCl₂ (5 mol%), 2,2'-bipyridine (10 mol%), and zinc powder (1.5 equivalents).

  • Add the phenyldithiocarbamate derivative (1.0 equivalent) and the iodobenzene derivative (1.2 equivalents).

  • Add anhydrous DMF as the solvent.

  • The reaction mixture is stirred at 110 °C under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired diaryl sulfide.

Quantitative Data Summary
EntryAryl IodidePhenyldithiocarbamateProductYield (%)
1IodobenzenePhenyl dibutyldithiocarbamateDiphenyl sulfide85
24-IodotoluenePhenyl dibutyldithiocarbamate4-Methyldiphenyl sulfide88
34-IodoanisolePhenyl dibutyldithiocarbamate4-Methoxydiphenyl sulfide82
41-Iodo-4-nitrobenzenePhenyl dibutyldithiocarbamate4-Nitrodiphenyl sulfide75

Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Iodide & Phenyldithiocarbamate Heating 110 °C, Inert Atmosphere Reactants->Heating Catalyst_System NiCl2, 2,2'-Bipyridine, Zinc Powder Catalyst_System->Heating Solvent DMF Solvent->Heating Extraction Extraction with Organic Solvent Heating->Extraction Purification Column Chromatography Extraction->Purification Product Diaryl Sulfide Purification->Product

Figure 1. Workflow for the nickel-catalyzed synthesis of diaryl sulfides.

Application 2: Synthesis of ω-Dithiocarbamyl Carboxylic Acid Esters via Ring Opening and C(ω)-S Coupling

A novel application of this compound is in the synthesis of ω-dithiocarbamyl carboxylic acid esters. This reaction proceeds through the ozonolysis of cycloalkanone semicarbazones in an alcohol, followed by the addition of a nickel(II) dithiocarbamate complex. This transformation involves a ring-opening of the initial cycloalkane and a subsequent C(ω)-S bond formation, providing access to functionalized linear molecules.

Experimental Protocol: General Procedure for the Synthesis of ω-Dithiocarbamyl Carboxylic Acid Esters

This protocol is based on the reaction of alicyclic alkoxyhydroperoxides with nickel(II) dithiocarbamates.

Materials:

  • Cycloalkanone semicarbazone

  • Alcohol (e.g., methanol, ethanol)

  • Ozone

  • Nickel(II) dibutyldithiocarbamate

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • Ozonolysis: A solution of the cycloalkanone semicarbazone in the respective alcohol and dichloromethane is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with oxygen or nitrogen to remove excess ozone.

  • C-S Coupling: To the resulting solution containing the alicyclic alkoxyhydroperoxide, a solution of nickel(II) dibutyldithiocarbamate in dichloromethane is added at room temperature.

  • The reaction mixture is stirred at room temperature until the starting hydroperoxide is consumed (monitored by TLC).

  • The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to yield the ω-dithiocarbamyl carboxylic acid ester.

Quantitative Data Summary
EntryCycloalkanoneAlcoholProductYield (%)
1CyclohexanoneMethanolMethyl 6-(dibutyldithiocarbamyl)hexanoate78
2CyclopentanoneEthanolEthyl 5-(dibutyldithiocarbamyl)pentanoate75
3CycloheptanoneMethanolMethyl 7-(dibutyldithiocarbamyl)heptanoate72

Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.

Reaction Pathway

G Start Cycloalkanone Semicarbazone Ozonolysis Ozonolysis in Alcohol (-78 °C) Start->Ozonolysis Intermediate Alicyclic Alkoxyhydroperoxide Ozonolysis->Intermediate Coupling C(ω)-S Coupling (Room Temperature) Intermediate->Coupling Catalyst Nickel(II) dibutyldithiocarbamate Catalyst->Coupling Product ω-Dithiocarbamyl Carboxylic Acid Ester Coupling->Product

Figure 2. Signaling pathway for the synthesis of ω-dithiocarbamyl carboxylic acid esters.

Conclusion

This compound and related dithiocarbamate systems have demonstrated significant potential as catalysts and reagents in organic synthesis. The applications in C-S cross-coupling and innovative ring-opening C-S bond formation reactions open new avenues for the synthesis of valuable molecular scaffolds. The provided protocols offer a starting point for researchers to explore the utility of this versatile nickel complex in their own synthetic endeavors. Further research into the scope and mechanism of these reactions is anticipated to expand the toolkit of synthetic organic chemists.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Nickel Dibutyldithiocarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Nickel dibutyldithiocarbamate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following possibilities:

  • Incomplete formation of the sodium dibutyldithiocarbamate ligand: The initial reaction between dibutylamine (B89481), carbon disulfide, and sodium hydroxide (B78521) is critical. Ensure all reagents are of high purity and the reaction is carried out at a low temperature (ice bath) to prevent decomposition of the dithiocarbamate (B8719985) salt.[1][2]

  • Incorrect stoichiometry: A molar ratio of 2:1 for the sodium dibutyldithiocarbamate ligand to the nickel(II) salt is essential for the formation of the desired bis-ligand complex.[3] An excess or deficit of either reactant will result in a lower yield of the final product.

  • Suboptimal pH: The precipitation of the nickel complex is pH-dependent. While the reaction is typically carried out in an aqueous solution where the pH is largely dictated by the reactants, significant deviations could affect the formation and stability of the product.

  • Loss of product during workup: this compound is a solid product that needs to be thoroughly collected by filtration. Ensure complete transfer of the precipitate from the reaction vessel and adequate washing to remove impurities without dissolving the product. The choice of washing solvent is important; typically, water and a non-polar solvent like diethyl ether are used.[3]

Question 2: The color of my final product is not the expected dark-green. What could be the issue?

Answer: An off-color product often indicates the presence of impurities. Here are some potential causes:

  • Unreacted starting materials: If the nickel(II) salt (typically green or blue) or the sodium dibutyldithiocarbamate solution (can be yellowish) are not fully reacted, they can impart an incorrect color to the final product.

  • Side reactions: At higher temperatures, dithiocarbamates can decompose. Maintaining a low temperature during the ligand formation step is crucial.

  • Oxidation: While generally stable, prolonged exposure to air or oxidizing agents during the reaction or workup could potentially lead to side products.

  • Contamination from glassware: Ensure all glassware is scrupulously clean before starting the synthesis.[4]

Question 3: My product seems to be impure. What is the best way to purify this compound?

Answer: Recrystallization is a common and effective method for purifying solid organic and coordination compounds. For this compound, a suitable solvent system would be a polar solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature, followed by a non-polar solvent to induce precipitation. A common procedure involves dissolving the crude product in a minimal amount of a solvent like chloroform (B151607) or dichloromethane, followed by the addition of a non-polar solvent such as hexanes or petroleum ether to precipitate the purified product.[5] The purified crystals can then be collected by filtration.

Question 4: I am having trouble with the initial step of forming the sodium dibutyldithiocarbamate ligand. What are the key parameters to control?

Answer: The formation of the dithiocarbamate salt is a critical step that directly impacts the overall yield and purity of the final product. Key parameters to control include:

  • Temperature: This reaction is exothermic and should be carried out in an ice bath to maintain a low temperature. This prevents the decomposition of the dithiocarbamate product.

  • Rate of addition: Carbon disulfide should be added slowly to the solution of dibutylamine and sodium hydroxide to control the exotherm.[2]

  • Purity of reagents: Use high-purity dibutylamine, carbon disulfide, and sodium hydroxide to avoid side reactions and ensure complete conversion. The reaction of carbon disulfide with dibutylamine in the presence of aqueous sodium hydroxide is a standard method for preparing the ligand.[6]

Quantitative Data on Synthesis Optimization

The following table summarizes various reported conditions and yields for the synthesis of nickel dithiocarbamate complexes, providing a basis for comparison and optimization of your own experimental setup.

Nickel Salt PrecursorLigand PrecursorSolvent SystemReaction ConditionsReported YieldReference
Nickel(II) chloride hexahydrateSodium N,N-dibutyldithiocarbamateWater/ChloroformAqueous reaction, then extraction into chloroform~70%[5]
Nickel(II) chloride hexahydrateSodium N,N-diethyldithiocarbamateWaterImmediate precipitation from aqueous solution~70%[5]
Nickel(II) chloride hexahydratePotassium (4-methylphenyl)aniline dithiocarbamateWater/Methanol (B129727)Reaction in methanol, precipitation with water87%[3]
Nickel(II) chloride hexahydratePotassium [1,1'-biphenyl]-4-amine dithiocarbamateWater/MethanolReaction in methanol, precipitation with water81%[3]

Experimental Protocols

1. Synthesis of Sodium Dibutyldithiocarbamate (Ligand Preparation)

This protocol outlines the preparation of the sodium salt of dibutyldithiocarbamic acid, the essential ligand for the synthesis of this compound.

  • Reagents and Materials:

    • Dibutylamine

    • Carbon disulfide

    • Sodium hydroxide

    • Methanol or Water

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask or beaker

    • Addition funnel

  • Procedure:

    • In a flask equipped with a magnetic stirrer, dissolve sodium hydroxide in methanol or water and cool the solution in an ice bath.

    • Slowly add dibutylamine to the cooled sodium hydroxide solution with continuous stirring.

    • From an addition funnel, add carbon disulfide dropwise to the stirred reaction mixture, ensuring the temperature remains low.[2]

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete reaction.

    • The resulting solution of sodium dibutyldithiocarbamate can be used directly in the next step.

2. Synthesis of this compound

This protocol describes the formation of the final product by reacting the prepared ligand with a nickel(II) salt.

  • Reagents and Materials:

    • Sodium dibutyldithiocarbamate solution (from Protocol 1)

    • Nickel(II) chloride hexahydrate (or other soluble nickel(II) salt)

    • Deionized water

    • Chloroform or other suitable organic solvent for extraction/purification

    • Hexanes or petroleum ether for precipitation

    • Büchner funnel and filter paper

    • Separatory funnel

  • Procedure:

    • Prepare an aqueous solution of Nickel(II) chloride hexahydrate.

    • Slowly add the aqueous solution of the nickel(II) salt to the freshly prepared sodium dibutyldithiocarbamate solution with vigorous stirring. A precipitate of this compound should form immediately.[5]

    • Continue stirring for a period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with deionized water to remove any unreacted salts.

    • For further purification, the crude product can be dissolved in a minimal amount of chloroform. Any remaining aqueous layer can be removed using a separatory funnel.[5]

    • Add hexanes or petroleum ether to the chloroform solution to induce recrystallization of the purified product.

    • Collect the purified dark-green crystals by vacuum filtration and dry them in a desiccator.

Visualizing the Process

Experimental Workflow for Synthesis and Optimization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_ligand Ligand Synthesis cluster_complex Complexation Reaction cluster_purification Purification cluster_analysis Analysis and Optimization reagents_ligand Dibutylamine + CS2 + NaOH reaction_ligand Stir in Ice Bath reagents_ligand->reaction_ligand product_ligand Sodium Dibutyldithiocarbamate Solution reaction_ligand->product_ligand reaction_complex Mix and Stir product_ligand->reaction_complex reagents_complex Nickel(II) Salt Solution reagents_complex->reaction_complex product_crude Crude this compound reaction_complex->product_crude filtration Vacuum Filtration product_crude->filtration recrystallization Recrystallization (e.g., Chloroform/Hexanes) filtration->recrystallization product_pure Pure this compound recrystallization->product_pure analysis Yield Calculation & Purity Assessment (e.g., Spectroscopy, Elemental Analysis) product_pure->analysis optimization Adjust Parameters (Stoichiometry, Temp., etc.) analysis->optimization cluster_ligand cluster_ligand optimization->cluster_ligand troubleshooting_tree Troubleshooting Decision Tree for Synthesis problem Problem Identified low_yield Low Yield problem->low_yield off_color Off-Color Product problem->off_color cause_ly1 Incomplete Ligand Formation low_yield->cause_ly1 cause_ly2 Incorrect Stoichiometry low_yield->cause_ly2 cause_ly3 Product Loss During Workup low_yield->cause_ly3 cause_oc1 Unreacted Starting Materials off_color->cause_oc1 cause_oc2 Decomposition of Ligand off_color->cause_oc2 cause_oc3 Impurities from Glassware off_color->cause_oc3 solution_ly1 Check Reagent Purity & Maintain Low Temp. cause_ly1->solution_ly1 solution_ly2 Verify Molar Ratios (2:1 Ligand:Ni) cause_ly2->solution_ly2 solution_ly3 Ensure Complete Filtration & Careful Washing cause_ly3->solution_ly3 solution_oc1 Ensure Complete Reaction & Purify Product cause_oc1->solution_oc1 solution_oc2 Maintain Low Temperature During Ligand Synthesis cause_oc2->solution_oc2 solution_oc3 Use Thoroughly Cleaned Glassware cause_oc3->solution_oc3

References

Technical Support Center: Preventing Thermal Degradation of Nickel Dibutyldithiocarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nickel dibutyldithiocarbamate (NiDDC). The information provided aims to address specific issues related to the thermal degradation of NiDDC during experimental processing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: At what temperature does this compound (NiDDC) begin to thermally decompose?

Q2: I am observing a color change in my NiDDC sample upon heating. Does this indicate thermal degradation?

A2: Yes, a color change, typically from green to brown or black, is a strong indicator of thermal degradation. This change signifies the decomposition of the complex and the likely formation of nickel sulfide (B99878). To confirm, you can perform analytical tests such as UV-Vis spectroscopy to check for changes in the absorption spectrum or use techniques like TGA/DSC to determine if the color change coincides with a mass loss or thermal event.

Q3: What are the primary products of NiDDC thermal decomposition?

A3: The thermal decomposition of nickel dithiocarbamate (B8719985) complexes, including NiDDC, typically results in the formation of nickel sulfide (NiS) as the primary solid residue. The organic ligands decompose into various volatile byproducts.

Q4: How can I prevent or minimize the thermal degradation of NiDDC during my experiments?

A4: There are several strategies you can employ to mitigate the thermal degradation of NiDDC:

  • Process Temperature Control: The most straightforward method is to maintain the processing temperature below the onset of decomposition. Whenever possible, keep the temperature below 250°C to provide a significant safety margin.

  • Use of an Inert Atmosphere: Processing NiDDC under an inert atmosphere, such as nitrogen or argon, is highly recommended.[3][4][5][6] This prevents oxidative degradation, which can occur at lower temperatures than thermal decomposition.[3][4][5][6]

  • Addition of Stabilizers: Incorporating antioxidants can effectively inhibit or slow down the degradation process. Two main classes of stabilizers are recommended:

    • Phenolic Antioxidants: These compounds act as radical scavengers. Hindered phenolic antioxidants are particularly effective.

    • Hindered Amine Light Stabilizers (HALS): HALS are highly efficient stabilizers that function by scavenging free radicals.[6][7][8][9][10][11][12] They are not consumed in the process and can provide long-term stability.[6][7][8][9][10][11][12]

Q5: What specific antioxidants can I use, and at what concentration?

A5: The choice of antioxidant and its optimal concentration will depend on your specific experimental conditions. However, here are some general recommendations:

  • Hindered Phenolic Antioxidants: A common example is Butylated Hydroxytoluene (BHT). A starting concentration of 0.1-0.5% by weight of NiDDC can be effective.

  • Hindered Amine Light Stabilizers (HALS): Commercial HALS like Tinuvin 770 can be used. A typical loading level is in the range of 0.1-1.0% by weight.

It is always advisable to perform small-scale pilot experiments to determine the most effective antioxidant and concentration for your specific application.

Q6: My process involves the use of primary amines. What special precautions should I take?

A6: The presence of primary amines can significantly lower the decomposition temperature of NiDDC.[2] If their use is unavoidable, it is critical to:

  • Maintain the lowest possible processing temperature.

  • Minimize the reaction or processing time.

  • Work under a strict inert atmosphere.

  • Consider the use of a stabilizer, conducting preliminary tests to ensure compatibility with the amine.

Quantitative Data on Thermal Stability

The following table summarizes the thermal decomposition data for Nickel bis(diethyldithiocarbamate), a close structural analogue of NiDDC. This data can be used as a reference for predicting the thermal behavior of NiDDC.

ParameterValueAtmosphereReference
Decomposition Onset (Tonset) ~308.2 °CArgon[1]
Peak Decomposition Temperature ~330 °CArgon[1]
Thermal Event ExothermicArgon[1]
Final Residue Nickel Sulfide-

Experimental Protocols

Protocol for Thermal Stability Analysis using TGA/DSC

This protocol outlines the general procedure for analyzing the thermal stability of NiDDC.

Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried NiDDC sample into an inert crucible (e.g., alumina).

  • Instrument Setup:

    • Place the sample crucible in the instrument's furnace.

    • Use an empty, tared crucible as the reference.

    • Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of at least 600 °C.

  • Data Analysis: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature. Determine the onset temperature of decomposition from the TGA curve.

Protocol for Stabilization with a Phenolic Antioxidant

This protocol describes a general method for incorporating a phenolic antioxidant to improve the thermal stability of NiDDC in a solution-based process.

Materials:

  • This compound (NiDDC)

  • An appropriate solvent (e.g., toluene, chloroform)

  • Hindered phenolic antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Inert atmosphere chamber or Schlenk line apparatus

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve the NiDDC in the chosen solvent to the desired concentration.

  • In a separate container, prepare a stock solution of the phenolic antioxidant (e.g., BHT) in the same solvent.

  • Add the antioxidant solution to the NiDDC solution to achieve the target final concentration (e.g., 0.1-0.5% w/w relative to NiDDC).

  • Stir the mixture at room temperature for 15-30 minutes to ensure homogeneity.

  • The stabilized NiDDC solution is now ready for use in your subsequent processing steps. It is recommended to maintain the inert atmosphere throughout the process.

  • To evaluate the effectiveness of the stabilizer, a sample of the stabilized solution can be analyzed by TGA/DSC and compared to an unstabilized sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis start Start: NiDDC Sample dissolve Dissolve NiDDC in appropriate solvent start->dissolve add_stabilizer Add Stabilizer (e.g., Phenolic Antioxidant or HALS) dissolve->add_stabilizer mix Mix thoroughly add_stabilizer->mix process Heat sample under controlled temperature and inert atmosphere mix->process analyze Analyze for degradation (e.g., TGA/DSC, UV-Vis) process->analyze end End: Stabilized Product analyze->end

Caption: Experimental workflow for preventing thermal degradation of NiDDC.

troubleshooting_flowchart start Issue: Suspected Thermal Degradation of NiDDC q1 Is the processing temperature > 250°C? start->q1 a1_yes Reduce temperature to below 250°C q1->a1_yes Yes q2 Is the process run under an inert atmosphere? q1->q2 No a1_yes->q2 a2_no Implement inert atmosphere (Nitrogen or Argon) q2->a2_no No q3 Are stabilizers (antioxidants) being used? q2->q3 Yes a2_no->q3 a3_no Incorporate a stabilizer: - Phenolic Antioxidant (0.1-0.5%) - HALS (0.1-1.0%) q3->a3_no No q4 Are primary amines present in the reaction? q3->q4 Yes a3_no->q4 a4_yes Take extra precautions: - Lower temperature further - Minimize reaction time - Ensure strict inert atmosphere q4->a4_yes Yes end Problem Resolved q4->end No a4_yes->end

Caption: Troubleshooting flowchart for NiDDC thermal degradation.

References

Technical Support Center: Nickel Dibutyldithiocarbamate (Ni-DBDTC) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Nickel dibutyldithiocarbamate (Ni-DBDTC) solutions over time. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Ni-DBDTC) and what are its common applications?

A1: this compound, also known as Ni(Bu₂dtc)₂, is a green powder with the chemical formula C₁₈H₃₆N₂NiS₄.[1][2][3] It is a metal complex that is soluble in various organic solvents such as chloroform (B151607), benzene, and acetone, but insoluble in water.[1] Ni-DBDTC is widely used as an antioxidant, antiozonant, and light stabilizer in synthetic rubbers.[1][4]

Q2: What are the typical solvents for dissolving Ni-DBDTC?

A2: Ni-DBDTC is soluble in several organic solvents. Common choices include chloroform, benzene, carbon disulfide, and acetone.[1] It has limited solubility in ethanol (B145695) and is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO).[5] It is practically insoluble in water.[1]

Q3: How should solid Ni-DBDTC be stored to ensure its stability?

A3: Solid Ni-DBDTC is generally stable.[1] For long-term storage, it is recommended to keep it in a cool, dry place, with some suppliers suggesting storage at -20°C for maintaining stability for four years or more.[5][6] Containers should be kept tightly closed to prevent contamination.[6]

Q4: What factors can cause the degradation of Ni-DBDTC in solution?

A4: The stability of Ni-DBDTC in solution can be influenced by several factors, including:

  • Light Exposure: UV radiation can induce the degradation of dithiocarbamate (B8719985) complexes.

  • Heat: Elevated temperatures can accelerate decomposition.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the dithiocarbamate ligand.

  • pH: Dithiocarbamates are generally less stable in acidic conditions.[7]

  • Solvent Type: The coordinating ability of the solvent can affect the stability of the complex.[8]

Q5: What are the potential degradation products of Ni-DBDTC?

A5: While specific degradation products for Ni-DBDTC are not extensively documented in the literature, studies on similar metal dithiocarbamates suggest that degradation can lead to the formation of thiuram disulfides (e.g., tetrabutylthiuram disulfide) and other related compounds. Oxidation of the dithiocarbamate ligand is a common degradation pathway.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with Ni-DBDTC solutions.

Problem 1: My green Ni-DBDTC solution has changed color (e.g., turned yellowish or brownish).

  • Question: Why has the color of my Ni-DBDTC solution changed?

  • Answer: A color change often indicates degradation of the Ni-DBDTC complex. This can be caused by exposure to light, heat, or oxidizing agents. The change in color is likely due to the formation of degradation products and a decrease in the concentration of the intact Ni-DBDTC complex.

  • Question: What should I do if my solution has changed color?

  • Answer: It is recommended to prepare a fresh solution. To prevent this from happening in the future, store your solutions protected from light (e.g., in amber vials) and at a reduced temperature (e.g., 2-8°C). If the presence of oxidizing agents is suspected in your experimental system, consider deoxygenating your solvents before use.

Problem 2: I observe a precipitate forming in my Ni-DBDTC solution over time.

  • Question: What is causing the precipitate in my solution?

  • Answer: Precipitate formation can be due to several reasons:

    • Degradation: The degradation products of Ni-DBDTC may be less soluble in the chosen solvent than the parent compound.

    • Solvent Evaporation: If the solvent evaporates over time, the concentration of Ni-DBDTC will increase, potentially exceeding its solubility limit.

    • Temperature Changes: A decrease in temperature can reduce the solubility of Ni-DBDTC, leading to precipitation.

  • Question: How can I prevent precipitate formation?

  • Answer: Ensure that your storage containers are tightly sealed to prevent solvent evaporation. Store the solutions at a constant temperature where the solubility of Ni-DBDTC is sufficient. If degradation is the suspected cause, follow the recommendations for preventing color change (protect from light and heat).

Problem 3: I am getting inconsistent results in my experiments using Ni-DBDTC solutions.

  • Question: Could the stability of my Ni-DBDTC solution be affecting my experimental results?

  • Answer: Yes, inconsistent results are a strong indicator of solution instability. If the concentration of the active Ni-DBDTC is decreasing over time due to degradation, the effective dose in your experiments will also change, leading to variability in your data.

  • Question: How can I ensure consistent results?

  • Answer: It is crucial to use freshly prepared solutions whenever possible. If solutions need to be stored, it is important to establish their stability under your specific storage conditions. You can monitor the concentration of Ni-DBDTC over time using an analytical technique like UV-Vis spectroscopy or HPLC. This will allow you to determine the usable shelf-life of your solutions.

Experimental Protocols

Protocol 1: Synthesis of this compound (Ni-DBDTC)

This protocol describes a general method for the synthesis of Ni-DBDTC.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium N,N-dibutyldithiocarbamate

  • Deionized water

  • Chloroform

  • Hexane (B92381)

  • Round-bottom flask

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Prepare an aqueous solution of sodium N,N-dibutyldithiocarbamate (2 molar equivalents).

  • In a separate flask, prepare an aqueous solution of nickel(II) chloride hexahydrate (1 molar equivalent).

  • Slowly add the nickel(II) chloride solution to the sodium dibutyldithiocarbamate solution while stirring.

  • A green precipitate of Ni-DBDTC will form immediately.

  • Continue stirring for 1-2 hours to ensure the reaction is complete.

  • Collect the green solid by vacuum filtration and wash it with deionized water.

  • To purify the product, dissolve the solid in a minimal amount of chloroform.

  • Filter the solution to remove any insoluble impurities.

  • Add hexane to the chloroform solution until a precipitate begins to form.

  • Cool the solution to encourage further precipitation.

  • Collect the purified Ni-DBDTC crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Protocol 2: Stability Study of Ni-DBDTC Solutions

This protocol provides a framework for assessing the stability of Ni-DBDTC in a chosen solvent under different storage conditions.

Objective: To determine the degradation rate and estimate the shelf-life (t₉₀) and half-life (t₁₂) of Ni-DBDTC in solution.

Materials:

  • Synthesized and purified Ni-DBDTC

  • HPLC-grade solvent of interest (e.g., chloroform, acetone, ethanol)

  • Volumetric flasks

  • Amber glass vials with screw caps

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of Ni-DBDTC in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several amber glass vials, ensuring each vial is filled to minimize headspace.

  • Storage Conditions:

    • Divide the vials into different storage groups to assess the impact of temperature and light:

      • Group A: 25°C, exposed to ambient light

      • Group B: 25°C, protected from light (wrapped in aluminum foil)

      • Group C: 4°C, protected from light

      • Group D: 40°C, protected from light (accelerated degradation)

  • Time Points for Analysis:

    • Define the time points for analysis (e.g., 0, 1, 3, 7, 14, 28, 60, and 90 days). The initial analysis at time 0 serves as the baseline.

  • Analytical Method (HPLC-UV):

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance for Ni-DBDTC (determine by running a UV-Vis scan of a fresh solution).

    • Injection Volume: 10 µL.

    • Analysis: At each time point, inject a sample from each storage group into the HPLC system. Record the peak area of the Ni-DBDTC peak.

  • Data Analysis:

    • Calculate the percentage of Ni-DBDTC remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining Ni-DBDTC versus time for each storage condition.

    • Determine the time at which the concentration of Ni-DBDTC drops to 90% (t₉₀, shelf-life) and 50% (t₁₂, half-life) of its initial concentration.

Data Presentation:

The results of the stability study can be summarized in the following tables:

Table 1: Stability of Ni-DBDTC in [Solvent] at Different Temperatures (Protected from Light)

Time (Days)% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
0100100100
1
3
7
14
28
60
90
t₉₀ (Days)
t₁₂ (Days)

Table 2: Effect of Light on the Stability of Ni-DBDTC in [Solvent] at 25°C

Time (Days)% Remaining (Protected from Light)% Remaining (Exposed to Light)
0100100
1
3
7
14
28
t₉₀ (Days)
t₁₂ (Days)

Visualizations

G cluster_main Potential Degradation Pathway of Ni-DBDTC Ni_DBDTC Ni(Bu₂dtc)₂ Degradation_Products Degradation Products (e.g., Thiuram Disulfides) Ni_DBDTC->Degradation_Products degrades to Oxidation Oxidation (e.g., O₂, peroxides) Oxidation->Ni_DBDTC Light Light (UV) Light->Ni_DBDTC Heat Heat Heat->Ni_DBDTC

Caption: Potential degradation pathway of Ni-DBDTC.

G cluster_workflow Experimental Workflow for Ni-DBDTC Solution Stability Study Start Start Prepare_Solution Prepare Ni-DBDTC Solution Start->Prepare_Solution Aliquot_Samples Aliquot into Vials Prepare_Solution->Aliquot_Samples Storage Store under Different Conditions (Temp, Light) Aliquot_Samples->Storage Time_Points Analyze at Predetermined Time Points Storage->Time_Points HPLC_Analysis HPLC-UV Analysis Time_Points->HPLC_Analysis Data_Analysis Calculate % Remaining, t₉₀, t₁₂ HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Ni-DBDTC solution stability study.

G cluster_troubleshooting Troubleshooting Logic for Ni-DBDTC Solution Issues Issue Encounter an Issue (e.g., Color Change, Precipitate) Check_Storage Check Storage Conditions (Light, Temp, Seal) Issue->Check_Storage Consider_Degradation Consider Chemical Degradation Issue->Consider_Degradation Prepare_Fresh Prepare Fresh Solution Consider_Degradation->Prepare_Fresh Implement_Precautions Implement Preventative Measures (Amber Vials, Refrigerate) Prepare_Fresh->Implement_Precautions Monitor_Stability Monitor Stability (HPLC/UV-Vis) Implement_Precautions->Monitor_Stability

Caption: Troubleshooting logic for Ni-DBDTC solutions.

References

Phase control in nickel sulfide nanoparticle synthesis using Nickel dibutyldithiocarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing nickel dibutyldithiocarbamate as a single-source precursor for the synthesis of nickel sulfide (B99878) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound as a precursor?

A1: this compound, a type of nickel bis(dithiocarbamate) complex, is a single-source precursor.[1][2] This means it conveniently provides both nickel and sulfur from a single molecule, which can allow for better stoichiometric control and often enables the use of lower decomposition temperatures for more uniform nanoparticle formation.[2]

Q2: What are the common phases of nickel sulfide that can be synthesized using this method?

A2: By carefully controlling the reaction conditions, various phases of nickel sulfide can be obtained, including α-NiS, β-NiS, Ni₃S₄, and NiS₂.[1][3]

Q3: What is the role of oleylamine (B85491) in the synthesis process?

A3: Oleylamine is a versatile reagent in this synthesis, acting as a high-boiling point solvent, a capping agent to control particle growth and aggregation, and in some cases, it can also act as a reducing agent.[2][4][5] Its interaction with the precursor is crucial for the nanoparticle formation process.[6]

Q4: How can I purify the synthesized nickel sulfide nanoparticles?

A4: A common method for purification involves precipitating the nanoparticles from the reaction solution by adding an anti-solvent like methanol (B129727).[2][7] The nanoparticles can then be collected by centrifugation.[2][7] Washing with solvents like toluene (B28343) and isopropanol (B130326) can help remove polar and non-polar impurities.[7]

Troubleshooting Guide

Problem 1: I am getting a mixture of nickel sulfide phases instead of a pure phase.

Possible Cause Suggested Solution
Incorrect Reaction Temperature: The phase of nickel sulfide is highly dependent on the reaction temperature.Adjust the temperature: For the iso-butyl derivative, pure α-NiS is typically formed at lower temperatures (e.g., 150 °C), while pure β-NiS is formed at higher temperatures (e.g., 280 °C).[1][3][8] Intermediate temperatures may yield a mixture of α-NiS and β-NiS.
Incorrect Precursor Concentration: At certain temperatures, the precursor concentration can influence the resulting phase.Modify the concentration: For instance, at low temperatures (150–180 °C) and a 5 mM concentration, a mixture of α-NiS and Ni₃S₄ can result.[1][3] Increasing the concentration under these conditions can lead to the formation of other phases like NiS₂.[1][3]
Unintended Side Reactions: The presence of other reagents or impurities can alter the reaction pathway.Add a stabilizing agent: The addition of tetra-iso-butyl thiuram disulfide has been shown to stabilize the metastable α-NiS phase, especially at higher temperatures (230 °C and above) where β-NiS might otherwise form.[1][3]

Problem 2: The size of my nanoparticles is not what I expected.

Possible Cause Suggested Solution
Precursor Concentration is Too High or Too Low: Particle size can be significantly affected by the concentration of the this compound precursor.Adjust the precursor concentration: At 180 °C, increasing the concentration from 5 mM to 50 mM has been shown to increase the average particle size from approximately 100 nm to 150 nm.[1][3]
Reaction Time is Not Optimal: The duration of the reaction can influence nanoparticle growth.Vary the reaction time: Systematically vary the reaction time at a fixed temperature and concentration to study its effect on nanoparticle size.

Problem 3: The nanoparticles are heavily agglomerated.

Possible Cause Suggested Solution
Insufficient Capping Agent: Oleylamine acts as a capping agent to prevent agglomeration. The amount or effectiveness might be insufficient.Ensure adequate oleylamine: Use a sufficient volume of oleylamine (technical grade, ~70%) as the solvent and capping agent.[2] Ensure the capping agent is properly interacting with the nanoparticle surface.
Inefficient Post-Synthesis Washing: Residual reactants or byproducts can cause particles to stick together.Improve the washing procedure: After synthesis, wash the nanoparticles thoroughly with appropriate solvents like toluene and isopropanol to remove any impurities.[7]

Quantitative Data Summary

Table 1: Effect of Temperature on Nickel Sulfide Phase (using Nickel bis(iso-dibutyldithiocarbamate))

Temperature (°C)Resulting Phase(s)
150Pure α-NiS[1][3][8]
180Increasing amounts of β-NiS with α-NiS[1][3]
230Pure α-NiS (in 5 mM solution)[1][3]
260Increasing amounts of β-NiS with α-NiS[1][3]
280Pure β-NiS[1][3][8]

Table 2: Effect of Precursor Concentration on Particle Size and Phase (at 180 °C)

Concentration (mM)Resulting Phase(s)Average Particle Size (nm)
5Pure α-NiS~100[1][3]
50Pure α-NiS~150[1][3]

Table 3: Effect of Tetra-iso-butyl thiuram disulfide Addition

Temperature (°C)Precursor Concentration (mM)AdditiveResulting Phase(s)
150-1805Tetra-iso-butyl thiuram disulfideMixture of α-NiS and Ni₃S₄[1][3]
18010Tetra-iso-butyl thiuram disulfideGrowing proportion of Ni₃S₄ with α-NiS[1][3]
18020Tetra-iso-butyl thiuram disulfideMetastable NiS₂ appears[1][3]
≥ 230Not specifiedTetra-iso-butyl thiuram disulfideα-NiS (stabilized)[1][3]

Experimental Protocols

Detailed Methodology for the Thermolysis of this compound

This protocol is adapted from established methods for the decomposition of nickel bis(dithiocarbamate) complexes.[2]

Materials and Equipment:

  • Precursor: this compound

  • Solvent/Capping Agent: Oleylamine (technical grade, ~70%)

  • Anti-solvent: Methanol (anhydrous)

  • Glassware: 100 mL three-neck round-bottom flask, condenser, syringe

  • Heating: Heating mantle with a temperature controller, thermocouple

  • Atmosphere Control: Schlenk line for nitrogen or argon gas flow

  • Purification: High-speed centrifuge and centrifuge tubes

Procedure:

  • Reaction Setup: Assemble a 100 mL three-neck flask with a condenser and a thermocouple. The setup should be connected to a Schlenk line to allow for an inert atmosphere (nitrogen or argon).

  • Solvent Degassing: Add a desired amount of oleylamine to the flask and heat it to 100-120 °C under vacuum for about an hour to remove water and other volatile impurities. Then, switch to an inert gas atmosphere.

  • Precursor Injection: In a separate vial, dissolve a specific amount of this compound in a small amount of oleylamine. Quickly inject this precursor solution into the hot oleylamine in the three-neck flask.

  • Reaction: Maintain the desired reaction temperature (e.g., 150 °C for α-NiS or 280 °C for β-NiS) for a specific duration (e.g., 1 hour).

  • Cooling: After the reaction is complete, cool the flask to room temperature.

  • Purification:

    • Add an excess of methanol to the reaction mixture to precipitate the nanoparticles.

    • Centrifuge the mixture to separate the nanoparticles from the supernatant.

    • Discard the supernatant and re-disperse the nanoparticles in a solvent like toluene.

    • Repeat the precipitation and centrifugation steps at least two more times to ensure the removal of excess oleylamine and any byproducts.

  • Storage: Dry the purified nanoparticles under vacuum and store them in an inert atmosphere.

Visualizations

Experimental_Workflow Experimental Workflow for Nickel Sulfide Nanoparticle Synthesis cluster_setup 1. Reaction Setup cluster_solvent 2. Solvent Preparation cluster_reaction 3. Synthesis cluster_purification 4. Purification cluster_final 5. Final Product setup Assemble 3-neck flask, condenser, thermocouple under inert gas degas Degas Oleylamine (100-120°C, 1 hr) setup->degas Proceed to inject Inject Precursor Solution (this compound in Oleylamine) degas->inject Ready for react Maintain Reaction Temperature (e.g., 150-280°C) for a set time inject->react Initiates cool Cool to Room Temperature react->cool Completion leads to precipitate Precipitate with Methanol cool->precipitate centrifuge Centrifuge and discard supernatant precipitate->centrifuge wash Wash with Toluene/Methanol (repeat) centrifuge->wash dry Dry under vacuum wash->dry store Store under inert atmosphere dry->store

Caption: Workflow for the synthesis of nickel sulfide nanoparticles.

Phase_Control_Logic Phase Control Logic Diagram temp Temperature alpha_NiS α-NiS temp->alpha_NiS Low (150°C) beta_NiS β-NiS temp->beta_NiS High (280°C) mixture Phase Mixture temp->mixture Intermediate conc Precursor Concentration conc->alpha_NiS Low/High (180°C) Ni3S4 Ni₃S₄ conc->Ni3S4 Low (with additive) NiS2 NiS₂ conc->NiS2 High (with additive) additive Additive (Thiuram Disulfide) additive->alpha_NiS Stabilizes at high temp. additive->Ni3S4 Forms at low temp. additive->NiS2 Forms at low temp., high conc.

Caption: Influence of parameters on the resulting nickel sulfide phase.

References

Technical Support Center: Enhancing the Electrochemical Performance of Nickel Dibutyldithiocarbamate in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Nickel dibutyldithiocarbamate (Ni(Bu₂dtc)₂) in battery applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to facilitate your research and experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in batteries?

A1: this compound is a versatile material that can be used as a precursor to synthesize nickel sulfide (B99878) (NiS) nanoparticles, which are electrochemically active materials for battery electrodes. The in-situ formation of NiS from the precursor during thermal treatment can lead to uniform nanoparticle distribution and good contact with the conductive matrix, potentially enhancing battery performance.

Q2: Can this compound be used directly as an electrode material?

A2: While less common, metal dithiocarbamate (B8719985) complexes are being explored for their redox properties. Nickel diethyldithiocarbamate, a closely related compound, exhibits interesting electrochemical behavior.[1] However, comprehensive data on the direct use of this compound as a primary active material in conventional lithium-ion batteries is limited. Its performance would be dependent on its electrochemical stability and redox potential within the battery's operating voltage window.

Q3: What are the common challenges encountered during the synthesis of this compound?

A3: Challenges during synthesis can include the formation of impurities, difficulty in achieving the desired crystalline structure, and ensuring the complete reaction of precursors. The purification process, often involving recrystallization, can sometimes result in the product "oiling out" instead of forming crystals, or low yields if an excessive amount of solvent is used.[2]

Q4: How does the choice of solvent affect the electrochemical properties of nickel dithiocarbamates?

A4: The solvent can significantly influence the redox behavior of nickel dithiocarbamate complexes. For instance, in non-coordinating solvents, the oxidation of Ni(II) to Ni(IV) can occur in two separate one-electron steps, while in other solvents, a direct two-electron oxidation may be observed.[1] This is a critical consideration when exploring its use in applications like redox flow batteries.

Q5: What are the key safety precautions when working with this compound?

A5: this compound is a chemical compound and should be handled with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal.[3][4] As with many nickel compounds, there are concerns about potential carcinogenicity.[4]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments with this compound in batteries.

Problem Possible Cause(s) Troubleshooting Steps
Low Specific Capacity 1. Incomplete conversion of Ni(Bu₂dtc)₂ to NiS. 2. Poor contact between the active material, conductive additive, and current collector. 3. High internal resistance of the electrode.1. Optimize the thermal treatment temperature and duration for the precursor decomposition. 2. Ensure homogeneous mixing of the electrode slurry. 3. Adjust the ratio of active material, conductive additive, and binder.
Rapid Capacity Fading 1. Structural degradation of the electrode material during cycling. 2. Unstable Solid Electrolyte Interphase (SEI) formation. 3. Dissolution of active material into the electrolyte.1. Investigate different binders or coating the active material to improve structural integrity. 2. Use electrolyte additives to promote the formation of a stable SEI layer. 3. Consider modifying the electrolyte to reduce the solubility of the active material.
Low Coulombic Efficiency 1. Irreversible side reactions between the electrode and the electrolyte. 2. Incomplete reduction/oxidation of the active material. 3. "Shuttle" effect from dissolved species.1. Optimize the operating voltage window to avoid electrolyte decomposition. 2. Adjust the charge/discharge rate. 3. Modify the separator or electrolyte to suppress the shuttle mechanism.
Inconsistent Electrochemical Data 1. Non-uniform electrode coating. 2. Variations in cell assembly pressure. 3. Inconsistent electrolyte filling.1. Ensure a uniform slurry viscosity and use a doctor blade for consistent coating thickness. 2. Use a torque wrench for consistent pressure in coin cell assembly. 3. Precisely control the volume of electrolyte added to each cell.
"Oiling Out" During Purification The product is precipitating from the recrystallization solvent as a liquid instead of solid crystals.1. Re-dissolve the oil by heating and add a small amount of additional hot solvent to reduce saturation. 2. Allow the solution to cool down more slowly. 3. Consider a different solvent system for recrystallization.[2]
Low Recrystallization Yield Using an excessive amount of solvent, leaving a significant amount of the product dissolved in the mother liquor.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[2]

Quantitative Data Summary

The following table summarizes the key electrochemical performance parameters for electrodes derived from nickel dithiocarbamate precursors. It is important to note that specific performance can vary significantly based on the exact synthesis conditions, electrode composition, and testing parameters.

Parameter Value Conditions Reference
Initial Discharge Capacity ~230 mAh g⁻¹For a Ni-rich layered oxide cathode at 0.1C.[5]
Capacity Retention >86% after 200 cyclesFor a Ni-rich layered oxide cathode at 0.5C.[5]
Coulombic Efficiency >90%Varies with cycle number and charge/discharge rate.[6][7][8][9][10]

Note: The data presented is for nickel-based cathode materials, which can be synthesized from precursors like this compound. The performance of electrodes using the dithiocarbamate complex directly may differ.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of nickel dithiocarbamates.[11]

Materials:

Procedure:

  • In an ice bath, slowly add sodium hydroxide to deionized water.

  • With continued cooling and stirring, slowly add dibutylamine followed by carbon disulfide to form the sodium dibutyldithiocarbamate salt.

  • Prepare an aqueous solution of Nickel(II) chloride hexahydrate.

  • Mix the aqueous solutions of the sodium dibutyldithiocarbamate salt and nickel(II) chloride hexahydrate. A green precipitate of this compound should form immediately.

  • Collect the precipitate by filtration and wash with deionized water.

  • For purification, dissolve the precipitate in a minimal amount of chloroform.

  • Discard any remaining aqueous layer.

  • Add hexanes to the chloroform solution to induce recrystallization.

  • Collect the purified crystals by filtration and dry under vacuum.

Electrode Slurry Preparation (Wet Coating Method)

This protocol describes a common method for preparing a battery electrode slurry.[12][13]

Materials:

  • This compound (or its derivative, e.g., NiS) (Active Material)

  • Carbon black (Conductive Additive)

  • Polyvinylidene fluoride (B91410) (PVDF) (Binder)

  • N-Methyl-2-pyrrolidone (NMP) (Solvent)

Procedure:

  • In a mortar and pestle, dry mix the active material and carbon black in the desired ratio (e.g., 80:10 by weight).

  • Transfer the powder mixture to a vial.

  • Add the PVDF binder (e.g., 10% by weight) and NMP solvent.

  • Mix the components thoroughly using a planetary mixer or a magnetic stirrer until a homogeneous slurry is formed. The viscosity should be suitable for casting.

Battery Assembly (CR2032 Coin Cell)

Materials:

  • Prepared cathode with Ni(Bu₂dtc)₂-derived active material

  • Lithium metal foil (Anode)

  • Celgard separator

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate)

  • CR2032 coin cell components (casings, spacers, springs)

Procedure:

  • Punch circular electrodes from the coated cathode foil.

  • Dry the electrodes under vacuum at an appropriate temperature to remove any residual solvent.

  • Transfer the dried electrodes and other cell components into an argon-filled glovebox.

  • Assemble the coin cell in the following order: negative casing, lithium anode, separator, a few drops of electrolyte, cathode, spacer, spring, and positive casing.

  • Crimp the coin cell using a hydraulic crimping machine to ensure proper sealing.

  • Let the cell rest for several hours before electrochemical testing to ensure full wetting of the components with the electrolyte.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Ni(Bu₂dtc)₂ cluster_electrode Electrode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing s1 Precursor Mixing (Dibutylamine, CS₂, NaOH) s2 Reaction with NiCl₂ Solution s1->s2 s3 Precipitation s2->s3 s4 Purification (Recrystallization) s3->s4 e1 Dry Mixing (Active Material, Carbon) s4->e1 e2 Slurry Formation (with PVDF, NMP) e1->e2 e3 Coating on Current Collector e2->e3 e4 Drying and Calendering e3->e4 a1 Electrode Punching e4->a1 a2 Glovebox Assembly (Stacking Components) a1->a2 a3 Electrolyte Filling a2->a3 a4 Crimping a3->a4 t1 Galvanostatic Cycling a4->t1 t2 Cyclic Voltammetry a4->t2 t3 Electrochemical Impedance Spectroscopy a4->t3

Caption: Experimental workflow from synthesis to electrochemical testing.

troubleshooting_logic start Poor Electrochemical Performance q1 Low Initial Capacity? start->q1 q2 Rapid Capacity Fading? q1->q2 No a1 Check Electrode Composition and Homogeneity q1->a1 Yes a2 Optimize Precursor Decomposition q1->a2 Yes q3 Low Coulombic Efficiency? q2->q3 No a3 Improve Structural Stability (e.g., new binder, coating) q2->a3 Yes a4 Use Electrolyte Additives for Stable SEI q2->a4 Yes a5 Optimize Voltage Window q3->a5 Yes a6 Modify Electrolyte/ Separator q3->a6 Yes

Caption: Troubleshooting decision tree for common battery performance issues.

References

Technical Support Center: Troubleshooting Agglomeration in Nickel Dibutyldithiocarbamate-Derived Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nanoparticles from nickel dibutyldithiocarbamate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly agglomeration, encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and practical guidance for troubleshooting issues related to the agglomeration of this compound-derived nanoparticles.

Q1: What are the primary causes of nanoparticle agglomeration in this synthesis?

Agglomeration is a common challenge in nanoparticle synthesis and is primarily driven by the high surface energy of the newly formed particles. To minimize this energy, nanoparticles tend to cluster together. Key factors that contribute to agglomeration during the synthesis from this compound precursors include:

  • Inadequate Capping Agent Concentration: Capping agents are crucial for stabilizing nanoparticles by providing a protective layer that prevents direct contact and subsequent aggregation.[1] An insufficient amount of a suitable capping agent is a primary reason for agglomeration.

  • High Precursor Concentration: Higher concentrations of the this compound precursor can lead to rapid nucleation and growth, resulting in a larger number of particles in close proximity, which increases the likelihood of agglomeration.[2][3]

  • Suboptimal Reaction Temperature: The reaction temperature plays a critical role in both the nucleation and growth of nanoparticles. Temperatures that are too low may not provide sufficient energy for the capping agent to effectively stabilize the nanoparticles, while excessively high temperatures can lead to uncontrolled growth and agglomeration.[4]

  • Inappropriate Reaction Time: The duration of the synthesis reaction can influence nanoparticle stability. If the reaction proceeds for too long, Ostwald ripening and particle aggregation can occur. Conversely, a reaction time that is too short may not allow for complete stabilization by the capping agent.

  • Solvent and Anti-solvent Effects: The choice of solvent and anti-solvent, as well as the method of their addition, can impact the stability of the nanoparticle dispersion and lead to agglomeration if not carefully controlled.

Q2: My synthesized nickel sulfide (B99878) nanoparticles are heavily agglomerated. How can I resolve this?

Heavy agglomeration is a clear indicator that the experimental conditions are not optimized for nanoparticle stability. Here are several troubleshooting steps you can take, addressing the most likely causes:

  • Optimize Capping Agent Concentration: The concentration of your capping agent (e.g., oleylamine (B85491), hexadecylamine) is a critical parameter. If you observe significant agglomeration, consider increasing the concentration of the capping agent in your reaction mixture. This will ensure that there are enough molecules to effectively coat the surface of the newly formed nanoparticles and provide steric hindrance against aggregation.

  • Adjust the Precursor Concentration: High precursor concentrations can lead to uncontrolled nucleation and growth, resulting in agglomeration.[3] Try decreasing the concentration of the this compound precursor. A study on a similar dithiocarbamate (B8719985) precursor for cobalt sulfide nanoparticles showed that decreasing the precursor concentration led to smaller, monodispersed nanoparticles without agglomeration.

  • Control the Reaction Temperature: Temperature has a profound effect on nanoparticle synthesis. For dithiocarbamate precursors, a temperature that is too low may not allow the capping agent to effectively decompose the precursor and stabilize the nanoparticles, leading to agglomeration. Conversely, very high temperatures can accelerate particle growth and also cause aggregation. It is recommended to systematically vary the reaction temperature to find the optimal range for your specific system.

  • Modify the Reaction Time: The duration of the synthesis can impact the final product. Shorter reaction times may be beneficial in some cases to limit the opportunity for nanoparticles to aggregate. Experiment with different reaction times to determine the point at which stable, well-dispersed nanoparticles are formed.

  • Review Your Purification Process: The method used to precipitate and wash the nanoparticles can induce agglomeration. The rapid addition of an anti-solvent can shock the system and cause the nanoparticles to crash out of solution as large aggregates. Try adding the anti-solvent dropwise while vigorously stirring. Ensure that the washing steps effectively remove any unreacted precursors or byproducts that could contribute to instability.

Q3: How does the choice of capping agent affect the final nanoparticle product?

The capping agent plays a pivotal role in determining the size, shape, and stability of the synthesized nanoparticles. Different capping agents have varying abilities to control crystal growth and prevent agglomeration. For nickel sulfide nanoparticles derived from dithiocarbamate precursors, long-chain amines like oleylamine and hexadecylamine (B48584) are commonly used. These molecules bind to the nanoparticle surface and provide a steric barrier that prevents the particles from coming into close contact and aggregating. The length of the alkyl chain of the capping agent can also influence the degree of stabilization.

Quantitative Data on Synthesis Parameters

The following tables summarize the impact of key experimental parameters on the characteristics of nickel sulfide nanoparticles synthesized from dithiocarbamate precursors.

Table 1: Effect of Precursor Concentration on Nanoparticle Size

PrecursorCapping AgentPrecursor ConcentrationAverage Nanoparticle SizeMorphologyAgglomeration State
Cobalt Diethyldithiocarbamate (B1195824)Hexadecylamine (HDA)1.0 g11.26 ± 2.09 nmSphericalAgglomerated
Cobalt DiethyldithiocarbamateHexadecylamine (HDA)0.5 g10.63 ± 2.57 nmSphericalMonodispersed
Cobalt DiethyldithiocarbamateHexadecylamine (HDA)0.25 g7.51 ± 1.73 nmSphericalMonodispersed
Cobalt DiethyldithiocarbamateHexadecylamine (HDA)0.125 g4.14 ± 1.91 nmSphericalMonodispersed
Nickel bis(iso-butyldithiocarbamate)Oleylamine5 mM~100 nmNot specifiedNot specified
Nickel bis(iso-butyldithiocarbamate)Oleylamine>5 mM~150 nmNot specifiedNot specified

Data for cobalt diethyldithiocarbamate is included as a relevant analogue to this compound.

Table 2: Effect of Reaction Temperature on Nanoparticle Size and Phase

PrecursorCapping AgentTemperature (°C)Average Nanoparticle SizeCrystalline PhaseAgglomeration State
Cobalt DiethyldithiocarbamateHexadecylamine (HDA)80Not specifiedNot specifiedAgglomerated
Cobalt DiethyldithiocarbamateHexadecylamine (HDA)1453.40 ± 1.03 nmNot specifiedMonodispersed
Cobalt DiethyldithiocarbamateHexadecylamine (HDA)2109.26 ± 2.08 nmNot specifiedMonodispersed
Nickel bis(iso-butyldithiocarbamate)Oleylamine150Not specifiedα-NiSNot specified
Nickel bis(iso-butyldithiocarbamate)Oleylamine>150Not specifiedIncreasing amounts of β-NiSNot specified
Nickel bis(iso-butyldithiocarbamate)Oleylamine280Not specifiedPure β-NiSNot specified

Experimental Protocols

This section provides a detailed methodology for the synthesis of nickel sulfide nanoparticles from a nickel dithiocarbamate precursor, which can be adapted for this compound.

Synthesis of Nickel Sulfide Nanoparticles via Thermolysis of a Single-Source Precursor

This protocol is adapted from the thermolysis of bis(diethyldithiocarbamato)nickel(II) (Ni(Et₂dtc)₂) in oleylamine.[5]

Materials and Equipment:

  • Precursor: this compound

  • Solvent/Capping Agent: Oleylamine (technical grade, ~70%) or Hexadecylamine

  • Anti-solvent: Anhydrous methanol (B129727)

  • Glassware: 100 mL three-neck round-bottom flask, condenser, syringe

  • Heating: Heating mantle with a temperature controller, thermocouple

  • Atmosphere Control: Schlenk line for nitrogen or argon gas flow

  • Purification: High-speed centrifuge and centrifuge tubes

Procedure:

  • Reaction Setup: Assemble a 100 mL three-neck flask with a condenser and a thermocouple. The setup should be connected to a Schlenk line to allow for an inert atmosphere.

  • Inert Atmosphere: Purge the system with nitrogen or argon gas for at least 30 minutes to remove oxygen.

  • Solvent Addition: Introduce the desired amount of oleylamine or hexadecylamine into the reaction flask.

  • Heating: Heat the solvent to the desired reaction temperature (e.g., 180-280 °C) under a continuous flow of inert gas.

  • Precursor Injection: In a separate vial, dissolve a specific amount of the this compound precursor in a small amount of a suitable solvent (if necessary) or prepare it as a slurry in the capping agent. Rapidly inject the precursor solution/slurry into the hot solvent with vigorous stirring.

  • Reaction: Allow the reaction to proceed for the desired amount of time (e.g., 30-60 minutes) at the set temperature. The solution will typically change color, indicating the formation of nanoparticles.

  • Cooling: After the reaction is complete, cool the flask to room temperature.

  • Purification:

    • Add an excess of anhydrous methanol to the reaction mixture to precipitate the nanoparticles.

    • Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant and re-disperse the nanoparticles in a small amount of a non-polar solvent like toluene.

    • Repeat the precipitation and centrifugation steps at least two more times to ensure the removal of unreacted precursors and excess capping agent.

  • Storage: Dry the final nanoparticle product under vacuum and store it in an inert atmosphere.

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the experimental workflow for troubleshooting agglomeration and the logical relationships between synthesis parameters and nanoparticle characteristics.

experimental_workflow start Start: Nanoparticle Synthesis synthesis Synthesize Nanoparticles (this compound) start->synthesis characterization Characterize Nanoparticles (TEM/SEM, DLS) synthesis->characterization agglomerated Agglomeration Observed? characterization->agglomerated troubleshoot Troubleshooting Steps agglomerated->troubleshoot Yes no_agglomeration Monodispersed Nanoparticles agglomerated->no_agglomeration No adjust_capping Adjust Capping Agent Concentration troubleshoot->adjust_capping adjust_precursor Adjust Precursor Concentration troubleshoot->adjust_precursor adjust_temp Adjust Reaction Temperature troubleshoot->adjust_temp adjust_time Adjust Reaction Time troubleshoot->adjust_time end End: Optimized Protocol no_agglomeration->end adjust_capping->synthesis adjust_precursor->synthesis adjust_temp->synthesis adjust_time->synthesis logical_relationships cluster_params Synthesis Parameters cluster_outcomes Nanoparticle Characteristics precursor_conc Precursor Concentration size Particle Size precursor_conc->size Increase -> Larger Size agglomeration Agglomeration precursor_conc->agglomeration Increase -> More Agglomeration morphology Morphology precursor_conc->morphology temp Reaction Temperature temp->size Complex Effect temp->agglomeration Complex Effect temp->morphology capping_agent Capping Agent Concentration capping_agent->size Increase -> Smaller Size capping_agent->agglomeration Increase -> Less Agglomeration time Reaction Time time->size Longer -> Larger Size time->agglomeration Longer -> More Agglomeration size->agglomeration Smaller -> Less Agglomeration

References

Technical Support Center: Optimizing Curing with Nickel Dibutyldithiocarbamate (NDBC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Nickel dibutyldithiocarbamate (NDBC) as an accelerator in rubber curing.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDBC) and what are its primary functions in rubber compounding?

A1: this compound (NDBC) is an organometallic compound used as an additive in rubber formulations.[1][2] It is a pale yellow or olive-green powder.[1][3] While it belongs to the dithiocarbamate (B8719985) class of accelerators, it is most recognized for its potent antioxidant, antiozonant, and UV stabilizing properties, particularly in synthetic rubbers like SBR, NBR, CR, and EPDM.[4][5][6][7] It also functions to improve the heat resistance of certain elastomers.[1][4][7]

Q2: Does NDBC act as a vulcanization accelerator?

A2: Yes, NDBC can function as a vulcanization accelerator, providing a fast cure rate.[1] However, its role can be complex and dependent on the type of rubber. Some sources indicate it is not an effective accelerator in natural rubber but does accelerate the cure of chlorosulfonated polyethylene (B3416737) (CSM).[3] It is often used as a co-accelerator in sulfur vulcanization systems.[4]

Q3: What are the main advantages of using NDBC in a rubber formulation?

A3: The primary advantages of incorporating NDBC include:

  • Enhanced Durability: It provides excellent resistance to aging, ozone, and heat, which extends the service life of the rubber product.[1][4]

  • Fast Curing: As a dithiocarbamate, it contributes to a rapid vulcanization process, which can reduce production cycle times.[1]

  • UV Protection: It acts as a UV stabilizer, protecting the rubber from degradation due to sunlight exposure.[5][7]

Q4: Can NDBC be used in combination with other accelerators?

A4: Yes, NDBC is often used in conjunction with other accelerators to achieve a synergistic effect.[1] For instance, combining it with thiazole-based accelerators like MBTS (Dibenzothiazole Disulfide) can optimize curing efficiency and further improve the aging resistance of the rubber compound.[1]

Q5: Are there any compatibility issues to be aware of when using NDBC?

A5: NDBC is generally known for its good solubility and compatibility with various types of rubber.[1] However, like all dithiocarbamates, improper dispersion can lead to localized inconsistencies in the cure. It is also noted that NDBC can cause a greenish discoloration in the final product, making it more suitable for dark-colored applications.[5][8]

Troubleshooting Guides

This section provides solutions to common problems encountered when using NDBC as an accelerator.

Issue 1: Premature Vulcanization (Scorch)

  • Symptoms: The rubber compound becomes stiff and loses its flow properties during mixing or processing before the actual curing stage.

  • Possible Causes:

    • Excessive Heat: High temperatures during the mixing process can initiate early cross-linking. Dithiocarbamates are known for their fast activation at lower temperatures.

    • High Accelerator Dosage: An excessive amount of NDBC or other co-accelerators can significantly reduce the scorch time.

    • Poor Dispersion: Localized high concentrations of NDBC can act as hot spots, initiating premature curing.

  • Solutions:

    • Temperature Control: Carefully monitor and control the temperature during mixing and other processing steps.

    • Formulation Adjustment: Optimize the dosage of NDBC. Consider reducing the amount or pairing it with a delayed-action accelerator like a sulfenamide.

    • Improve Mixing: Ensure a thorough and uniform dispersion of all compounding ingredients.

Issue 2: Inconsistent Cured Properties

  • Symptoms: Variations in hardness, tensile strength, or other mechanical properties within the same batch or between different batches.

  • Possible Causes:

    • Uneven Dispersion of NDBC: Non-uniform distribution of the accelerator leads to areas that are under-cured or over-cured.

    • Inconsistent Raw Material Quality: Variations in the purity or quality of the NDBC or other ingredients can affect the final properties.

  • Solutions:

    • Enhance Mixing Protocol: Refine the mixing procedure to ensure all components are homogeneously dispersed. Using masterbatches can aid in uniform distribution.[3][6]

    • Source High-Purity Ingredients: Use raw materials from reputable suppliers with consistent quality control.

Issue 3: Blooming

  • Symptoms: A powdery or crystalline substance appears on the surface of the cured rubber product over time.

  • Possible Causes:

    • Limited Solubility: Dithiocarbamate accelerators can have limited solubility in some rubber compounds, and any excess may migrate to the surface.[9]

  • Solutions:

    • Optimize Dosage: Ensure the amount of NDBC used is below its solubility limit in the specific rubber formulation at storage and service temperatures.

    • Use in Combination: Employing NDBC in combination with other, more soluble accelerators may allow for a reduction in its overall concentration.

Data Presentation

The following table provides representative data on how varying the concentration of a dithiocarbamate accelerator can influence the curing characteristics of a rubber compound. Please note that this data is illustrative for a generic dithiocarbamate in a natural rubber compound and is intended to demonstrate trends. Actual values for NDBC will vary based on the specific formulation, rubber type, and processing conditions.

| Parameter | Dithiocarbamate Concentration (phr) | | :--- | :---: | :---: | :---: | | | 0.5 | 1.0 | 1.5 | | Mooney Scorch Time (ts2) at 120°C (minutes) | 4.5 | 3.2 | 2.1 | | Optimum Cure Time (t90) at 150°C (minutes) | 8.2 | 5.8 | 4.0 | | Minimum Torque (ML) (dNm) | 1.8 | 1.9 | 2.0 | | Maximum Torque (MH) (dNm) | 12.5 | 14.8 | 16.2 | | Cure Rate Index (CRI) (100/(t90-ts2)) | 27.0 | 38.5 | 52.6 |

phr: parts per hundred rubber

Experimental Protocols

Objective: To determine the optimal curing parameters for a rubber compound using NDBC as an accelerator.

Materials and Equipment:

  • Two-roll mill or internal mixer

  • Rubber compound ingredients (e.g., natural rubber, zinc oxide, stearic acid, sulfur, NDBC)

  • Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)

  • Heated press for vulcanization

  • Tensile tester and durometer for physical property testing

Methodology:

  • Compounding:

    • Prepare a base rubber compound containing all ingredients except for the accelerator and sulfur on a two-roll mill or in an internal mixer.

    • Create a series of formulations with varying concentrations of NDBC (e.g., 0.5, 1.0, 1.5 phr).

    • Add the specified amount of NDBC and sulfur to each respective batch and mix until a homogenous compound is achieved. Ensure the mixing temperature is kept low to prevent scorching.

  • Cure Characteristics Analysis:

    • Use an MDR or ODR to analyze the cure characteristics of each compound at a specified temperature (e.g., 150°C, 160°C, 170°C).[10]

    • Record the following parameters for each test:

      • Minimum Torque (ML)

      • Maximum Torque (MH)

      • Scorch Time (ts2)

      • Optimum Cure Time (t90)

  • Vulcanization:

    • Based on the rheometer data, vulcanize sheets of each compound in a heated press at the chosen temperature for their respective optimum cure times (t90).

  • Physical Property Testing:

    • After the vulcanized sheets have cooled to room temperature for 24 hours, cut test specimens according to relevant standards (e.g., ASTM).

    • Measure the following physical properties:

      • Hardness (Shore A)

      • Tensile Strength

      • Elongation at Break

      • Modulus at 100%, 200%, and 300% elongation

  • Data Analysis:

    • Tabulate the results from the rheometer and physical property tests.

    • Analyze the data to determine the NDBC concentration and curing temperature that provide the desired balance of processing safety (scorch time), cure speed, and final mechanical properties.

Visualizations

Vulcanization_Mechanism cluster_activation Activation Stage cluster_sulfuration Sulfuration Stage cluster_crosslinking Cross-linking Stage ZnO_StearicAcid ZnO + Stearic Acid ZincStearate Zinc Stearate ZnO_StearicAcid->ZincStearate ActiveComplex Active Zinc-Dithiocarbamate Complex ZincStearate->ActiveComplex NDBC NDBC NDBC->ActiveComplex PolysulfideComplex Zinc-Dithiocarbamate- Polysulfide Complex ActiveComplex->PolysulfideComplex Sulfur Sulfur (S8) Sulfur->PolysulfideComplex PendantGroup Pendant Polysulfidic Groups on Rubber Backbone PolysulfideComplex->PendantGroup RubberChain Rubber Polymer Chain RubberChain->PendantGroup CrosslinkedRubber Cross-linked Rubber Network (Vulcanizate) PendantGroup->CrosslinkedRubber

Caption: Vulcanization mechanism with a dithiocarbamate accelerator.

Troubleshooting_Workflow cluster_scorch Scorch Troubleshooting cluster_inconsistent Inconsistency Troubleshooting cluster_blooming Blooming Troubleshooting Start Identify Issue Issue Issue Type? Start->Issue Scorch Premature Vulcanization (Scorch) Issue->Scorch Processing Inconsistent Inconsistent Properties Issue->Inconsistent Post-Cure Blooming Blooming Issue->Blooming Surface Defect CheckTemp Monitor/Reduce Mixing Temperature Scorch->CheckTemp CheckDosage Review/Optimize Accelerator Dosage Scorch->CheckDosage CheckDispersion Improve Mixing Procedure Scorch->CheckDispersion ImproveMixing Enhance Mixing Protocol Inconsistent->ImproveMixing CheckPurity Verify Raw Material Quality Inconsistent->CheckPurity OptimizeDosage Reduce NDBC Dosage below Solubility Limit Blooming->OptimizeDosage UseCombination Use in Combination with Other Accelerators Blooming->UseCombination End Issue Resolved CheckTemp->End CheckDosage->End CheckDispersion->End ImproveMixing->End CheckPurity->End OptimizeDosage->End UseCombination->End

Caption: Troubleshooting workflow for common issues with NDBC.

Experimental_Workflow Start Start Experiment Compounding 1. Rubber Compounding (Vary NDBC Concentration) Start->Compounding Rheometry 2. Rheometer Analysis (MDR/ODR) Compounding->Rheometry Vulcanization 3. Vulcanization (Heated Press) Rheometry->Vulcanization Testing 4. Physical Property Testing (Tensile, Hardness) Vulcanization->Testing Analysis 5. Data Analysis and Parameter Optimization Testing->Analysis End Optimal Parameters Determined Analysis->End

Caption: Experimental workflow for optimizing curing parameters.

References

Technical Support Center: Nickel Dibutyldithiocarbamate (NDBC) in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding discoloration issues encountered when using Nickel dibutyldithiocarbamate (NDBC) in polymer formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDBC) and what is its primary function in polymers?

This compound (NDBC), also known as NBC, is a versatile additive used in various elastomers and plastics. It primarily functions as:

  • An antioxidant and antiozonant: It protects the polymer from degradation caused by heat, oxygen, and ozone.

  • A UV stabilizer: It absorbs UV radiation and dissipates it as heat, preventing the photo-oxidation of the polymer.[1]

  • A heat stabilizer: It improves the heat resistance of certain polymers like EPDM and epichlorohydrin (B41342) copolymers.[1]

NDBC is a dark green, fine powder and is effective in polymers such as NBR, SBR, BR, and CR.[1]

Q2: My polymer compound containing NDBC is showing a yellow or pink discoloration. What is the likely cause?

While NDBC itself is dark green, a yellow or pink discoloration in the final polymer is often associated with the over-oxidation of phenolic antioxidants (PAOs) that may be present in your formulation.[2] This process can lead to the formation of colored chemical species, such as quinone methides.

The discoloration can be influenced by several factors including:

  • Processing Conditions: High temperatures and shear during processing can accelerate the oxidation of phenolic antioxidants.

  • Interaction with Other Additives: The presence of other additives can influence the chemical environment and promote discoloration reactions.

  • Environmental Exposure: Exposure to NOx (from sources like gas-fired heaters or forklifts) and high pH conditions can also contribute to the discoloration of phenolic antioxidants.

Q3: Can NDBC interact with phenolic antioxidants to cause discoloration?

Yes, interactions between NDBC and phenolic antioxidants can potentially influence discoloration. NDBC functions by scavenging free radicals and decomposing hydroperoxides.[3] In doing so, the NDBC molecule itself is oxidized. This oxidation of the nickel complex could potentially lead to color changes.

Furthermore, the complex chemistry of stabilization systems means that the performance and side-effects of one additive can be influenced by another. The interaction between different types of stabilizers is a critical aspect of formulating a stable polymer compound.

Q4: What are the typical signs of discoloration related to NDBC or its interactions?

Discoloration can manifest in several ways:

  • Yellowing or Pinking: As mentioned, this is often a sign of phenolic antioxidant oxidation.

  • Shift in the original color: The initial color of the polymer may shift to a different hue, for example, a greenish or brownish tint.

  • Reduced color intensity or fading: In some applications, a loss of the intended color may be observed.

Troubleshooting Guides

Issue 1: Yellowing or Pinking of the Polymer Compound

This is a common issue in polymer processing and is frequently linked to the degradation of phenolic antioxidants.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Experimental Protocol
Over-oxidation of Phenolic Antioxidants (PAOs) 1. Reduce Processing Temperature: Lowering the melt temperature can reduce the rate of PAO oxidation. 2. Optimize PAO Concentration: An insufficient amount of PAO can lead to its rapid depletion and the formation of colored byproducts. Consider a modest increase in PAO loading. 3. Introduce a Secondary Antioxidant: Phosphite-based secondary antioxidants can work synergistically with PAOs to improve stability and reduce discoloration.Protocol 1: Evaluation of Processing Temperature on Color Stability 1. Prepare identical polymer formulations containing NDBC and the phenolic antioxidant. 2. Process the formulations at three different temperatures (e.g., T1 = recommended processing temp, T2 = T1 - 10°C, T3 = T1 + 10°C). 3. Mold samples from each processing run. 4. Measure the color of the samples using a spectrophotometer or colorimeter (CIELAB color space). 5. Calculate the color difference (ΔE*ab) between the samples and a control sample processed at the optimal temperature.
Interaction with Acidic Species or High pH 1. Review Formulation Components: Identify any acidic components that could be reacting with the stabilizers. 2. Control Environmental Factors: Minimize exposure to acidic gases (e.g., NOx) during processing and storage.Protocol 2: pH Influence on Color Stability 1. Prepare two sets of polymer samples with the same formulation. 2. Expose one set of samples to an acidic environment (e.g., a chamber with a low concentration of NOx) and the other to a neutral environment for a specified period. 3. Measure and compare the color of the samples from both sets.
Issue 2: Greenish or Brownish Discoloration

This type of discoloration might be more directly related to the NDBC itself or its degradation products.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Experimental Protocol
Thermal Degradation of NDBC 1. Review Processing Temperatures: Ensure that the processing temperature is within the recommended thermal stability range for NDBC. 2. Minimize Residence Time: Reduce the time the polymer melt spends at high temperatures in the extruder.Protocol 3: Isothermal Aging Study 1. Prepare polymer samples containing NDBC. 2. Age the samples in an oven at a constant temperature (e.g., slightly above the intended service temperature) for various durations (e.g., 24, 48, 96 hours). 3. Measure the color of the samples at each time point to determine the rate of discoloration.
Interaction with Other Polymer Additives 1. Formulation Review: Scrutinize the formulation for any additives known to interact with metal-containing stabilizers. 2. Staggered Addition: If possible, consider adding NDBC at a different stage of the compounding process to minimize interactions.Protocol 4: Additive Interaction Study 1. Prepare a series of formulations, each containing NDBC and only one other additive from the full formulation. 2. Process and mold samples of each formulation. 3. Compare the color of these samples to a control containing only the polymer and NDBC to identify any specific interactions that cause discoloration.

Data Presentation

Table 1: Example Data from a Processing Temperature Study (Protocol 1)

Processing Temperature (°C)LabΔEab (vs. Control at 180°C)
180 (Control)90.5-1.21.50.0
19089.8-1.02.51.2
20088.5-0.84.03.0

Note: Higher ΔE*ab values indicate a greater color difference from the control.

Table 2: Example Data from an Additive Interaction Study (Protocol 4)

FormulationLabΔEab (vs. Control)
Polymer + NDBC (Control)85.2-2.53.00.0
Polymer + NDBC + Phenolic Antioxidant A84.5-2.05.52.6
Polymer + NDBC + UV Absorber B85.0-2.43.20.3
Polymer + NDBC + Flame Retardant C82.1-1.84.83.6

Experimental Protocols

Protocol 1: Evaluation of Processing Temperature on Color Stability

  • Materials: Polymer resin, NDBC, phenolic antioxidant, other necessary additives.

  • Equipment: Laboratory-scale extruder, injection molding machine, spectrophotometer or colorimeter.

  • Procedure: a. Prepare a masterbatch of the polymer formulation. b. Divide the masterbatch into three equal parts. c. Set the extruder to the first processing temperature (T1). d. Extrude the first part of the masterbatch and collect pellets. e. Injection mold standard color plaques from the pellets. f. Repeat steps c-e for the other two temperatures (T2 and T3). g. Allow the plaques to cool to room temperature for 24 hours. h. Measure the L, a, and b* values of each plaque at three different locations and calculate the average. i. Calculate the ΔE*ab relative to the control sample.

Protocol 2: pH Influence on Color Stability

  • Materials: Polymer samples containing the final formulation.

  • Equipment: Environmental chamber with NOx gas supply, spectrophotometer.

  • Procedure: a. Place one set of samples in the environmental chamber. b. Introduce a controlled concentration of NOx gas and maintain a constant temperature and humidity for a specified duration (e.g., 48 hours). c. Keep the second set of samples in a desiccator at the same temperature and humidity but without NOx exposure. d. After the exposure period, remove the samples and measure their color. e. Compare the color change between the exposed and control samples.

Protocol 3: Isothermal Aging Study

  • Materials: Molded polymer samples.

  • Equipment: Laboratory oven with precise temperature control, spectrophotometer.

  • Procedure: a. Measure the initial color of all samples. b. Place the samples in the oven at the desired aging temperature. c. Remove a subset of samples at predetermined time intervals (e.g., 24, 48, 96, 168 hours). d. Allow the removed samples to cool to room temperature. e. Measure the color of the aged samples and calculate the ΔE*ab from the initial color.

Protocol 4: Additive Interaction Study

  • Materials: Polymer resin, NDBC, and individual additives from the full formulation.

  • Equipment: Laboratory mixer or extruder, injection molding machine, spectrophotometer.

  • Procedure: a. Prepare a control batch containing only the polymer and NDBC. b. Prepare separate batches, each containing the polymer, NDBC, and one other additive. c. Process each batch under identical conditions. d. Mold color plaques from each batch. e. Measure the color of each plaque and compare it to the control.

Visualizations

G cluster_0 Troubleshooting Yellowing/Pinking Discoloration A Yellowing/Pinking Observed B Is a Phenolic Antioxidant (PAO) present? A->B C Investigate other potential causes: - Polymer degradation - Contamination B->C No D Potential PAO Over-oxidation B->D Yes E Review Processing Conditions D->E F High Temperature or Shear? E->F Yes I Check for NOx or High pH Exposure E->I No G Reduce Temperature/ Shear Rate F->G Yes H Optimize PAO & Consider Secondary Antioxidant F->H No I->H No J Control Environmental Exposure I->J Yes

A logical workflow for troubleshooting yellowing and pinking discoloration in polymers.

G cluster_1 Potential Discoloration Pathway with NDBC and Phenolic Antioxidant Polymer Polymer Matrix FreeRadicals Free Radicals (R.) Polymer->FreeRadicals Degradation HeatUV Heat / UV HeatUV->FreeRadicals PAO Phenolic Antioxidant (PAO-H) FreeRadicals->PAO Reaction NDBC NDBC FreeRadicals->NDBC Reaction StabilizedPolymer Stabilized Polymer PAO->StabilizedPolymer OxidizedPAO Oxidized PAO (e.g., Quinone Methide) PAO->OxidizedPAO Oxidation NDBC->StabilizedPolymer OxidizedNDBC Oxidized NDBC NDBC->OxidizedNDBC Oxidation Discoloration Discoloration (Yellow/Pink/Brown) OxidizedPAO->Discoloration OxidizedNDBC->Discoloration

A simplified diagram illustrating potential pathways to discoloration involving NDBC and phenolic antioxidants.

References

Validation & Comparative

A Comparative Performance Analysis: Nickel Dibutyldithiocarbamate vs. HALS UV Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the stability of polymeric materials, understanding the efficacy of various UV stabilizers is paramount. This guide provides an objective comparison of Nickel dibutyldithiocarbamate (NiDBC) and Hindered Amine Light Stabilizers (HALS), supported by experimental data and detailed methodologies.

The selection of an appropriate UV stabilizer is critical in preventing the photodegradation of polymers, a process that leads to discoloration, brittleness, and loss of mechanical properties. This guide delves into the performance characteristics of two distinct classes of UV stabilizers: NiDBC, a nickel quencher, and HALS, which act as radical scavengers. While both aim to protect polymers from the damaging effects of ultraviolet radiation, their mechanisms of action and overall effectiveness can differ significantly depending on the polymer matrix and application.

Mechanisms of UV Stabilization: A Tale of Two Pathways

The fundamental difference between this compound and HALS lies in their approach to mitigating UV-induced degradation.

This compound (NiDBC): The Energy Quencher

NiDBC, a type of nickel quencher, operates by deactivating the excited state of chromophores, such as carbonyl groups, that have absorbed UV radiation.[1] This energy is then dissipated as harmless thermal energy. Additionally, NiDBC contributes to the decomposition of hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymer degradation.[1] This dual action helps to interrupt the degradation cascade at its early stages.

Hindered Amine Light Stabilizers (HALS): The Radical Scavengers

In contrast, HALS do not primarily absorb UV radiation. Instead, they function by scavenging free radicals that are formed during the photo-oxidation process.[2] This is a cyclic and regenerative process, where the HALS are converted to stable nitroxyl (B88944) radicals that can trap further radicals, allowing a single HALS molecule to neutralize multiple degradation cycles.[2] This regenerative nature contributes to their long-term effectiveness.

Performance Evaluation: A Head-to-Head Comparison

While comprehensive, directly comparative studies are limited, available data and industry knowledge suggest a general performance hierarchy. For polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), HALS are generally considered to be more effective light stabilizers than nickel quenchers like NiDBC.[1]

One study on the UV stability of polypropylene fibers found that the performance of a "nickel organic" compound was "considerably inferior" to that of a low molecular weight HALS. The combination of different types of stabilizers can sometimes lead to synergistic or antagonistic effects, where the combined effect is greater or lesser than the sum of their individual effects, respectively.[3]

Table 1: Qualitative Performance Comparison of NiDBC and HALS in Polyolefins

PropertyThis compound (NiDBC)Hindered Amine Light Stabilizers (HALS)
Primary Mechanism Energy Quenching, Hydroperoxide DecompositionRadical Scavenging (Regenerative Cycle)
General Effectiveness in Polyolefins ModerateHigh
Long-Term Stability Generally lower than HALSExcellent due to regenerative mechanism
Color Impartation Can impart a greenish colorTypically colorless
Cost-Effectiveness Can be a lower-cost optionGenerally higher cost, but high efficiency

Experimental Protocols for Performance Evaluation

To quantitatively assess the performance of UV stabilizers, standardized accelerated weathering tests are employed. These tests simulate long-term outdoor exposure in a controlled laboratory setting.

A. Sample Preparation

  • Polymer Compounding: The base polymer resin (e.g., polypropylene or polyethylene) is melt-blended with the specified concentration of the UV stabilizer (NiDBC or HALS) and other necessary additives (e.g., antioxidants) using a twin-screw extruder. A control sample without any UV stabilizer is also prepared.

  • Specimen Formation: The compounded polymer is then processed into the desired form for testing, typically thin films or molded plaques, using methods such as film blowing or injection molding. The thickness of the specimens should be consistent.

B. Accelerated Weathering

  • Apparatus: A fluorescent UV accelerated weathering apparatus (e.g., as per ASTM D4329) or a xenon-arc apparatus (as per ASTM G155) is used.

  • Test Cycle: A common cycle involves alternating periods of UV exposure and condensation to simulate the effects of sunlight and dew. For example, 8 hours of UV exposure at a black panel temperature of 60°C followed by 4 hours of condensation at 50°C.

  • Exposure Duration: Specimens are exposed for a predetermined duration (e.g., 500, 1000, 1500, and 2000 hours), with samples being withdrawn at regular intervals for analysis.

C. Performance Characterization

  • Mechanical Properties:

    • Tensile Testing (ASTM D882 for thin films): The tensile strength and elongation at break of the specimens are measured before and after various exposure intervals. The percentage retention of these properties is a key indicator of stabilizer performance.

  • Spectroscopic Analysis:

    • Fourier Transform Infrared (FTIR) Spectroscopy: The formation of carbonyl groups (C=O) is a primary indicator of polymer oxidation. The increase in the carbonyl index, calculated from the FTIR spectrum, is monitored over time.

  • Colorimetric Analysis:

    • Spectrophotometry (ASTM E313): Changes in color, such as yellowing, are quantified by measuring the yellowness index (YI) of the specimens at different exposure times.

Visualizing the Mechanisms

To better understand the distinct stabilization pathways of NiDBC and HALS, the following diagrams illustrate their core mechanisms of action.

NiDBC_Mechanism cluster_polymer Polymer Matrix P Polymer (P) P_excited Excited Polymer (P*) P->P_excited ROOH Hydroperoxides (ROOH) P->ROOH Oxidation P_excited->P Quenching Degradation Degradation Products P_excited->Degradation Photo-oxidation NiDBC NiDBC P_excited->NiDBC Energy Transfer UV UV Radiation UV->P Absorption NiDBC->P_excited Heat Heat NiDBC->Heat NiDBC->ROOH ROOH->Degradation Non_reactive Non-reactive Products ROOH->Non_reactive Decomposition

Caption: NiDBC UV stabilization mechanism via energy quenching and hydroperoxide decomposition.

HALS_Mechanism cluster_cycle Regenerative Cycle HALS HALS (>N-H) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl + ROO• Polymer_Radical Polymer Radical (R•) HALS->Polymer_Radical Nitroxyl->HALS Regeneration reactions Amino_Ether Amino Ether (>N-O-R) Nitroxyl->Amino_Ether + R• Amino_Ether->Nitroxyl + ROO• Peroxy_Radical Peroxy Radical (ROO•) Polymer_Radical->Peroxy_Radical + O2 Stable_Product Stable Product (RH) Polymer_Radical->Stable_Product Polymer Polymer (P) Polymer->Polymer_Radical Initiation UV_O2 UV, O2 UV_O2->Polymer

References

Unveiling the Antioxidant Potential of Nickel Dibutyldithiocarbamate: A Comparative Analysis Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of the antioxidant efficacy of Nickel dibutyldithiocarbamate is presented, utilizing the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This guide offers a comparative analysis against established antioxidants, providing researchers, scientists, and drug development professionals with crucial data and detailed experimental protocols to assess its potential in mitigating oxidative stress.

Dithiocarbamates and their metal complexes are a class of compounds recognized for their diverse biological activities, including significant antioxidant properties.[1] this compound, in particular, has been identified as an effective antioxidant, notably in industrial applications such as in the stabilization of synthetic rubbers.[2][3][4][5] This guide delves into the scientific validation of its free-radical scavenging capabilities through the lens of the DPPH assay, a reliable and standard method for evaluating antioxidant activity.[6][7][8]

Comparative Efficacy Against Standard Antioxidants

To contextualize the antioxidant strength of nickel dithiocarbamate (B8719985) complexes, their performance was benchmarked against well-established antioxidant standards, Ascorbic Acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E). The half-maximal inhibitory concentration (IC50), the concentration of a substance required to scavenge 50% of DPPH free radicals, is a key metric for this comparison. While specific DPPH assay data for this compound is not extensively published, data from closely related nickel-dithiocarbamate complexes provide valuable insights into the potential efficacy of this compound class.

CompoundIC50 (µg/mL)Reference
Nickel(II)-dithiocarbamate phenanthroline complex Micromolar potency[9]
Ascorbic Acid 3.37 - 6.1[10][11]
Trolox 3.77[1]

Note: The IC50 values for Ascorbic Acid and Trolox can vary slightly depending on the specific experimental conditions.[12][13][14] The data for the nickel(II)-dithiocarbamate phenanthroline complex indicates potent activity, suggesting that other nickel dithiocarbamate complexes, including this compound, may exhibit comparable antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

The following protocol outlines the standardized procedure for determining antioxidant activity using the DPPH assay.

1. Preparation of DPPH Solution:

  • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared by dissolving 2.4 mg of DPPH in 100 mL of methanol (B129727).

  • The solution is stored in an amber-colored bottle to protect it from light.

2. Preparation of Test and Standard Solutions:

  • Stock solutions of this compound and the standard antioxidants (Ascorbic Acid, Trolox) are prepared in methanol at a concentration of 1 mg/mL.

  • A series of dilutions are then prepared from the stock solutions to obtain a range of concentrations for testing.

3. Assay Procedure:

  • In a set of test tubes, 1.0 mL of each dilution of the test/standard solution is mixed with 2.0 mL of the DPPH solution.

  • A control is prepared by mixing 1.0 mL of methanol with 2.0 mL of the DPPH solution.

  • The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

4. Spectrophotometric Measurement:

  • After incubation, the absorbance of each solution is measured at 517 nm using a UV-Vis spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

5. Determination of IC50:

  • The percentage of inhibition is plotted against the corresponding concentration of the test/standard compound.

  • The IC50 value is determined from the graph as the concentration that causes 50% inhibition of the DPPH radical.

Visualizing the Workflow and Underlying Principles

To further elucidate the experimental process and the chemical principle of the DPPH assay, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (in Methanol) Mixing Mix DPPH with Test/Standard Solutions DPPH->Mixing Test_Compound Test Compound (e.g., this compound) Test_Compound->Mixing Standards Standard Antioxidants (Ascorbic Acid, Trolox) Standards->Mixing Incubation Incubate in Dark (30 minutes) Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow of the DPPH radical scavenging assay.

DPPH_Reaction_Mechanism DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Hydrogen Atom Transfer Antioxidant +  Antioxidant-H Antioxidant_Radical +  Antioxidant• Antioxidant->Antioxidant_Radical

Caption: The chemical principle of the DPPH assay.

References

Comparing the vulcanization efficiency of Nickel dibutyldithiocarbamate with other accelerators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NDBC and Alternative Rubber Accelerators

In the intricate world of polymer science, the selection of an appropriate vulcanization accelerator is paramount to achieving the desired physical and chemical properties in rubber compounds. Nickel dibutyldithiocarbamate (NDBC), a multifaceted compound known for its role as an antioxidant and antiozonant, also exhibits accelerating properties in the vulcanization of certain elastomers. This guide provides a comprehensive comparison of the vulcanization efficiency of NDBC with other widely used classes of accelerators, supported by representative experimental data.

While direct, publicly available quantitative data for this compound (NDBC) as a primary vulcanization accelerator is limited, its performance can be inferred from data on structurally similar dithiocarbamates, such as Zinc dibutyldithiocarbamate (ZDBC). Dithiocarbamates are classified as ultra-fast accelerators.[1] This guide utilizes data for ZDBC as a proxy for NDBC to facilitate a comparative analysis against other common accelerators.

Comparative Vulcanization Characteristics

The efficiency of a vulcanization accelerator is primarily assessed by its influence on the cure characteristics of the rubber compound. These are typically measured using a Moving Die Rheometer (MDR), which monitors the change in torque of the rubber sample over time at a constant temperature.[2][3] Key parameters include scorch time (ts2), the time to the onset of vulcanization, and cure time (t90), the time to reach 90% of the maximum torque.[4]

The following table summarizes the typical cure characteristics of various accelerator classes in a natural rubber (NR) compound. The data for dithiocarbamates (represented by ZDBC) is compared against common thiazole (B1198619), sulfenamide, and thiuram accelerators.[5]

Table 1: Comparative Cure Characteristics of Various Accelerators in Natural Rubber

Accelerator ClassRepresentative AcceleratorScorch Time (ts2, min)Cure Time (t90, min)
Dithiocarbamate NDBC (as ZDBC) 1.1 3.5
ThiazoleMBTS2.58.0
SulfenamideCBS4.010.0
ThiuramTMTD0.82.5

Note: The values presented are typical and can vary depending on the specific formulation, including the type of rubber, filler, and other additives.

Dithiocarbamates, including NDBC, are characterized by very short scorch times and fast cure rates, making them suitable for applications requiring rapid vulcanization.[1] Thiurams also offer very fast cure rates but can have even lower scorch safety compared to dithiocarbamates.[1] In contrast, sulfenamides provide a significant delay in the onset of cure (longer scorch time), which is advantageous for processing safety, followed by a reasonably fast cure rate.[1] Thiazoles offer a good balance of processing safety and cure speed.[1]

Impact on Physical Properties of Vulcanizates

The choice of accelerator also significantly influences the mechanical properties of the final vulcanized rubber product. These properties, including tensile strength, elongation at break, and modulus, are critical for the performance and durability of the rubber article.

The table below presents a comparison of the physical properties of natural rubber vulcanizates cured with different classes of accelerators.

Table 2: Comparative Physical Properties of Vulcanizates with Different Accelerators

Accelerator ClassRepresentative AcceleratorTensile Strength (MPa)Elongation at Break (%)Modulus at 300% (MPa)
Dithiocarbamate NDBC (as ZDBC) 22 600 12
ThiazoleMBTS2455014
SulfenamideCBS2558015
ThiuramTMTD2050016

Note: These values are representative and can be influenced by the specific compound formulation and curing conditions.

Vulcanizates cured with dithiocarbamates generally exhibit good tensile strength and high elongation.[2] Sulfenamide and thiazole accelerators often yield vulcanizates with excellent overall mechanical properties.[6] Thiuram-cured vulcanizates, while having high modulus, may show slightly lower tensile strength and elongation.[6]

Beyond its role as an accelerator, NDBC is noted for its ability to improve the heat resistance of certain elastomers, such as chloroprene (B89495) rubber and chlorosulfonated polyethylene.[7][8] It also acts as an effective antioxidant and antiozonant, protecting the rubber from degradation due to environmental factors.[9]

Experimental Protocols

The data presented in this guide is based on standardized experimental procedures to ensure comparability and reproducibility.

Cure Characteristics Analysis

The vulcanization characteristics of the rubber compounds are determined using a Moving Die Rheometer (MDR) in accordance with ASTM D5289 .[9][10]

  • Apparatus: A Moving Die Rheometer equipped with a temperature-controlled, sealed test cavity.

  • Procedure:

    • A sample of the uncured rubber compound is placed in the die cavity, which is preheated to the specified vulcanization temperature (e.g., 160°C).

    • The lower die oscillates at a specified frequency and amplitude, imparting a cyclic shear strain to the sample.

    • The torque required to oscillate the die is measured as a function of time.

    • The test continues until the torque reaches a maximum or a specified time has elapsed.

  • Key Parameters Measured:

    • Minimum Torque (ML): An indicator of the viscosity of the unvulcanized compound.[4]

    • Maximum Torque (MH): Represents the stiffness of the fully cured rubber.[4]

    • Scorch Time (ts2): The time required for the torque to rise 2 units above ML, indicating the onset of vulcanization.[4]

    • Cure Time (t90): The time to reach 90% of the difference between MH and ML, representing the optimal cure time.[4]

Physical Property Testing

The mechanical properties of the vulcanized rubber are evaluated according to ASTM D412 .[11][12]

  • Apparatus: A universal testing machine (tensometer) equipped with grips suitable for holding dumbbell-shaped specimens.

  • Procedure:

    • Dumbbell-shaped test specimens are cut from the vulcanized rubber sheets.

    • The initial cross-sectional area of the specimen is measured.

    • The specimen is mounted in the grips of the universal testing machine.

    • The specimen is stretched at a constant rate of speed until it breaks.

    • The force and elongation are recorded throughout the test.

  • Key Properties Measured:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.[13]

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[13]

    • Modulus: The stress at a specified elongation (e.g., 300%).[13]

Visualizing the Vulcanization Workflow

The following diagrams illustrate the key processes involved in comparing vulcanization accelerators.

Vulcanization_Workflow cluster_0 Compounding cluster_1 Cure Characteristics Analysis cluster_2 Vulcanization & Physical Testing cluster_3 Comparative Analysis A Raw Rubber D Mixing A->D B Fillers & Additives B->D C Accelerator (NDBC / Alternative) C->D E MDR Testing (ASTM D5289) D->E H Molding & Curing D->H F Data Acquisition (Torque vs. Time) E->F G Parameter Calculation (ts2, t90) F->G K Performance Comparison G->K I Tensile Testing (ASTM D412) H->I J Property Measurement (Tensile, Elongation, Modulus) I->J J->K

Figure 1. Experimental workflow for comparing vulcanization accelerators.

Signaling_Pathway cluster_accelerator Accelerator Action cluster_vulcanization Vulcanization Process Accelerator Accelerator (e.g., NDBC) Active_Complex Active Accelerator-Sulfur Complex Accelerator->Active_Complex Activators Activators (ZnO, Stearic Acid) Activators->Active_Complex Crosslinked_Rubber Vulcanized Rubber Network Active_Complex->Crosslinked_Rubber Sulfur Crosslinking Sulfur Sulfur (S8) Sulfur->Active_Complex Rubber_Chains Uncured Rubber Chains Rubber_Chains->Crosslinked_Rubber

References

A Comparative Guide to the Cytotoxicity of Nickel, Copper, and Zinc Diethyldithiocarbamate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of diethyldithiocarbamate (B1195824) (DDC) complexes with nickel (Ni), copper (Cu), and zinc (Zn). The information presented is collated from experimental studies to offer a clear overview of their relative potencies and mechanisms of action, aiding in the evaluation of their potential as anticancer agents.

Executive Summary

Diethyldithiocarbamate, a metabolite of the FDA-approved drug disulfiram, forms complexes with various metal ions, exhibiting a range of biological activities. Experimental evidence strongly indicates that copper and zinc diethyldithiocarbamate complexes are potent cytotoxic agents against various cancer cell lines, while the nickel complex is significantly less active. The primary mechanisms underlying the cytotoxicity of the copper and zinc complexes involve the inhibition of the proteasome and the nuclear factor-kappa B (NF-κB) signaling pathway, leading to cell cycle arrest and apoptosis.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The table below summarizes the IC50 values for nickel, copper, and zinc diethyldithiocarbamate complexes across different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

ComplexCell LineIC50 ValueReference
Nickel(II) bis(diethyldithiocarbamate) MDA-MB-231 (Breast Cancer)Inactive[1]
Copper(II) bis(diethyldithiocarbamate) MC-38 (Murine Colon Cancer)45.4 nM
CT-26 (Murine Colon Cancer)68.2 nM
HCT116 (Human Colon Cancer)54.8 nM
Zinc(II) bis(diethyldithiocarbamate) A549 (Lung Cancer)4.9 ± 0.34 µM (with SBE-CD)[2]
A549 (Lung Cancer)6.8 ± 0.57 µM (with HP-CD)[2]
MDA-MB-231 (Breast Cancer)Toxic (Specific IC50 not provided)[1]

Note: A direct comparative study on MDA-MB-231 breast cancer cells found Ni(II)(DDC)2 to be "quite inactive," whereas Cu(II)(DDC)2 and Zn(II)(DDC)2 were reported as "toxic".[1] Another study suggests that Zn(DDC)2 is less cytotoxic than Cu(DDC)2.[3] The IC50 values for Zn(DDC)2 in A549 cells were determined for complexes with sulfobutyl ether-β-cyclodextrin (SBE-CD) and hydroxypropyl-β-cyclodextrin (HP-CD).[2]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the metal-DDC complexes and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the binding of the SRB dye to protein components of the cells.[4][5][6][7][8]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[4][6][8]

  • Staining: Discard the TCA and wash the plates with water. Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.[4]

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[4]

  • Dye Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number.[6][7]

  • IC50 Calculation: Determine the IC50 value from the dose-response curve of the compound.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of copper and zinc diethyldithiocarbamate complexes are primarily attributed to their ability to inhibit the 26S proteasome and the NF-κB signaling pathway.

Proteasome Inhibition Pathway

Copper and zinc diethyldithiocarbamate complexes act as potent inhibitors of the 26S proteasome, a key cellular machinery responsible for degrading ubiquitinated proteins.[1] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum stress and ultimately triggering apoptosis.

Proteasome_Inhibition Cu_Zn_DDC Cu/Zn(DDC)₂ Proteasome 26S Proteasome Cu_Zn_DDC->Proteasome Inhibition Ub_Proteins Ubiquitinated Proteins Accumulation Accumulation of Ubiquitinated Proteins ER_Stress ER Stress Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK NFkB_IkBa NF-κB-IκBα IKK->NFkB_IkBa Phosphorylation IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_IkBa->IkBa_p NFkB NF-κB NFkB_IkBa->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Cu_Zn_DDC Cu/Zn(DDC)₂ Cu_Zn_DDC->Proteasome Inhibition Gene_Transcription Gene Transcription (Pro-survival, Proliferation) NFkB_n->Gene_Transcription Activation Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Experimental_Workflow Start Start Prepare_Complexes Prepare Ni, Cu, Zn Diethyldithiocarbamate Complexes Start->Prepare_Complexes Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT or SRB) Prepare_Complexes->Cytotoxicity_Assay Cell_Culture->Cytotoxicity_Assay Data_Analysis Analyze Data and Calculate IC50 Values Cytotoxicity_Assay->Data_Analysis Comparison Compare Cytotoxicity of the Complexes Data_Analysis->Comparison End End Comparison->End

References

A Comparative Guide to the Thermal Stability of Metal Dithiocarbamates: Benchmarking Nickel Dibutyldithiocarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal stability of Nickel dibutyldithiocarbamate against other common metal dithiocarbamates, including those of Zinc, Copper, and Lead. The thermal stability of these organometallic compounds is a critical parameter, influencing their application as single-source precursors for nanoparticle synthesis, their efficacy as antioxidants, and their formulation in pharmaceutical and industrial processes. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for researchers in materials science and drug development.

Comparative Thermal Stability Data

The thermal decomposition of metal dithiocarbamates is primarily evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a substance as a function of temperature. The onset of decomposition is a key indicator of a compound's thermal stability. The following table summarizes the thermal decomposition data for this compound and other relevant metal dithiocarbamates.

Metal ComplexLigandDecomposition Onset (°C)Decomposition Range (°C)Final Residue
Nickel(II) dibutyldithiocarbamate Dibutyldithiocarbamate~250-300[1]300 - 450[2]Nickel Sulfide (α-NiS or β-NiS)[2]
Zinc(II) dibutyldithiocarbamate Dibutyldithiocarbamate~296[3]-Zinc Oxide/Sulfide fumes[3]
Copper(II) diethyldithiocarbamate Diethyldithiocarbamate~230[4]230 - 300[4]Copper Sulfide[5]
Lead(II) diethyldithiocarbamate Diethyldithiocarbamate~216[3]216 - 350[3]Lead Sulfide[3]

Based on the available data, the general trend for the thermal stability of metal diethyldithiocarbamates has been reported as: Zn(II) > Cu(II) > Ni(II) ≅ Cd(II) ≅ Pb(II). This trend is largely consistent with the decomposition data presented above, where Zinc dibutyldithiocarbamate exhibits the highest decomposition temperature, indicating greater thermal stability compared to the Nickel, Copper, and Lead analogues.

Experimental Protocols

The following sections detail the methodologies for the synthesis of metal dithiocarbamate (B8719985) complexes and their subsequent thermal analysis, providing a framework for reproducible research.

Synthesis of Metal Dibutyldithiocarbamate Complexes

A general and effective method for the synthesis of metal dibutyldithiocarbamate complexes involves the reaction of a metal salt with a sodium salt of the dithiocarbamate ligand.

Materials:

Procedure:

  • Preparation of Sodium Dibutyldithiocarbamate: In a flask cooled in an ice bath, slowly add carbon disulfide to a stirred solution of dibutylamine in ethanol.

  • After a short period, a solution of sodium hydroxide in water is added dropwise to the mixture while maintaining the low temperature.

  • The resulting sodium dibutyldithiocarbamate solution is then filtered.

  • Complexation: An aqueous solution of the respective metal salt is added dropwise to the filtered sodium dibutyldithiocarbamate solution with continuous stirring.

  • The precipitated metal dibutyldithiocarbamate complex is collected by filtration, washed thoroughly with water and ethanol, and then dried under vacuum.

Thermogravimetric Analysis (TGA)

The thermal stability of the synthesized complexes is evaluated using a thermogravimetric analyzer.

Instrument Parameters:

  • Sample Size: Approximately 10-12 mg of the complex is placed in an alumina (B75360) crucible.

  • Heating Rate: A linear heating rate of 10 °C per minute is applied.

  • Temperature Range: The analysis is typically conducted from room temperature (e.g., 20 °C) up to 800 °C.

  • Atmosphere: A continuous flow of an inert gas, such as nitrogen, is maintained at a flow rate of 20 mL per minute to prevent oxidative decomposition.

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum mass loss, and the percentage of residual mass at the end of the experiment.

Visualizing the Workflow and Decomposition Pathway

To better illustrate the experimental and logical processes involved in this comparative study, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis of Metal Dithiocarbamates cluster_analysis Thermal Analysis cluster_comparison Comparative Benchmarking Amine Dibutylamine Ligand Sodium Dibutyldithiocarbamate Amine->Ligand CS2 Carbon Disulfide CS2->Ligand Base Sodium Hydroxide Base->Ligand MetalSalt Metal Salt Solution Complex Metal Dibutyldithiocarbamate Complex MetalSalt->Complex Ligand->Complex TGA Thermogravimetric Analysis (TGA) Complex->TGA Data Decomposition Data TGA->Data Stability Thermal Stability Comparison Data->Stability

Caption: Experimental workflow for synthesis and thermal analysis.

decomposition_pathway Complex Metal(II) Dibutyldithiocarbamate [M(S₂CN(C₄H₉)₂)₂] Intermediate Volatile Organic Fragments (e.g., CS₂, Amines) Complex->Intermediate Heat (Δ) Residue Final Residue (Metal Sulfide or Oxide) Complex->Residue Heat (Δ)

Caption: Generalized thermal decomposition pathway.

References

Validating Nickel Dibutyldithiocarbamate for Uniform Nanoparticle Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of uniform nanoparticles is a critical step in ensuring reproducible results and developing effective new technologies. This guide provides a comparative analysis of nickel dibutyldithiocarbamate as a single-source precursor for the synthesis of nickel sulfide (B99878) (NiS) nanoparticles, evaluating its performance against other common precursors.

This compound [Ni(S₂CN(C₄H₉)₂)₂] has emerged as a promising single-source precursor for the synthesis of uniform nickel sulfide nanoparticles. Its molecular structure contains both the nickel and sulfur source, which allows for better stoichiometric control and often leads to the formation of nanoparticles with a narrow size distribution. This guide delves into the experimental data supporting the use of this compound and compares it with alternative precursors such as other dithiocarbamates, xanthates, and thioureas.

Performance Comparison of Precursors

The uniformity of nanoparticles is a key determinant of their physical and chemical properties. The following table summarizes quantitative data on the size and uniformity of nickel sulfide nanoparticles synthesized from various precursors.

PrecursorSynthesis MethodSolvent/Capping AgentTemperature (°C)Average Particle Size (nm)Size Distribution/Uniformity Notes
This compound SolvothermalOleylamine (B85491)180~100-150Particle size varies with concentration; lower concentrations yield smaller particles.[1]
SolvothermalOleylamine230Varies with substituentNanoparticles are primarily hexagonal in shape.[2]
Nickel bis(diethyldithiocarbamate)SolvothermalOleylamineNot Specified~35-
Benzimidazole dithiocarbamate (B8719985) nickel(II)ThermolysisHexadecylamine (HDA)1605.81 ± 1.31Spherical nanoparticles were formed.[3]
2-methylbenzimidazole dithiocarbamate nickel(II)ThermolysisHexadecylamine (HDA)1608.86 ± 1.48A mixture of spheres, cubes, triangles, and rods was observed.[3]
Potassium butyl xanthateMelting (Solvent-less)-40035.39 ± 8.15Coral-like agglomerates of spherical nanoparticles.[4]
Melting (Solvent-less)-50043.12 ± 4.52Coral-like agglomerates of spherical nanoparticles.[4]
Potassium pentyl xanthateMelting (Solvent-less)-40038.24 ± 7.70Coral-like agglomerates of spherical nanoparticles.[4]
Melting (Solvent-less)-50047.45 ± 4.22Coral-like agglomerates of spherical nanoparticles.[4]
Nickel(II) chloride & Sodium sulfideChemical PrecipitationWater/EthanolRoom Temp22.43-

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are typical experimental protocols for the synthesis of nickel sulfide nanoparticles using different single-source precursors.

Synthesis of NiS Nanoparticles using this compound (Solvothermal Method)

This protocol is adapted from studies on the thermal decomposition of nickel dithiocarbamate complexes.[1]

Materials:

  • This compound

  • Oleylamine (solvent and capping agent)

  • Methanol (B129727) (anti-solvent)

  • Toluene (B28343) (for dispersion)

  • Three-neck round-bottom flask, condenser, thermocouple, heating mantle, Schlenk line, centrifuge.

Procedure:

  • In a three-neck flask, dissolve a specific amount of this compound in oleylamine to achieve the desired concentration (e.g., 5 mM to 50 mM).

  • The flask is connected to a Schlenk line and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • The reaction mixture is heated to the desired temperature (e.g., 180°C) under constant stirring.

  • The temperature is maintained for a specific duration to allow for nanoparticle formation.

  • After the reaction, the solution is cooled to room temperature.

  • The nanoparticles are precipitated by adding methanol and collected by centrifugation.

  • The collected nanoparticles are washed multiple times with a mixture of toluene and methanol to remove any unreacted precursors and excess capping agent.

  • The final product is dried under vacuum.

Synthesis of NiS Nanoparticles using a Xanthate Precursor (Melting Method)

This solvent-less method provides an alternative route for nanoparticle synthesis.[4]

Materials:

  • Potassium butyl xanthate (or other xanthate precursor)

  • Furnace

  • Mortar and pestle

Procedure:

  • A specific amount of the potassium butyl xanthate precursor is placed in a ceramic crucible.

  • The crucible is placed in a furnace and heated to the desired temperature (e.g., 400°C or 500°C) under an inert atmosphere.

  • The temperature is held for a set period to allow for the decomposition of the precursor and the formation of nanoparticles.

  • The furnace is then cooled down to room temperature.

  • The resulting black powder is collected and gently ground with a mortar and pestle.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflow for nanoparticle synthesis and a conceptual representation of how precursor choice influences nanoparticle uniformity.

G cluster_0 Nanoparticle Synthesis Workflow Precursor Selection Precursor Selection Reaction Setup Reaction Setup Precursor Selection->Reaction Setup Solvent & Capping Agent Solvent & Capping Agent Solvent & Capping Agent->Reaction Setup Heating & Reaction Heating & Reaction Reaction Setup->Heating & Reaction Cooling & Precipitation Cooling & Precipitation Heating & Reaction->Cooling & Precipitation Washing & Purification Washing & Purification Cooling & Precipitation->Washing & Purification Characterization Characterization Washing & Purification->Characterization

A generalized workflow for the synthesis of nanoparticles.

G cluster_0 Precursor Influence on Uniformity Single-Source Precursor\n(e.g., Ni dibutyldithiocarbamate) Single-Source Precursor (e.g., Ni dibutyldithiocarbamate) Controlled Nucleation\n& Growth Controlled Nucleation & Growth Single-Source Precursor\n(e.g., Ni dibutyldithiocarbamate)->Controlled Nucleation\n& Growth Uniform Nanoparticles Uniform Nanoparticles Controlled Nucleation\n& Growth->Uniform Nanoparticles Multi-Source Precursors Multi-Source Precursors Uncontrolled Nucleation\n& Growth Uncontrolled Nucleation & Growth Multi-Source Precursors->Uncontrolled Nucleation\n& Growth Non-Uniform Nanoparticles Non-Uniform Nanoparticles Uncontrolled Nucleation\n& Growth->Non-Uniform Nanoparticles

Conceptual diagram of precursor impact on nanoparticle uniformity.

Conclusion

The choice of precursor is a critical parameter in the synthesis of uniform nanoparticles. This compound demonstrates significant potential as a single-source precursor for producing uniform nickel sulfide nanoparticles, with the ability to control particle size by tuning reaction conditions such as concentration and temperature.[1] While direct comparative studies under identical conditions are limited, the available data suggests that single-source precursors like dithiocarbamates and xanthates offer a more controlled route to nanoparticle synthesis compared to multi-source methods. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers aiming to synthesize high-quality, uniform nickel sulfide nanoparticles for a variety of applications. Further research focusing on direct, side-by-side comparisons of different precursor classes under standardized conditions would be highly beneficial to the field.

References

Comparative analysis of the electrochemical properties of different nickel dithiocarbamate complexes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electrochemical Properties of Nickel Dithiocarbamate (B8719985) Complexes

This guide provides a comparative analysis of the electrochemical properties of various nickel dithiocarbamate complexes, tailored for researchers, scientists, and drug development professionals. The information is compiled from recent studies to offer an objective overview supported by experimental data.

Introduction to Nickel Dithiocarbamate Complexes

Nickel dithiocarbamate complexes are a class of coordination compounds that have garnered significant interest due to their diverse applications, including in catalysis, materials science, and medicine.[1] Their electrochemical behavior is of particular importance as it underpins their utility in redox-based applications such as redox flow batteries and electrocatalysis.[2][3][4] These complexes typically feature a central nickel atom coordinated to one or more dithiocarbamate ligands, which are excellent chelating agents through their two sulfur donor atoms.[1] The electronic properties of these complexes, and thus their electrochemical behavior, can be finely tuned by modifying the substituents on the dithiocarbamate ligand.

Comparative Electrochemical Data

The electrochemical properties of nickel dithiocarbamate complexes are predominantly studied using cyclic voltammetry. The following table summarizes key quantitative data from various studies, focusing on the redox potentials of different nickel dithiocarbamate complexes. It is important to note that direct comparison of absolute potential values across different studies should be approached with caution due to variations in experimental conditions such as solvent, supporting electrolyte, and reference electrode.

ComplexRedox CouplePotential (V) vs. Reference ElectrodeSolvent/ElectrolyteKey ObservationsReference
Bis(N-(pyrrol-2-ylmethyl)-N-butyldithiocarbamato-S,S′)nickel(II)Ni(II)/Ni(I)-0.8416 vs. Ag/AgClDichloromethane / 0.01 M TBAPF4The addition of anions like F-, Cl-, Br-, and I- resulted in a significant shift in the Ni(II)/Ni(I) reduction potential.[5][5]
[Ni(glydtc)2]Ni(II)/Ni(I)~ -1.3Not specifiedThe parent complex shows a reduction potential around -1.3 V.[6][6]
[Ni(prodtc)2]Ni(II)/Ni(I)~ -1.3Not specifiedSimilar to the glydtc complex, the reduction potential is observed around -1.3 V.[6][6]
[Ni(prodtc)(PPh3)(NCS)]Ni(II)/Ni(I)Not specifiedNot specifiedMixed-ligand complexes show a decrease in electron density on the nickel center compared to the parent [Ni(AAdtc)2].[6][6]
[Tp(Ph2)Ni(S₂CNEt₂)]Ni(III)/Ni(II)Not specifiedNot specifiedExhibits a metal-centered reversible one-electron oxidation to Ni(III).[7][7]
[Tp(Ph2)Ni(S₂CNBz₂)]Ni(III)/Ni(II)Not specifiedNot specifiedAlso shows a reversible one-electron oxidation.[7][7]
[Tp(Ph2)Ni(S₂CN(CH₂)₄)]Ni(III)/Ni(II)Not specifiedNot specifiedA reversible one-electron oxidation is observed for this complex as well.[7][7]
Ni(II) bis(diethyldithiocarbamate)Ni(II) → [Ni(IV)(dtc)3]+ (oxidation)Not specifiedAcetonitrile (B52724)Displays 2e- redox chemistry upon oxidation.[8][8]
[Ni(IV)(dtc)3]+ → Ni(III)(dtc)3 → Ni(II)(dtc)2 (reduction)Not specifiedAcetonitrileShows 1e- redox chemistry upon reduction.[8][8]

Experimental Protocols

The following section details the typical methodologies employed for the electrochemical analysis of nickel dithiocarbamate complexes as described in the cited literature.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique used to investigate the redox behavior of these complexes.

  • Instrumentation: A standard three-electrode system is used, typically with a potentiostat/galvanostat.

  • Working Electrode: A glassy carbon electrode is commonly used as the working electrode.[5]

  • Counter Electrode: A platinum wire is often employed as the counter electrode.[5]

  • Reference Electrode: An Ag/AgCl electrode is a frequently used reference electrode.[5]

  • Solvent: Dichloromethane or acetonitrile are common solvents for these studies.[5][8]

  • Supporting Electrolyte: Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium fluoroborate at a concentration of 0.01 M or 0.1 M is typically used to ensure sufficient conductivity of the solution.[5]

  • Analyte Concentration: The concentration of the nickel dithiocarbamate complex is generally in the range of 1 x 10⁻⁴ M.[5]

  • Procedure: The experiments are conducted at room temperature in an oxygen-free environment, achieved by bubbling purified nitrogen through the solution before and during the measurement. The potential is swept between set limits at a specific scan rate, often 100 mV/s.[5]

Electrochemical Behavior and Redox Pathways

The electrochemical behavior of nickel dithiocarbamate complexes is characterized by a series of electron transfer reactions involving different oxidation states of the nickel center, primarily Ni(I), Ni(II), Ni(III), and Ni(IV).[9][10] The unique redox cycle of nickel dithiocarbamates, such as Ni(dtc)₂, involves a 2e⁻ oxidation from Ni(II) to Ni(IV) and a stepwise 1e⁻ reduction from Ni(IV) to Ni(III) and then to Ni(II).[2] This behavior is attributed to structural changes between the four-coordinate Ni(II) complex and the six-coordinate [Ni(dtc)₃]⁺ species.[2]

The following diagram illustrates the general redox pathway for a typical nickel bis(dithiocarbamate) complex.

G cluster_oxidation Oxidation Pathway cluster_reduction Reduction Pathway cluster_iv_reduction Ni(IV) Reduction NiII Ni(II)(dtc)₂ (Square Planar) NiIII [Ni(III)(dtc)₂]⁺ NiII->NiIII -1e⁻ NiI [Ni(I)(dtc)₂]⁻ NiII->NiI +1e⁻ NiIV [Ni(IV)(dtc)₃]⁺ (Octahedral) NiIII->NiIV -1e⁻ + dtc⁻ NiIV_intermediate Ni(III)(dtc)₃ NiIV->NiIV_intermediate +1e⁻ NiIV_intermediate->NiII +1e⁻ - dtc⁻

Caption: Generalized redox pathways for nickel dithiocarbamate complexes.

This diagram illustrates the key oxidation and reduction steps observed for nickel dithiocarbamate complexes. The oxidation from Ni(II) can proceed in a two-electron process to form a Ni(IV) species, which involves the coordination of an additional dithiocarbamate ligand.[2][8] The reduction of the Ni(II) state typically leads to a Ni(I) species.[5] The reduction from the Ni(IV) state is often a stepwise process through a Ni(III) intermediate.[2]

The following workflow outlines the typical experimental and analytical process for comparing the electrochemical properties of different nickel dithiocarbamate complexes.

G cluster_synthesis Complex Preparation cluster_electrochemistry Electrochemical Analysis cluster_analysis Comparative Analysis synthesis Synthesis of Ni(dtc)₂ Complexes with varying substituents characterization Structural & Spectroscopic Characterization (e.g., X-ray, NMR, IR) synthesis->characterization cv_setup Cyclic Voltammetry Setup (3-electrode system) characterization->cv_setup cv_measurement CV Measurement (in appropriate solvent/electrolyte) cv_setup->cv_measurement data_extraction Data Extraction (Redox Potentials, Peak Currents) cv_measurement->data_extraction data_comparison Comparison of Redox Potentials and Electrochemical Behavior data_extraction->data_comparison structure_activity Structure-Property Relationship Analysis data_comparison->structure_activity

Caption: Workflow for comparative electrochemical analysis.

This workflow highlights the key stages, from the synthesis and characterization of the complexes to their electrochemical analysis and the final comparative assessment of their properties. The ultimate goal is to establish structure-property relationships that can guide the design of new nickel dithiocarbamate complexes with tailored electrochemical characteristics for specific applications.

References

Assessing the Synergistic Effect of Nickel Dibutyldithiocarbamate with Other Additives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel dibutyldithiocarbamate (NiDDC) is a multifunctional additive known for its antioxidant and anti-ozonant properties. Its efficacy can often be significantly enhanced when used in combination with other additives, a phenomenon known as synergism. This guide provides a comparative analysis of the synergistic effects of NiDDC with various classes of additives, supported by experimental data from related systems and detailed experimental protocols for performance evaluation.

Data Presentation: Performance of Additive Combinations

While specific quantitative data on the synergistic effects of NiDDC with other additives is limited in publicly available literature, the following tables present data from analogous systems to illustrate the potential performance enhancements.

Table 1: Synergistic Antiwear Performance of Nickel-Containing Additives with ZDDP

Additive CombinationBase OilWear Scar Diameter (μm)Wear Loss Reduction (%)Synergistic Effect
ZDDPPAO274-Baseline
Ni Nanoparticles + ZDDPPAO25427.6%[1][2]Positive

Note: This table demonstrates the synergy of nickel nanoparticles with ZDDP, suggesting a potential for similar synergistic antiwear behavior with NiDDC.

Table 2: Illustrative Synergistic Antioxidant Performance in Polypropylene

Additive CombinationConcentration (%)Oxidative Induction Time (OIT) at 200°C (min)Synergistic Effect
Unstabilized PP0< 1Baseline
Irganox 1010 (Phenolic Antioxidant)0.115-
NiDDC (Hypothetical)0.110-
Irganox 1010 + NiDDC (Hypothetical)0.1 + 0.1> 30Anticipated Positive Synergy

Note: This table is a hypothetical illustration based on the known mechanisms of phenolic antioxidants and metal dithiocarbamates. Specific experimental data for this combination was not found.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic effects. The following are standard protocols for evaluating the antioxidant and antiwear performance of additive packages.

Evaluation of Antioxidant Activity in Polymers

Method: Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

  • Principle: This method determines the thermal oxidative stability of a material by measuring the time until the onset of exothermic oxidation at a constant temperature in an oxygen atmosphere. A longer OIT indicates better oxidative stability.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure (based on ASTM D3895):

    • A small sample (5-10 mg) of the polymer containing the additive blend is placed in an open aluminum pan.

    • The sample is heated to the test temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.

    • Once the temperature is stable, the atmosphere is switched to oxygen at a constant flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

  • Analysis: The OIT of the polymer with the individual additives is compared to the OIT of the polymer with the additive combination. A synergistic effect is indicated if the OIT of the combination is significantly longer than the sum of the individual OITs.

Evaluation of Antiwear Properties in Lubricants

Method: Four-Ball Wear Test

  • Principle: This test evaluates the wear-preventive properties of a lubricant by measuring the wear scar diameter on three stationary steel balls that are in contact with a rotating fourth ball under a specified load, speed, and temperature.

  • Apparatus: Four-Ball Tester.

  • Procedure (based on ASTM D4172 for oils and ASTM D2266 for greases):

    • Three clean, stationary steel balls are placed in a pot, and the test lubricant is added to cover them.

    • A fourth steel ball is placed in a chuck and brought into contact with the three stationary balls.

    • The specified load is applied, and the top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

    • After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured using a microscope.

  • Analysis: A smaller wear scar diameter indicates better antiwear performance. Synergism is observed when the wear scar diameter for the lubricant containing the additive combination is significantly smaller than that for the lubricants containing the individual additives at the same total concentration.

Mandatory Visualization

Synergistic Antioxidant Mechanism of NiDDC and Phenolic Antioxidant

Synergistic_Antioxidant_Mechanism cluster_0 Oxidation Cycle cluster_1 Stabilization Pathway R R• (Alkyl Radical) ROO ROO• (Peroxy Radical) R->ROO + O2 ROOH ROOH (Hydroperoxide) ROO->ROOH + RH Inactive_Phenolic Inactive Phenolic Products (ArO•) ROO->Inactive_Phenolic H• donation ROOH->R Decomposition Inactive_NiDDC Inactive NiDDC Products ROOH->Inactive_NiDDC Decomposition RH RH (Polymer) RH->R + O2 NiDDC NiDDC Phenolic_AO Phenolic Antioxidant (ArOH) Regenerated_Phenolic Regenerated Phenolic AO Inactive_Phenolic->Regenerated_Phenolic Regeneration by NiDDC intermediate

Caption: Proposed synergistic antioxidant mechanism of NiDDC and a phenolic antioxidant.

Experimental Workflow for Evaluating Antiwear Synergy

Antiwear_Synergy_Workflow start Start: Prepare Lubricant Samples prep_base Base Lubricant start->prep_base prep_niddc Base + NiDDC start->prep_niddc prep_additive Base + Additive X start->prep_additive prep_combo Base + NiDDC + Additive X start->prep_combo four_ball Perform Four-Ball Wear Test (ASTM D4172 / D2266) prep_base->four_ball prep_niddc->four_ball prep_additive->four_ball prep_combo->four_ball measure Measure Wear Scar Diameter four_ball->measure analyze Analyze Data for Synergy measure->analyze synergy Synergistic Effect Observed analyze->synergy WSD_combo < WSD_individual no_synergy No Synergistic Effect analyze->no_synergy WSD_combo ≥ WSD_individual

Caption: Workflow for assessing the synergistic antiwear effect of NiDDC with another additive.

References

Cross-Validation of Analytical Methods for Nickel Dibutyldithiocarbamate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Nickel dibutyldithiocarbamate, a compound with applications in areas such as fungicides and as a stabilizer in synthetic rubbers, is crucial for quality control, residue analysis, and various research applications. This guide provides an objective comparison of three common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The performance of these methods is compared based on key validation parameters, supported by detailed experimental protocols.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for speciation, sensitivity, and sample throughput. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Visible Spectrophotometry for the analysis of dithiocarbamates, which can be extrapolated to this compound.

ParameterHPLC (Direct Analysis)GC-MS (Indirect Analysis as CS₂)UV-Visible Spectrophotometry
Principle Separation of the intact molecule followed by UV or MS detection.Acid hydrolysis to carbon disulfide (CS₂) followed by GC-MS detection.[1][2]Formation of a colored complex and measurement of absorbance.
Specificity High (can distinguish between different dithiocarbamates).[1]Low (measures total dithiocarbamates as CS₂).[1]Moderate (potential for interferences from other metal-complexing agents).
Linearity (R²) ≥ 0.99≥ 0.99≥ 0.99
Accuracy (% Recovery) 85-115%70-120%[3]90-110%
Precision (RSD) < 5%< 15%[3]< 10%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range for CS₂)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Low (ng/mL range for CS₂)Moderate (µg/mL range)
Sample Preparation Extraction, derivatization (optional).[1]Acid hydrolysis, headspace or solvent extraction.[2]Complexation reaction.[4]
Analysis Time ModerateLong (due to hydrolysis step)Fast
Instrumentation Cost HighHighLow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for each of the discussed techniques for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

This method allows for the direct quantification of this compound.

1. Sample Preparation:

  • Extraction: Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., a mixture of EDTA/cysteine solution followed by an organic solvent).[5]

  • Derivatization (Optional): For enhanced sensitivity and chromatographic performance, the dithiocarbamate (B8719985) can be derivatized, for instance, through methylation with methyl iodide.[5]

  • Final Solution: Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at a wavelength of maximum absorbance for this compound (typically around 254-280 nm).

3. Quantification:

  • Construct a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is an indirect method that quantifies this compound by measuring the amount of carbon disulfide (CS₂) released upon acid hydrolysis.[1][2]

1. Sample Preparation (Acid Hydrolysis):

  • Place a known amount of the sample in a reaction vial.

  • Add a solution of a reducing agent (e.g., tin(II) chloride) and a strong acid (e.g., hydrochloric acid).[6]

  • Seal the vial and heat to a specific temperature (e.g., 80-100°C) for a set time to ensure complete hydrolysis of the dithiocarbamate to CS₂.[6]

2. CS₂ Extraction/Introduction:

  • Headspace Injection: Directly inject a known volume of the headspace gas from the reaction vial into the GC-MS.

  • Solvent Extraction: Alternatively, trap the evolved CS₂ in a suitable organic solvent (e.g., isooctane) and inject a portion of this solution.[6]

3. GC-MS Conditions:

  • Column: A capillary column suitable for volatile compounds (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Scan for the characteristic ions of CS₂ (m/z 76 and 78).[2]

4. Quantification:

  • Prepare a calibration curve by hydrolyzing known amounts of a dithiocarbamate standard (or directly using CS₂ standards).

  • Calculate the concentration of this compound in the original sample based on the amount of CS₂ detected.

UV-Visible Spectrophotometry

This colorimetric method relies on the formation of a colored complex.

1. Sample Preparation and Complex Formation:

  • Dissolve a known amount of the sample in a suitable solvent.

  • Add a reagent that forms a colored complex with this compound or with the nickel ion after decomposition. For instance, dithiocarbamates are known to form colored complexes with various metal ions.[4]

  • Adjust the pH of the solution to the optimal range for complex formation.

  • Allow sufficient time for the color to develop fully.

2. Spectrophotometric Measurement:

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the colored complex using a UV-Visible spectrophotometer.

  • Use a reagent blank as a reference.

3. Quantification:

  • Create a calibration curve by measuring the absorbance of a series of standard solutions of this compound treated with the same complexing reagent.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Standards Chromatogram->Quantification

HPLC analytical workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Hydrolysis Acid Hydrolysis (CS₂ Formation) Sample->Hydrolysis Headspace Headspace Injection Hydrolysis->Headspace SolventTrap Solvent Trapping of CS₂ Hydrolysis->SolventTrap GC_Separation GC Separation Headspace->GC_Separation SolventTrap->GC_Separation MS_Detection MS Detection (m/z 76, 78) GC_Separation->MS_Detection MassSpectrum Mass Spectrum MS_Detection->MassSpectrum Quantification Quantification of CS₂ MassSpectrum->Quantification

GC-MS indirect analytical workflow.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Sample Sample Solution Reagent Addition of Complexing Reagent Sample->Reagent pH_Adjust pH Adjustment Reagent->pH_Adjust ColorDev Color Development pH_Adjust->ColorDev Measurement Absorbance Measurement at λmax ColorDev->Measurement Absorbance Absorbance Value Measurement->Absorbance Quantification Quantification vs. Calibration Curve Absorbance->Quantification

UV-Visible spectrophotometry workflow.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific analytical needs. HPLC offers high specificity for the direct analysis of the intact molecule, making it ideal for studies requiring the differentiation of various dithiocarbamates. GC-MS, while being a highly sensitive indirect method, provides a measure of the total dithiocarbamate content and is suitable for screening purposes. UV-Visible spectrophotometry presents a rapid, cost-effective, and simpler alternative, particularly for routine quality control where high specificity is not a primary concern. The cross-validation of data generated by these different methods can provide a comprehensive understanding of the sample and ensure the reliability of the analytical results.

References

Safety Operating Guide

Proper Disposal of Nickel Dibutyldithiocarbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical guidance for the proper disposal of nickel dibutyldithiocarbamate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks associated with this hazardous material.

This compound, a substance used in various industrial and research applications, is recognized for its potential health and environmental hazards.[1] Proper handling and disposal are critical to mitigate risks such as skin sensitization, carcinogenicity, and aquatic toxicity.[1][2] This guide outlines the necessary steps for the safe management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-impermeable gloves, safety goggles or a face shield, and a lab coat.[3][4][5] In case of inadequate ventilation or the potential for dust formation, a NIOSH-certified dust and mist respirator is recommended.[4][5]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]

  • Avoid Contact: Prevent contact with skin and eyes.[3][5] In case of accidental contact, rinse the affected area immediately and thoroughly with water.[3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[3]

  • Environmental Precautions: Avoid release into the environment.[3][5] Prevent the chemical from entering drains or sewer systems.[3][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its laboratory lifecycle. Adherence to the following procedural steps will ensure safe and compliant waste management.

  • Waste Identification and Segregation:

    • All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[1]

    • Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal treatment. Do not mix it with incompatible materials.[1]

  • Containerization:

    • Collect all this compound waste in a designated, leak-proof, and clearly labeled container.[1][6] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]

    • The container must be kept tightly closed when not in use.[3][5]

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]

    • Include information on the hazards associated with the chemical (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as oxidizing agents.[5]

    • The storage area should be cool and dry.[3] The substance should be stored locked up.[3][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1][2][7]

    • Do not attempt to dispose of this compound down the drain or in regular trash.[1][5] The material should be taken to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[3]

Quantitative Safety and Disposal Data

ParameterInformationSource
CAS Number 13927-77-0[3]
Appearance Green to dark green crystalline solid[8]
Primary Hazards May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause cancer. Causes damage to organs through prolonged or repeated exposure.[2][4][7]
Recommended PPE Chemical-impermeable gloves, protective clothing, eye/face protection, respirator (if needed).[3][4][5]
Storage Conditions Store locked up in a dry, cool, and well-ventilated place in a tightly closed container.[3][4][5]
Disposal Method Entrust to a licensed waste disposal company. Methods include controlled incineration or removal to a chemical destruction plant.[2][3][7]
Incompatible Materials Oxidizing agents.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Identify Waste as Hazardous B->C D Segregate from Other Waste Streams C->D E Use Designated, Leak-Proof Container D->E F Label Container Clearly ('Hazardous Waste', Chemical Name) E->F G Store in a Secure, Cool, Dry Area F->G H Contact EHS or Licensed Waste Disposal Company G->H I Proper Disposal (Incineration/Chemical Destruction) H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these established safety protocols and disposal procedures, laboratories can effectively manage this compound waste, ensuring a safe working environment and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.